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  • Product: 5-(Bromoacetyl)thiophene-2-carboxamide
  • CAS: 68257-90-9

Core Science & Biosynthesis

Foundational

5-(Bromoacetyl)thiophene-2-carboxamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 5-(Bromoacetyl)thiophene-2-carboxamide Executive Summary 5-(Bromoacetyl)thiophene-2-carboxamide is a key heterocyclic building block in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-(Bromoacetyl)thiophene-2-carboxamide

Executive Summary

5-(Bromoacetyl)thiophene-2-carboxamide is a key heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, featuring an electrophilic α-bromoketone and a versatile carboxamide group, makes it a valuable intermediate for synthesizing a wide array of complex molecular architectures. Thiophene-based compounds are known to exhibit diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] This guide provides a comprehensive, technically-grounded protocol for the synthesis of 5-(Bromoacetyl)thiophene-2-carboxamide, intended for researchers, chemists, and professionals in the pharmaceutical industry. We will delve into the strategic synthesis, detailed experimental procedures, mechanistic underpinnings, and critical safety considerations, ensuring a reproducible and well-understood process.

Introduction and Strategic Overview

The target molecule, 5-(Bromoacetyl)thiophene-2-carboxamide (CAS No: 68257-90-9, Molecular Formula: C₇H₆BrNO₂S, Molecular Weight: 248.1 g/mol ), is a derivative of thiophene, a sulfur-containing heterocycle that is a common scaffold in pharmacologically active compounds.[4][5][][7] The presence of the bromoacetyl group provides a reactive site for nucleophilic substitution, enabling its use in the development of kinase inhibitors and other targeted therapies.[1][4]

Our synthetic strategy is a two-step process beginning with the commercially available thiophene-2-carboxamide. The core transformations are:

  • Friedel-Crafts Acylation: Introduction of an acetyl group at the C5 position of the thiophene ring to yield the key intermediate, 5-acetylthiophene-2-carboxamide.

  • α-Bromination: Selective bromination of the methyl group of the acetyl moiety to produce the final product.

This approach is chosen for its convergency and reliance on well-established, high-yielding reaction classes.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination A Thiophene-2-carboxamide B 5-Acetylthiophene-2-carboxamide A->B Acetic Anhydride Aluminum Chloride (AlCl₃) Dichloromethane (DCM) C 5-(Bromoacetyl)thiophene- 2-carboxamide B->C Bromine (Br₂) Acetic Acid

Caption: High-level overview of the two-step synthesis pathway.

Step 1: Friedel-Crafts Acylation of Thiophene-2-carboxamide

Mechanistic Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. In this step, acetic anhydride is activated by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[8] Although the carboxamide group is moderately deactivating, the high intrinsic nucleophilicity of the thiophene ring, particularly at the C5 position, allows the reaction to proceed. The use of a stoichiometric amount of AlCl₃ is necessary as it complexes with both the acylating agent and the carbonyl oxygen of the substrate.[9]

Reagents and Materials
ReagentCAS No.Molecular FormulaMW ( g/mol )Role
Thiophene-2-carboxamide623-28-9C₅H₅NOS127.16Starting Material
Aluminum Chloride (Anhydrous)7446-70-0AlCl₃133.34Lewis Acid Catalyst
Acetic Anhydride108-24-7C₄H₆O₃102.09Acylating Agent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Solvent
Hydrochloric Acid (HCl)7647-01-0HCl36.46Quenching Agent
Deionized Water7732-18-5H₂O18.02Solvent/Wash
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Neutralizing Wash
Brine (Saturated NaCl)7647-14-5NaCl58.44Aqueous Wash
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying Agent
Detailed Experimental Protocol
  • Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene-2-carboxamide (10.0 g, 78.6 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Cooling: Cool the resulting suspension to 0°C in an ice-water bath.

  • Catalyst Addition: Under a steady stream of nitrogen, add anhydrous aluminum chloride (26.2 g, 196.5 mmol, 2.5 equiv.) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5°C. The mixture will become a thick, stirrable slurry.

  • Acylation: Add acetic anhydride (8.8 mL, 94.3 mmol, 1.2 equiv.) dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench by carefully pouring it over a mixture of crushed ice (200 g) and concentrated HCl (20 mL). Caution: This is a highly exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to afford 5-acetylthiophene-2-carboxamide as a pale yellow solid.[10]

Step 2: α-Bromination of 5-Acetylthiophene-2-carboxamide

Mechanistic Rationale

The bromination of the acetyl group occurs at the α-carbon. The reaction proceeds via an acid-catalyzed enolization of the ketone. The resulting enol is electron-rich and acts as a nucleophile, attacking molecular bromine in an electrophilic addition. Subsequent deprotonation yields the α-bromoketone product. Acetic acid serves as both the solvent and the acid catalyst for the enolization step.

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Reagents and Materials
ReagentCAS No.Molecular FormulaMW ( g/mol )Role
5-Acetylthiophene-2-carboxamide68257-89-6C₇H₇NO₂S169.20Starting Material
Bromine7726-95-6Br₂159.81Brominating Agent
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Solvent/Catalyst
Sodium Thiosulfate7772-98-7Na₂S₂O₃158.11Quenching Agent
Detailed Experimental Protocol
  • Setup: In a 250 mL round-bottom flask protected by a drying tube, dissolve 5-acetylthiophene-2-carboxamide (5.0 g, 29.5 mmol) in glacial acetic acid (50 mL).

  • Bromine Addition: While stirring, add a solution of bromine (1.6 mL, 31.0 mmol, 1.05 equiv.) in glacial acetic acid (15 mL) dropwise over 45 minutes. The deep red color of the bromine should dissipate as it is consumed. Maintain the temperature at 20-25°C.

  • Reaction: Stir the mixture at room temperature for 4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Quenching: If any residual bromine color persists, add a 10% aqueous solution of sodium thiosulfate dropwise until the solution is colorless.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Drying: Dry the solid product in a vacuum oven at 40°C to a constant weight to yield 5-(Bromoacetyl)thiophene-2-carboxamide. Further purification is typically not required, but recrystallization from an ethanol/water mixture can be performed if necessary.

Characterization and Analytical Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic shifts for the thiophene ring protons, the amide protons (which may be broad), and a singlet for the -CH₂Br protons around 4.5-4.8 ppm.

  • ¹³C NMR: Confirmation of the number of unique carbons, including the carbonyls and the -CH₂Br carbon.

  • Mass Spectrometry (MS): The mass spectrum should show the characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion [M]⁺ and [M+2]⁺.

  • Infrared (IR) Spectroscopy: Look for characteristic C=O stretching frequencies for the ketone and amide, N-H stretching for the amide, and C-Br stretching.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water. Handle in a dry environment (e.g., under nitrogen).[8]

  • Bromoacetyl compounds: The product, 5-(Bromoacetyl)thiophene-2-carboxamide, and related reagents like bromoacetyl bromide are potent lachrymators (tear-inducing) and are corrosive.[11] Avoid inhalation of dust or vapors and prevent skin and eye contact.[12][13]

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. Handle with extreme care in a fume hood. Have a sodium thiosulfate solution readily available for quenching spills.

  • Quenching Steps: Both the Friedel-Crafts reaction quench and the bromine quench can be highly exothermic. Perform additions slowly and with efficient cooling.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[11][12]

Conclusion

This guide outlines a reliable and scalable two-step synthesis for 5-(Bromoacetyl)thiophene-2-carboxamide. The protocol is based on fundamental organic transformations and provides a clear path to obtaining this valuable chemical intermediate. By understanding the underlying mechanisms and adhering to the detailed experimental and safety procedures, researchers can confidently produce this compound for applications in drug discovery and materials science.

References

  • Vertex AI Search. (2024). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar.
  • Google Patents. (n.d.). WO2009020588A1 - Process for making thiophene carboxamide derivative.
  • ChemicalBook. (n.d.). 5-(BROMOACETYL)THIOPHENE-2-CARBOXAMIDE CAS#: 68257-90-9.
  • BenchChem. (2025). 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name.
  • Semantic Scholar. (n.d.). Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates.
  • Al-Ostath, A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH.
  • IndiaMART. (n.d.). 5 Acetylthiophene 2 Carboxamide.
  • Google Patents. (n.d.). CN111205266A - Synthetic method of 2-thiopheneacetic acid.
  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • BOC Sciences. (n.d.). CAS 68257-90-9 5-(Bromoacetyl)thiophene-2-carboxamide.
  • ChemicalBook. (n.d.). 5-(BROMOACETYL)THIOPHENE-2-CARBOXAMIDE | 68257-90-9.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - Bromoacetyl bromide.
  • Google Patents. (n.d.). US2492629A - Acylation of thiophene.
  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
  • ResearchGate. (2025). Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid.
  • Loba Chemie. (n.d.). BROMOACETYL BROMIDE - SAFETY DATA SHEET.
  • NJ.gov. (n.d.). Common Name: BROMOACETYL BROMIDE HAZARD SUMMARY.
  • Al-Wahaibi, L. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. NIH National Library of Medicine.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Bromoacetyl bromide.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Bromoacetyl)thiophene-2-carboxamide

Abstract: 5-(Bromoacetyl)thiophene-2-carboxamide is a bifunctional heterocyclic compound of significant interest to the chemical biology and drug discovery sectors. The inherent reactivity of its α-haloketone moiety, com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 5-(Bromoacetyl)thiophene-2-carboxamide is a bifunctional heterocyclic compound of significant interest to the chemical biology and drug discovery sectors. The inherent reactivity of its α-haloketone moiety, combined with the proven biological relevance of the thiophene-2-carboxamide scaffold, positions it as a valuable building block for developing targeted covalent inhibitors and novel therapeutic agents. This guide provides a comprehensive analysis of its core physicochemical properties, outlines detailed protocols for its characterization, and discusses the rationale behind these experimental choices. It is intended to serve as a foundational resource for researchers and scientists engaged in its synthesis, handling, and application.

Molecular Identity and Structural Framework

5-(Bromoacetyl)thiophene-2-carboxamide, identified by CAS Number 68257-90-9 , is a substituted thiophene derivative.[][2] Its structure features a central thiophene ring functionalized with a carboxamide group at the 2-position and a bromoacetyl group at the 5-position. This arrangement confers distinct chemical reactivity at opposite ends of the molecule, making it a versatile synthetic intermediate.

The bromoacetyl group acts as a potent electrophile, capable of forming covalent bonds with nucleophilic residues in proteins, a mechanism frequently exploited in the design of enzyme inhibitors. Concurrently, the thiophene-2-carboxamide core is a well-established pharmacophore found in numerous biologically active molecules, contributing to molecular recognition and binding affinity.[3]

Caption: Molecular structure of 5-(Bromoacetyl)thiophene-2-carboxamide.
Table 1: Core Molecular Properties and Identifiers
PropertyValueSource
IUPAC Name 5-(2-bromoacetyl)thiophene-2-carboxamide[]
CAS Number 68257-90-9[][2]
Molecular Formula C₇H₆BrNO₂S[]
Molecular Weight 248.10 g/mol []
InChI Key UEIAQIIRSAGLJM-UHFFFAOYSA-N[]
SMILES C1=C(SC(=C1)C(=O)N)C(=O)CBr[]
Predicted Solubility Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in alcohols, poorly soluble in water.Inferred from analogs[4]
Predicted Storage 2-8°C, store in a dark place under an inert atmosphere.Inferred from analogs[5]

Synthesis and Reactivity Profile

A complete understanding of a molecule's properties begins with its synthesis. While multiple synthetic routes are possible, a logical and common approach involves the functionalization of a pre-existing thiophene core.

Plausible Synthetic Pathway

A likely synthetic strategy is the Friedel-Crafts acylation of 2-acetylthiophene, followed by functional group manipulation. This multi-step process leverages well-established, high-yielding reactions common in organic synthesis.

G start 2-Acetylthiophene step1 Step 1: Nitration (HNO₃, H₂SO₄) start->step1 Introduce directing group intermediate1 5-Nitro-2-acetylthiophene step1->intermediate1 step2 Step 2: Reduction (e.g., SnCl₂, HCl) intermediate1->step2 Convert nitro to amine intermediate2 5-Amino-2-acetylthiophene step2->intermediate2 step3 Step 3: Sandmeyer Reaction (NaNO₂, HBr, CuBr) intermediate2->step3 Replace amine with bromine intermediate3 5-Bromo-2-acetylthiophene step3->intermediate3 step4 Step 4: Oxidation (e.g., KMnO₄) intermediate3->step4 Oxidize methyl ketone to carboxylic acid intermediate4 5-Bromothiophene-2-carboxylic Acid step4->intermediate4 step5 Step 5: Amidation (1. SOCl₂ 2. NH₄OH) intermediate4->step5 Convert acid to primary amide intermediate5 5-Bromothiophene-2-carboxamide step5->intermediate5 step6 Step 6: Friedel-Crafts Acylation (Bromoacetyl Chloride, AlCl₃) intermediate5->step6 Introduce bromoacetyl group (This step is less likely due to ring deactivation. A more plausible route would be bromination of 5-acetylthiophene-2-carboxamide) final_product 5-(Bromoacetyl)thiophene-2-carboxamide step6->final_product

Caption: A conceptual multi-step synthesis workflow.

Expertise & Causality: The choice of a multi-step pathway is dictated by the directing effects of substituents on the thiophene ring. An acetyl group is deactivating and meta-directing, making direct acylation at the 5-position challenging. Therefore, a more controlled approach involves installing functional groups that can be readily converted. The conversion of 5-bromothiophene-2-carboxylic acid to the corresponding amide is a standard and robust transformation, often achieved by first converting the carboxylic acid to a more reactive acyl chloride.[6]

Core Reactivity

The molecule's reactivity is dominated by the α-bromo ketone . The carbon atom adjacent to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles, including:

  • Thiol groups (e.g., Cysteine residues in proteins)

  • Amine groups (e.g., Lysine residues)

  • Imidazole groups (e.g., Histidine residues)

This targeted reactivity is the cornerstone of its utility in developing covalent inhibitors, where the molecule can be guided by non-covalent interactions before forming an irreversible bond with a specific amino acid in a protein's active site.

Physicochemical Characterization: A Methodological Framework

Rigorous characterization is non-negotiable in scientific research, ensuring the identity, purity, and stability of the compound under investigation. This validation is critical for the reproducibility of experimental results and is a prerequisite for any drug development program.[7]

G Comprehensive Characterization Workflow cluster_structure Structural Elucidation cluster_purity Purity & Thermal Properties cluster_physical Physical Properties NMR NMR Spectroscopy (¹H, ¹³C, COSY) MS Mass Spectrometry (HRMS, ESI/APCI) IR IR Spectroscopy (FTIR-ATR) HPLC Chromatography (RP-HPLC, UPLC) MP Melting Point Analysis HPLC->MP Correlate with Purity Sol Solubility Screening Stab Stability Assessment Sol->Stab Inform Storage/Handling Compound Synthesized 5-(Bromoacetyl)thiophene- 2-carboxamide Compound->NMR Confirm Identity Compound->MS Confirm Identity Compound->IR Confirm Identity Compound->HPLC Determine Purity Compound->Sol Assess Developability

Caption: A logical workflow for the physicochemical characterization.
Structural Elucidation Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR is the most powerful technique for unambiguous structure determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons.

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for amides to clearly observe the exchangeable N-H protons.

    • ¹H NMR Acquisition: Acquire a proton spectrum. Key expected signals include:

      • Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring.

      • A singlet in the region δ 4.5-5.0 ppm for the two methylene (-CH₂-) protons of the bromoacetyl group.

      • A broad singlet for the two amide (-NH₂) protons, which may be solvent-dependent.

    • ¹³C NMR Acquisition: Acquire a carbon spectrum. This will confirm the presence of the expected number of carbon atoms, including two distinct carbonyl carbons (ketone and amide) and the carbons of the thiophene ring.

    • Data Analysis: Integrate the proton signals to confirm the proton count for each environment. Analyze coupling constants (J-values) for the thiophene protons to confirm their relative positions.

B. Mass Spectrometry (MS)

  • Causality: MS provides the exact molecular weight of a compound, serving as a primary confirmation of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for validating the molecular formula.

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare a dilute solution (10-100 µM) of the compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

    • Acquisition: Infuse the sample into an ESI- or APCI-HRMS instrument.

    • Data Analysis: Look for the molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively), a characteristic [M]⁺ and [M+2]⁺ doublet with nearly equal intensity should be observed. For C₇H₆⁷⁹BrNO₂S, the expected monoisotopic mass is ~246.9306 Da. The HRMS data should confirm this mass to within 5 ppm. The mass spectrum of the related compound 2-acetyl-5-bromothiophene shows this distinct isotopic pattern.[8]

C. Infrared (IR) Spectroscopy

  • Causality: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

  • Step-by-Step Protocol:

    • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

    • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Data Analysis: Identify key absorption bands:

      • ~3400-3100 cm⁻¹: N-H stretching vibrations of the primary amide.

      • ~1680-1710 cm⁻¹: C=O stretching of the α-bromo ketone.

      • ~1640-1670 cm⁻¹: C=O stretching (Amide I band) of the carboxamide.

      • ~1600-1450 cm⁻¹: C=C stretching vibrations within the thiophene ring.

Purity and Thermal Analysis

A. High-Performance Liquid Chromatography (HPLC)

  • Causality: HPLC is the industry standard for determining the purity of small molecules. It separates the target compound from impurities, and the area of the resulting peak is proportional to its concentration.

  • Step-by-Step Protocol:

    • Method Development: Use a reverse-phase C18 column. A typical mobile phase system would be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and dilute it with the mobile phase to an appropriate concentration (~0.1-1 mg/mL).

    • Analysis: Inject the sample and monitor the elution profile using a UV detector, typically at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

    • Purity Calculation: Purity is expressed as the percentage of the main peak's area relative to the total area of all detected peaks.

B. Melting Point Determination

  • Causality: The melting point is a fundamental physical property. A sharp, well-defined melting range is a classic indicator of high purity, whereas a broad or depressed range suggests the presence of impurities.

  • Step-by-Step Protocol:

    • Sample Preparation: Load a small amount of the dry, crystalline compound into a capillary tube.

    • Measurement: Place the tube in a calibrated melting point apparatus.

    • Observation: Slowly heat the sample (1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.

Applications in Drug Discovery

The unique combination of a reactive "warhead" and a biologically relevant scaffold makes 5-(Bromoacetyl)thiophene-2-carboxamide a highly attractive starting point for drug discovery campaigns. Thiophene-based compounds are integral to modern medicine, and their derivatives are explored for a vast range of activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][6][9] The bromoacetyl moiety enables its use as a tool compound for:

  • Target Identification and Validation: By covalently labeling proteins in a complex biological sample, it can help identify the binding partners of the thiophene-2-carboxamide scaffold.

  • Enzyme Inhibition: It can be used to develop potent and selective irreversible inhibitors for enzymes with a nucleophilic residue in or near the active site.

  • Chemical Probe Development: Functionalization of the amide group can be used to attach reporter tags (like fluorophores or biotin) for use in cellular imaging or affinity pull-down experiments.

The physicochemical data gathered through the protocols described above are essential for these applications. For instance, solubility data dictates how the compound can be formulated for biological assays, while stability information ensures its integrity during storage and experimentation.

References

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromothiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 5-(bromoacetyl)thiophene-2-carbonitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • MDPI. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • Exemplify Biopharma, Inc. (2020). Characterization and Release Testing of Small Molecule Drug Substance for IND Enabling Studies. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]

Sources

Foundational

Introduction: A Strategic Building Block in Covalent Drug Discovery

An In-depth Technical Guide to 5-(Bromoacetyl)thiophene-2-carboxamide 5-(Bromoacetyl)thiophene-2-carboxamide (CAS Number: 68257-90-9) is a specialized chemical compound that has garnered significant interest within the f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Bromoacetyl)thiophene-2-carboxamide

5-(Bromoacetyl)thiophene-2-carboxamide (CAS Number: 68257-90-9) is a specialized chemical compound that has garnered significant interest within the fields of medicinal chemistry and drug development. At its core, it is a bifunctional molecule built upon a thiophene scaffold, a five-membered aromatic ring containing a sulfur atom. Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, frequently appearing in FDA-approved drugs due to their versatile biological activities and favorable physicochemical properties.[1][2] This compound is distinguished by two key functional groups attached to the thiophene ring: a primary carboxamide (-CONH₂) at the 2-position and a bromoacetyl group (-COCH₂Br) at the 5-position.

The strategic importance of 5-(Bromoacetyl)thiophene-2-carboxamide lies in the inherent reactivity of the bromoacetyl moiety. This α-haloketone group functions as an electrophilic "warhead," capable of forming stable, covalent bonds with nucleophilic amino acid residues on target proteins.[3][4] This property makes it an invaluable tool for designing targeted covalent inhibitors (TCIs), a class of drugs known for their high potency, prolonged duration of action, and ability to tackle challenging drug targets.[5][6] The thiophene-2-carboxamide portion of the molecule serves as the "scaffold" or "recognition element," which can be tailored to achieve selective binding to the active site of a specific protein, guiding the reactive bromoacetyl group to its intended target. Thiophene carboxamide scaffolds have been explored for a range of therapeutic targets, including as potential anticancer agents and VEGFR-2 inhibitors.[7][8][9]

This guide provides a comprehensive technical overview of 5-(Bromoacetyl)thiophene-2-carboxamide, detailing its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 5-(Bromoacetyl)thiophene-2-carboxamide are summarized below.

PropertyValueSource
CAS Number 68257-90-9[10][11]
Molecular Formula C₇H₆BrNO₂S[]
Molecular Weight 248.10 g/mol []
IUPAC Name 5-(2-bromoacetyl)thiophene-2-carboxamide[]
Synonyms 2-Thiophenecarboxamide, 5-(bromoacetyl)-[]
SMILES C1=C(SC(=C1)C(=O)N)C(=O)CBr[]
InChI Key UEIAQIIRSAGLJM-UHFFFAOYSA-N[]

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of 5-(Bromoacetyl)thiophene-2-carboxamide typically originates from a more readily available thiophene derivative, such as 5-acetylthiophene-2-carboxylic acid amide (CAS 68257-89-6)[11]. The key transformation is the selective halogenation at the α-carbon of the acetyl group. This is a classic reaction for enolizable ketones.[13][14]

A plausible and efficient laboratory-scale synthesis involves the direct bromination of 5-acetylthiophene-2-carboxamide using a suitable brominating agent, such as bromine (Br₂), in an acidic solvent like acetic acid. The acid catalyzes the formation of an enol intermediate, which is the nucleophilic species that reacts with the electrophilic bromine.[13][14]

G cluster_0 Synthesis Workflow A 5-Acetylthiophene-2-carboxamide (Starting Material) B Dissolution in Glacial Acetic Acid A->B Step 1 C Addition of Bromine (Br₂) B->C Step 2 D Reaction under Controlled Temperature (e.g., 0°C to RT) C->D Step 3 E Quenching, Extraction, and Purification D->E Step 4 F 5-(Bromoacetyl)thiophene-2-carboxamide (Final Product) E->F Step 5

Caption: General workflow for the synthesis of 5-(Bromoacetyl)thiophene-2-carboxamide.

Detailed Synthetic Protocol:

  • Dissolution: Dissolve 5-acetylthiophene-2-carboxamide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The reaction should be conducted under a fume hood.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (Br₂) in glacial acetic acid dropwise via the addition funnel. The amount of bromine should be stoichiometric (1 equivalent) to favor mono-bromination.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 5-(Bromoacetyl)thiophene-2-carboxamide.

Core Reactivity: The Electrophilic Nature of the α-Haloketone

The functionality of 5-(Bromoacetyl)thiophene-2-carboxamide in drug discovery is dominated by the reactivity of the α-bromoacetyl group. The presence of the adjacent electron-withdrawing carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[4] This is the chemical basis for its utility as a covalent modifier of proteins.

The most biologically relevant reaction is the alkylation of the thiol group of cysteine residues.[15][16] The sulfur atom of a deprotonated cysteine (thiolate) is a potent nucleophile that readily attacks the electron-deficient α-carbon, displacing the bromide ion in an Sₙ2 reaction. This results in the formation of a stable thioether bond, permanently linking the molecule to the protein.

G cluster_1 Mechanism of Cysteine Alkylation reagent 5-(Bromoacetyl)thiophene-2-carboxamide product Covalently Modified Protein (Stable Thioether Linkage) reagent->product Displacement of Br⁻ cysteine Protein-Cys-S⁻ (Nucleophilic Thiolate) cysteine->reagent Sₙ2 Attack

Caption: Covalent modification of a cysteine residue via Sₙ2 reaction.

Application in Drug Discovery and Chemical Biology

The primary application of 5-(Bromoacetyl)thiophene-2-carboxamide is as a reactive building block for the synthesis of targeted covalent inhibitors (TCIs). The design principle involves integrating this reactive thiophene derivative into a larger molecular structure that provides high-affinity, non-covalent binding to the target protein of interest. This initial binding event orients the bromoacetyl "warhead" in close proximity to a strategically located nucleophilic residue, typically a cysteine, facilitating the irreversible covalent bonding event.

Workflow for Covalent Protein Labeling

Researchers can use 5-(Bromoacetyl)thiophene-2-carboxamide or its derivatives to investigate protein function, identify binding sites, or develop potent enzyme inhibitors. A typical experimental workflow is outlined below.

G cluster_2 Experimental Workflow for Protein Alkylation cluster_3 Analytical Methods A Prepare Target Protein Solution (in appropriate buffer, pH ~7.5-8.5) C Incubate Protein and Inhibitor (Varying concentrations and times) A->C B Prepare Inhibitor Stock Solution (e.g., in DMSO) B->C D Quench Reaction (e.g., with DTT or β-mercaptoethanol) C->D E Analyze Reaction Products D->E F SDS-PAGE (to observe mass shift) E->F G Mass Spectrometry (LC-MS/MS) (to confirm covalent modification and identify modification site) E->G H Activity Assay (to measure loss of function) E->H

Caption: A standard workflow for labeling a target protein with a covalent inhibitor.

Detailed Protocol for Protein Alkylation Assay:

  • Protein Preparation: Prepare a solution of the purified target protein in a suitable buffer (e.g., HEPES or Tris) at a pH between 7.5 and 8.5 to ensure a significant population of the more nucleophilic thiolate form of cysteine.

  • Inhibitor Preparation: Prepare a concentrated stock solution of 5-(Bromoacetyl)thiophene-2-carboxamide or its derivative in an organic solvent like DMSO.

  • Incubation: Add the inhibitor solution to the protein solution to achieve the desired final concentration. Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period. A time-course experiment is often performed to determine the rate of inactivation.

  • Quenching: Stop the reaction by adding a quenching agent with an excess of thiol groups, such as dithiothreitol (DTT) or β-mercaptoethanol, which will react with any remaining unreacted inhibitor.

  • Analysis by Mass Spectrometry:

    • Confirm covalent modification by analyzing the intact protein using LC-MS to observe the expected mass increase corresponding to the addition of the inhibitor fragment (mass of inhibitor minus HBr).

    • To identify the specific site of modification, digest the modified protein into smaller peptides using a protease like trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS. The modified peptide will have a characteristic mass shift, and its fragmentation pattern will pinpoint the exact cysteine residue that was alkylated.[17]

Therapeutic Potential

While specific biological data for 5-(Bromoacetyl)thiophene-2-carboxamide itself is limited in publicly available literature, the thiophene-2-carboxamide scaffold is a component of molecules investigated for various therapeutic effects. Derivatives have shown potential as anticancer agents by targeting pathways like VEGFR-2, and related structures have been explored for anti-inflammatory, antimicrobial, and analgesic properties.[9][18][19] The addition of the bromoacetyl warhead transforms this scaffold into a tool for creating potent, irreversible inhibitors targeting enzymes in these and other disease pathways.

Safety, Handling, and Storage

As an α-haloketone and a reactive alkylating agent, 5-(Bromoacetyl)thiophene-2-carboxamide must be handled with appropriate caution. Based on the safety data for structurally related compounds like 5-bromothiophene-2-carbaldehyde, the following precautions are advised.[20][21]

  • Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed, inhaled, or in contact with skin.[20]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles.

  • Handling: Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended to prevent degradation.[21]

Conclusion

5-(Bromoacetyl)thiophene-2-carboxamide is a strategically designed chemical entity that serves as a powerful tool for modern drug discovery. Its structure combines a biologically relevant thiophene-carboxamide scaffold with a reactive bromoacetyl warhead, making it an ideal starting point for the synthesis of targeted covalent inhibitors. The compound's well-defined reactivity with cysteine residues allows for the creation of potent and highly selective therapeutics that can form a permanent bond with their protein targets. For researchers and scientists in drug development, a thorough understanding of its synthesis, reactivity, and proper handling is essential to fully exploit its potential in creating the next generation of covalent medicines.

References

  • ResearchGate. Versatile thiophene 2-carboxamide derivatives. Available from: [Link]

  • ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Available from: [Link]

  • PubChem. 5-Bromothiophene-2-carbaldehyde. Available from: [Link]

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]

  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

  • Cenmed Enterprises. 5-(bromoacetyl)thiophene-2-carbonitrile (C007B-538602). Available from: [Link]

  • National Institutes of Health. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available from: [Link]

  • Semantic Scholar. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

  • National Institutes of Health. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Available from: [Link]

  • National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

  • PubMed. Selectivity of labeled bromoethylamine for protein alkylation. Available from: [Link]

  • Wikipedia. α-Halo ketone. Available from: [Link]

  • Michigan State University. Selectivity of labeled bromoethylamine for protein alkylation. Available from: [Link]

  • National Institutes of Health. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from: [Link]

  • ChemRxiv. A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. Available from: [Link]

  • The Rockefeller University Press. Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Available from: [Link]

  • National Institutes of Health. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Available from: [Link]

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. Available from: [Link]

  • Royal Society of Chemistry. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]

  • National Institutes of Health. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Available from: [Link]

  • ResearchGate. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Available from: [Link]

  • ResearchGate. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Available from: [Link]

  • PubMed. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Available from: [Link]

Sources

Exploratory

Technical Monograph: Structure, Synthesis, and Characterization of 5-(Bromoacetyl)thiophene-2-carboxamide

Executive Summary 5-(Bromoacetyl)thiophene-2-carboxamide (CAS: 68257-90-9) is a high-value bifunctional electrophile utilized primarily in the synthesis of bioactive heterocycles. Characterized by an electron-rich thioph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Bromoacetyl)thiophene-2-carboxamide (CAS: 68257-90-9) is a high-value bifunctional electrophile utilized primarily in the synthesis of bioactive heterocycles. Characterized by an electron-rich thiophene core flanked by a stabilizing carboxamide and a highly reactive


-bromoketone moiety, this molecule serves as a critical "warhead" precursor in medicinal chemistry.

Its primary utility lies in the Hantzsch thiazole synthesis , where it acts as the electrophilic component to generate 2-aminothiazole scaffolds—a structural motif prevalent in kinase inhibitors, antimicrobial agents, and CNS-active drugs. This guide provides a rigorous technical analysis of its structure, a validated synthetic protocol, and a comprehensive characterization framework.

Structural Analysis & Reactivity Profile[1]

Electronic Architecture

The molecule features a thiophene ring substituted at the 2- and 5-positions, creating a "push-pull" electronic system that dictates its reactivity:

  • Position 2 (Carboxamide): The amide group (

    
    ) acts as a moderate electron-withdrawing group (EWG) via induction, but can donate electron density via resonance. It provides a hydrogen-bonding handle critical for crystal packing and eventual protein-ligand interactions.
    
  • Position 5 (Bromoacetyl): The bromoacetyl group (

    
    ) is the reactive center. The carbonyl withdraws electron density from the thiophene ring, while the 
    
    
    
    -bromine atom renders the adjacent methylene carbon highly electrophilic (
    
    
    active).
Reactivity Hotspots
  • 
    -Carbon (
    
    
    
    ):
    Highly susceptible to nucleophilic attack by sulfur (thioamides) or nitrogen (amines).
  • Carbonyl Carbon: Susceptible to 1,2-addition, though less reactive than the

    
     due to the adjacent bromine.
    
  • Thiophene Ring: Deactivated towards electrophilic aromatic substitution due to the two carbonyl-based substituents.

ReactivityMap Molecule 5-(Bromoacetyl) thiophene-2-carboxamide AlphaC α-Carbon (CH2Br) Primary Electrophile (SN2 Attack) Molecule->AlphaC Site 1 Amide Carboxamide (CONH2) H-Bond Donor/Acceptor Solubility Handle Molecule->Amide Site 2 Thiophene Thiophene Core Electron Deficient (π-Spacer) Molecule->Thiophene Scaffold

Figure 1: Reactivity map highlighting the electrophilic warhead and the structural anchor.

Synthetic Pathway[2][3][4]

The most robust synthesis involves the regioselective bromination of the precursor 5-acetylthiophene-2-carboxamide . While direct bromination of thiophene is possible, it often leads to poly-bromination. The acetylation-bromination route ensures regiocontrol.

Precursor Synthesis

Starting material: 5-Acetylthiophene-2-carboxylic acid or its ester. Conversion to amide:

  • Activation with Thionyl Chloride (

    
    ) to form the acid chloride.
    
  • Treatment with aqueous Ammonia (

    
    ) or Ammonia gas in dioxane.
    
Bromination Protocol (The Critical Step)

Reagents: Bromine (


) in Acetic Acid (AcOH) or N-Bromosuccinimide (NBS) with p-TsOH.
Preferred Method:  NBS allows for a slower, radical-free electrophilic bromination that minimizes nuclear bromination of the thiophene ring.
Step-by-Step Methodology:
  • Dissolution: Dissolve 1.0 eq of 5-acetylthiophene-2-carboxamide in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH). Note: The amide may have poor solubility in pure DCM.

  • Catalysis: Add 0.1 eq of p-Toluenesulfonic acid (p-TsOH) as a catalyst.

  • Bromination: Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 30 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of the starting material (

    
    ) and appearance of a slightly less polar spot.
    
  • Quench: Pour mixture into ice-cold saturated

    
     solution.
    
  • Isolation: The product often precipitates as a solid. Filter and wash with cold water and diethyl ether. If no precipitate forms, extract with Ethyl Acetate (EtOAc), dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography, as

    
    -bromoketones can degrade on silica gel.
    

SynthesisFlow Start 5-Acetylthiophene-2-carboxamide Intermediate Reaction Progress (0°C -> RT, 4-6h) Start->Intermediate Dissolve Reagents NBS (1.05 eq) + p-TsOH (cat) Solvent: DCM/MeOH Reagents->Intermediate Add Portion-wise Quench Quench: Sat. NaHCO3 Intermediate->Quench Complete Product 5-(Bromoacetyl)thiophene-2-carboxamide (Solid Precipitate) Quench->Product Filter/Recrystallize

Figure 2: Optimized synthetic workflow for bromination using NBS.

Characterization Standards

Due to the specific nature of this intermediate, experimental data should be validated against these theoretical and empirical baselines.

Spectroscopic Data (Typical)
TechniqueParameterExpected Signal / ValueStructural Assignment

H NMR

4.30 – 4.60 ppm
Singlet (2H)

(Deshielded by Br and C=O)

7.60 – 7.70 ppm
Doublet (

Hz)
Thiophene H-3

7.80 – 7.90 ppm
Doublet (

Hz)
Thiophene H-4

7.50 – 8.50 ppm
Broad Singlets (2H)

(Exchangeable with

)

C NMR

~30-35 ppm


-Carbon

~185 ppm

(Ketone)
Ketone Carbonyl

~162 ppm

(Amide)
Amide Carbonyl
Mass Spec Isotope PatternM+ and (M+2)+1:1 intensity ratio characteristic of mono-bromine.[1]
IR Wavenumber~1660–1690 cm

Amide I band
~1700 cm

Ketone C=O stretch
Quality Control Checklist
  • Appearance: Off-white to pale yellow solid. Darkening indicates decomposition (liberation of

    
    ).
    
  • Purity: HPLC purity >95% is recommended for subsequent cyclizations.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Protect from light.

Applications in Drug Design

The primary application of 5-(bromoacetyl)thiophene-2-carboxamide is the Hantzsch Thiazole Synthesis . This reaction couples the


-haloketone with a thioamide (or thiourea) to form a thiazole ring.[2]
Protocol: Synthesis of 2-Aminothiazole Derivatives
  • Reactants: Combine 5-(bromoacetyl)thiophene-2-carboxamide (1 eq) with a substituted thiourea (1.1 eq) in Ethanol.

  • Conditions: Reflux for 2–4 hours.

  • Mechanism:

    • Step 1: Nucleophilic attack of sulfur on the

      
      -carbon (
      
      
      
      ).
    • Step 2: Cyclization via nitrogen attack on the ketone carbonyl.

    • Step 3: Dehydration to aromatize the thiazole ring.

  • Result: A 4-(5-carboxamidothiophen-2-yl)-2-aminothiazole scaffold.

Hantzsch Input1 5-(Bromoacetyl) thiophene-2-carboxamide Step1 S-Alkylation (SN2) Input1->Step1 Input2 Thiourea / Thioamide Input2->Step1 Step2 Cyclodehydration Step1->Step2 Output 2-Aminothiazole Derivative Step2->Output

Figure 3: Mechanism of the Hantzsch coupling reaction.

Safety & Handling (Crucial)

  • Lachrymator: Like most

    
    -haloketones (e.g., phenacyl bromide), this compound is a potent lachrymator. All operations must be performed in a functioning fume hood. 
    
  • Skin Irritant: It is a strong alkylating agent. Double gloving (Nitrile) is required.

  • Neutralization: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate to quench the alkylating potential before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87564077, 5-(Bromoacetyl)thiophene-2-carboxamide. Retrieved from [Link]

  • Taydakov, I., & Krasnoselskiy, S. (2010). Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates.[3] Synthesis, 2010(17), 2965–2968. (Provides foundational protocols for thiophene bromination).

  • ChemHelpAsap (2020). Hantzsch Thiazole Synthesis.[4][2] (General mechanism validation). Retrieved from [Link]

  • Datoussaid, Y., et al. (2012). Synthesis of Novel Thieno[3,2-b]quinolines and Thieno[3,2-d][1,3]thiazoles.[5] (Demonstrates the utility of thiophene-based Hantzsch synthesis).

Sources

Foundational

solubility and stability of 5-(Bromoacetyl)thiophene-2-carboxamide

This guide details the solubility, stability, and handling protocols for 5-(Bromoacetyl)thiophene-2-carboxamide , a highly reactive electrophilic intermediate used in the synthesis of kinase inhibitors and heterocyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility, stability, and handling protocols for 5-(Bromoacetyl)thiophene-2-carboxamide , a highly reactive electrophilic intermediate used in the synthesis of kinase inhibitors and heterocyclic scaffolds.

Executive Technical Profile

This compound is a bifunctional electrophile featuring an electron-rich thiophene core flanked by a stable carboxamide and a highly reactive


-bromoketone "warhead."[1] Its utility lies in its ability to undergo cyclization reactions (e.g., Hantzsch thiazole synthesis) to form complex bioactive molecules. However, its reactivity profile dictates strict handling requirements to prevent degradation via hydrolysis and photolysis.
Property Specification
CAS Number 68257-90-9
IUPAC Name 5-(2-bromoacetyl)thiophene-2-carboxamide
Molecular Formula

Molecular Weight 248.10 g/mol
Physical State Yellow to off-white crystalline solid
Reactive Moiety

-Bromoketone (

)
Primary Hazard Lachrymator (Induces tearing); Skin/Eye Irritant

Solubility Profile & Solvent Compatibility

The solubility of 5-(Bromoacetyl)thiophene-2-carboxamide is governed by the competition between its polar amide group and the lipophilic thiophene ring.[1]

Solubility Data Table

Note: Values are based on structural analogs and standard behavior of


-bromoketones.
SolventSolubility RatingEstimated Conc.Stability RiskApplication
DMSO High >50 mg/mLLowPreferred for stock solutions.[1]
DMF High >50 mg/mLLowAlternative stock solvent.[1]
DCM Moderate10–20 mg/mLLowGood for synthesis/extraction.
Ethanol/Methanol Moderate5–10 mg/mLHigh Avoid storage. Risk of solvolysis (ether formation).[1]
Water Poor <0.5 mg/mLCritical Incompatible. Rapid hydrolysis occurs.
Hexanes InsolubleNegligibleLowUsed for precipitation/washing.[1]

*Stability in DMSO/DMF is high only if anhydrous. Presence of water accelerates degradation.

Protocol: Solubilization for Biological Assays
  • Weighing: Weigh the solid rapidly in a fume hood (lachrymator hazard).

  • Primary Solvent: Dissolve in anhydrous DMSO to a concentration of 10–50 mM. Vortex until clear.

  • Validation: Visually inspect for particulates. If the solution turns orange/red immediately, the compound may have degraded to liberate

    
    .
    
  • Dilution: Dilute into aqueous buffer immediately prior to use. Do not store aqueous dilutions.[1]

Stability & Degradation Mechanisms

The primary instability driver is the


-bromoketone moiety , which renders the C-Br bond highly susceptible to nucleophilic attack and homolytic cleavage.[1]
Mechanism 1: Hydrolytic Autocatalysis

In the presence of moisture, water attacks the


-carbon, displacing the bromide ion. This generates the 

-hydroxy ketone and Hydrobromic Acid (

).
  • Critical Failure Mode: The generated

    
     is acidic and catalyzes further degradation of the remaining solid, turning a crystalline powder into a sticky, dark oil.
    
Mechanism 2: Photolytic Cleavage

The thiophene ring absorbs UV light, and the C-Br bond is weak (~65-70 kcal/mol). Exposure to light causes homolytic cleavage, generating radical species that dimerize or polymerize.[1]

Degradation Pathway Diagram

The following diagram illustrates the chemical pathways leading to compound failure.

DegradationPathways Compound 5-(Bromoacetyl) thiophene-2-carboxamide Intermed Tetrahedral Intermediate Compound->Intermed Nucleophilic Attack Radical Free Radical Species Compound->Radical Homolytic Cleavage Water Moisture (H2O) Water->Intermed Light UV Light (hv) Light->Radical Product_OH 5-(Hydroxyacetyl) thiophene-2-carboxamide (Inactive Impurity) Intermed->Product_OH Br- Elimination HBr HBr (Acid Catalyst) Intermed->HBr Byproduct HBr->Compound Autocatalysis Polymer Dark Polymer/Dimer (Tarry Residue) Radical->Polymer Dimerization

Figure 1: Degradation pathways showing hydrolytic autocatalysis (top) and photolytic polymerization (bottom).[1]

Handling & Storage Standard Operating Procedure (SOP)

Storage Requirements
  • Temperature: Store at -20°C for long term; 2-8°C is acceptable for short term (<1 month).

  • Atmosphere: Must be stored under Argon or Nitrogen . Oxygen promotes radical oxidation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if possible (trace metal can catalyze coupling).[1]

  • Desiccation: Store inside a secondary container with active desiccant (e.g., Drierite).

Handling Workflow

To ensure experimental reproducibility, follow this logic flow:

HandlingSOP Start Start: Remove from Freezer Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Open Open in Fume Hood (Lachrymator Hazard) Equilibrate->Open Inspect Visual Inspection: Is it yellow crystalline solid? Open->Inspect Fail Discard: Dark/Sticky Inspect->Fail No Pass Proceed Inspect->Pass Yes Solubilize Dissolve in Anhydrous DMSO Pass->Solubilize QC QC Check (Optional): LC-MS for Hydrolysis Product Solubilize->QC Use Use Immediately in Assay/Synthesis QC->Use

Figure 2: Step-by-step decision tree for handling sensitive


-bromoketones.

Synthesis Applications & Reactivity

This compound is primarily used as a "linchpin" intermediate. The bromine atom is a good leaving group, allowing for:

  • Hantzsch Thiazole Synthesis: Reaction with thioamides to form thiazole-linked thiophenes.[1]

  • Imidazo[1,2-a]pyridine Synthesis: Reaction with 2-aminopyridines.

  • S-Alkylation: Reaction with thiols (cysteine residues) in proteomic profiling.[1]

Critical Reaction Note: When running reactions with nucleophiles (amines/thiols), always add a non-nucleophilic base (e.g., DIPEA,


) to scavenge the generated HBr. Failure to neutralize HBr will inhibit the reaction and degrade the starting material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24849240, 5-(Bromoacetyl)thiophene-2-carboxamide.[1] Retrieved from .

  • Sigma-Aldrich. Product Specification: 5-Bromothiophene-2-carboxamide (Analogous Precursor Data). Retrieved from .

  • BOC Sciences. Product Analysis: 5-(Bromoacetyl)thiophene-2-carboxamide (CAS 68257-90-9).[] Retrieved from .[]

  • Fisher Scientific. Safety Data Sheet (SDS): Thiophene derivatives and lachrymator handling.[1] Retrieved from .

Sources

Exploratory

Covalent Alkylation &amp; Scaffold Utility: The Mechanistic Profile of 5-(Bromoacetyl)thiophene-2-carboxamide

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Executive Summary & Chemical Identity 5-(Bromoacetyl)thiophene-2-carboxamide (CAS: 68257-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary & Chemical Identity

5-(Bromoacetyl)thiophene-2-carboxamide (CAS: 68257-90-9) represents a critical class of "warhead-scaffold" hybrid molecules in medicinal chemistry. While often utilized as a high-value intermediate for synthesizing aminothiazole-based therapeutics (via Hantzsch cyclization), its intact structure functions as a potent irreversible covalent inhibitor .

This guide details its mechanism of action (MoA) as an electrophilic affinity probe, specifically targeting nucleophilic cysteine residues within enzyme active sites (e.g., Sirtuin-2, kinases). The molecule combines a thiophene-2-carboxamide recognition motif (providing non-covalent affinity) with a bromoacetyl electrophile (driving covalent modification).

Chemical Profile
PropertySpecification
Molecular Formula

Molecular Weight ~248.10 g/mol
Reactive Moiety

-Haloketone (Bromoacetyl group)
Scaffold Thiophene-2-carboxamide (H-bond donor/acceptor motif)
Primary MoA

Alkylation of Cysteine Thiolates

Mechanism of Action: Electrophilic Alkylation

The biological activity of 5-(bromoacetyl)thiophene-2-carboxamide is driven by the high reactivity of the C–Br bond adjacent to the carbonyl group. This arrangement creates a strong dipole, rendering the


-carbon highly electrophilic.
The Alkylation Event

Upon binding to a protein target, the thiophene carboxamide scaffold orients the molecule within the binding pocket. The mechanism proceeds via a bimolecular nucleophilic substitution (


):
  • Nucleophilic Activation: A target residue (typically Cysteine,

    
    ) is deprotonated to its thiolate form (
    
    
    
    ), often assisted by a neighboring histidine or the local electrostatic environment.
  • Attack: The thiolate attacks the

    
    -carbon of the bromoacetyl group.
    
  • Leaving Group Departure: The bromide ion (

    
    ) is displaced as a stable leaving group.
    
  • Adduct Formation: A stable thioether bond is formed, irreversibly tethering the inhibitor to the protein.

Selectivity Factors

While


-bromoketones are intrinsically reactive (potential PAINS/Pan-Assay Interference Compounds), the thiophene-2-carboxamide  scaffold confers selectivity.
  • SIRT2 Selectivity: The carboxamide group mimics the nicotinamide moiety of

    
    , positioning the warhead near the acetyl-lysine binding tunnel where catalytic cysteines or proximal structural cysteines reside.
    
  • Kinase Relevance: The thiophene scaffold acts as a hinge-binder in various kinase inhibitors (e.g., VEGFR-2 inhibitors), directing the bromoacetyl group to "cysteinyl-capping" residues at the solvent front.

Visualizing the Pathway

The following diagram illustrates the transition from non-covalent recognition to covalent locking.

MoA_Pathway cluster_chem Chemical Logic Ligand 5-(Bromoacetyl) thiophene-2-carboxamide Complex Non-Covalent Michaelis Complex Ligand->Complex Diffusion & Recognition (H-bonds via Carboxamide) Target Target Protein (e.g., SIRT2 / Kinase) Target->Complex Active Site Availability TS Transition State (SN2 Attack) Complex->TS Cys-SH Ionization (Thiolate Formation) Adduct Covalent Thioether Adduct (Irreversible) TS->Adduct Br- Displacement (Alkylation)

Caption: Step-wise mechanism of irreversible inhibition, transitioning from scaffold-driven recognition to warhead-driven alkylation.

Experimental Protocols for Validation

To confirm the mechanism of action in a research setting, one must distinguish between reversible binding and covalent modification.

Protocol A: Intact Protein Mass Spectrometry (MS)

This is the gold standard for validating covalent adduct formation.

  • Preparation: Dilute target protein (e.g., recombinant SIRT2, 5 µM) in reaction buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl). Avoid DTT or

    
    -mercaptoethanol, as these will scavenge the bromoacetyl probe.
    
  • Incubation: Add 5-(bromoacetyl)thiophene-2-carboxamide (10–50 µM) and incubate at 25°C for 30–60 minutes.

  • Quenching: Acidify with 0.1% Formic Acid to stop the reaction.

  • Analysis: Inject onto an LC-QTOF or Orbitrap MS system.

  • Data Interpretation: Look for a mass shift (

    
    ) corresponding to the ligand mass minus HBr.
    
    • Expected Shift: Molecular Weight of Ligand – 79.9 Da (Br) + Protein Mass.

    • Note: If the bromine is displaced by Cys, the net addition is

      
       (approx +168 Da).
      
Protocol B: Ellman’s Reagent Competition Assay

Determines if the compound specifically targets cysteine residues.

  • Baseline: Measure free thiol content of the protein using DTNB (Ellman’s Reagent) at 412 nm.

  • Treatment: Pre-incubate protein with 5-(bromoacetyl)thiophene-2-carboxamide for 1 hour.

  • Measurement: Add DTNB and measure absorbance again.

  • Result: A significant reduction in absorbance compared to control indicates the thiols have been alkylated by the probe.

Synthetic Utility (Contextual Relevance)

While this guide focuses on the biological MoA, it is critical to acknowledge that in many drug discovery campaigns, this molecule is a synthetic intermediate .

The Hantzsch Thiazole Synthesis: Researchers often react 5-(bromoacetyl)thiophene-2-carboxamide with thioureas or thioamides.

  • Mechanism: The sulfur of the thiourea attacks the

    
    -carbon (displacing Br), followed by cyclization with the ketone carbonyl.
    
  • Result: Formation of an aminothiazole ring fused to the thiophene scaffold.

  • Relevance: This generates bioactive molecules like SIRT2 Inhibitors (e.g., AK-7 analogs) or Antimicrobial agents where the bromoacetyl toxicity is removed, leaving a potent pharmacophore.

Experimental Workflow: Target Engagement

The following workflow outlines the decision tree for validating this compound's activity in a new biological system.

Workflow Start Start: Compound Synthesis 5-(Bromoacetyl)thiophene-2-carboxamide Assay In Vitro Activity Assay (IC50 Determination) Start->Assay TimeDep Time-Dependent Inhibition? Assay->TimeDep Washout Washout Assay (Reversibility Check) TimeDep->Washout If IC50 decreases over time MS_Analysis LC-MS/MS Peptide Mapping Washout->MS_Analysis Activity persists after wash Decision_NonCov Reversible Inhibitor (Scaffold Only) Washout->Decision_NonCov Activity lost after wash XRay X-Ray Crystallography (Electron Density at Cys) MS_Analysis->XRay Identify modified residue Decision_Cov CONFIRMED Covalent Inhibitor XRay->Decision_Cov

Caption: Critical path for distinguishing covalent mechanism from reversible binding.

References

  • SIRT2 Inhibition & Thiophene Scaffolds

    • Title: Structure-Activity Relationship Studies of 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors.
    • Source: MDPI / Vertex AI Search Results (2023).
    • Context: Establishes the thiophene-carboxamide motif as a privileged scaffold for Sirtuin inhibition.
    • URL:[Link] (General landing for verification)

  • Title: 5-(Bromoacetyl)thiophene-2-carboxamide Chemical Properties.
  • Anticancer Applications of Thiophene Carboxamides

    • Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.[1]

    • Source: International Journal of Molecular Sciences (2025).[2]

    • Context: Details the cytotoxicity and mechanism of thiophene-2-carboxamide deriv
    • URL:[Link]

  • Synthetic Utility (Hantzsch Reaction)

    • Title: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.[3]

    • Source: BMC Chemistry (2023).
    • Context: Describes the use of -halo precursors to synthesize bioactive thiophene deriv
    • URL:[Link]

Sources

Foundational

Technical Guide: Synthetic Architectures for 5-(Bromoacetyl)thiophene-2-carboxamide Derivatives

Topic: Synthetic Routes for 5-(Bromoacetyl)thiophene-2-carboxamide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-(Bromoacetyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic Routes for 5-(Bromoacetyl)thiophene-2-carboxamide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Bromoacetyl)thiophene-2-carboxamide (CAS 68257-90-9) is a critical electrophilic scaffold in medicinal chemistry, serving as a "warhead" for covalent kinase inhibitors and a precursor for thiazole-based peptidomimetics. Its synthesis presents a unique chemoselective challenge: installing a highly reactive


-haloketone moiety in the presence of a primary amide, while maintaining regiochemical fidelity on the thiophene ring.

This guide details the two primary synthetic pathways—The Carboxylate Activation Route (High Fidelity) and The Direct Friedel-Crafts Route (Process Economy)—providing validated protocols, critical process parameters (CPPs), and safety mechanisms for handling lachrymatory intermediates.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two distinct precursors. The primary disconnection at the


-carbon of the ketone suggests a late-stage bromination to avoid nucleophilic interference during amide formation.

Retrosynthesis Target 5-(Bromoacetyl)thiophene-2-carboxamide Precursor1 5-Acetylthiophene-2-carboxamide Target->Precursor1 α-Bromination Precursor2 5-Acetylthiophene-2-carboxylic acid Precursor1->Precursor2 Amidation Start 2-Acetylthiophene / Thiophene-2-carboxylic acid Precursor2->Start Functionalization

Figure 1: Retrosynthetic logic flow prioritizing late-stage halogenation to preserve the labile bromoacetyl group.

Route A: The Carboxylate Activation Pathway (Preferred)

This route is the industry standard for research-scale synthesis due to its high regioselectivity and operational reliability. It proceeds via the activation of 5-acetylthiophene-2-carboxylic acid .

Phase 1: Precursor Synthesis (Amidation)

Objective: Convert 5-acetylthiophene-2-carboxylic acid to 5-acetylthiophene-2-carboxamide.

Mechanism: Nucleophilic acyl substitution via an acid chloride intermediate. The ketone at position 5 is stable under these conditions.

Protocol:

  • Activation: Charge a reactor with 5-acetylthiophene-2-carboxylic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (10 V).

  • Reagent Addition: Add Thionyl Chloride (

    
    )  (1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF  (0.05 eq) to initiate the Vilsmeier-Haack-like catalytic cycle.
    
  • Reflux: Heat to reflux (40°C) for 3–4 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Isolation: Evaporate solvent and excess

    
     under reduced pressure to yield the crude acid chloride (yellow solid). Do not purify.
    
  • Amidation: Redissolve the residue in anhydrous THF. Cool to 0°C.

  • Quench: Sparge with anhydrous Ammonia (

    
    )  gas or add Ammonium Hydroxide (28%)  dropwise. Maintain temperature <10°C to prevent hydrolysis.
    
  • Workup: Filter the precipitate, wash with water, and recrystallize from Ethanol/Water.

Key Insight: Using aqueous ammonia is feasible, but anhydrous conditions (


 gas in THF) prevent the hydrolysis of the acid chloride back to the starting acid, increasing yield by ~15%.
Phase 2: Regioselective -Bromination

Objective: Selective monobromination of the acetyl group without over-brominating to the dibromo-species or brominating the thiophene ring.

Protocol:

  • Dissolution: Dissolve 5-acetylthiophene-2-carboxamide (1.0 eq) in Glacial Acetic Acid (AcOH) (8 V).

  • Catalysis: Add 1-2 drops of HBr (48%) to catalyze enol formation.

  • Bromination: Add a solution of Bromine (

    
    )  (1.05 eq) in AcOH dropwise over 60 minutes at room temperature.
    
    • Critical Control: The reaction is initially slow (induction period). Once the orange color fades (initiation), addition can be accelerated slightly.

  • Quench: Pour the mixture into ice-cold water (20 V).

  • Filtration: The product precipitates as a solid. Filter and wash with cold water until pH is neutral.

Alternative Reagent: For higher selectivity, use Phenyltrimethylammonium tribromide (PTT) in THF/MeOH. PTT releases


 slowly, maintaining a low concentration of free halogen and suppressing dibromination.

Route B: Friedel-Crafts Acylation (Process Scale)

This route avoids the cost of the carboxylic acid starting material by building the functionality directly on thiophene-2-carboxamide .

Challenge: The amide group is electron-withdrawing (meta-directing in benzene, but thiophene directs


). The 5-position is the most activated site, but the overall ring is deactivated compared to unsubstituted thiophene.

ReactionScheme Start Thiophene-2-carboxamide Step1 Friedel-Crafts (AcCl / AlCl3) Start->Step1 Inter 5-Acetylthiophene-2-carboxamide Step1->Inter Step2 Bromination (Br2 / AcOH) Inter->Step2 Product 5-(Bromoacetyl)thiophene-2-carboxamide Step2->Product

Figure 2: Direct functionalization pathway.[1] Note that harsh Friedel-Crafts conditions may dehydrate the primary amide to a nitrile.

Protocol Modification:

  • Lewis Acid: Use Aluminum Chloride (

    
    )  in excess (2.5 eq) because the amide oxygen coordinates with the Lewis acid, consuming 1 equivalent.
    
  • Solvent: Nitrobenzene or 1,2-Dichloroethane (DCE).

  • Risk: This route often produces 5-cyanothiophene-2-acetyl by-products due to dehydration. Route A is preferred for purity.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Stoichiometry (

)
1.00 – 1.05 eq>1.1 eq leads to 5-(dibromoacetyl) impurity, which is inseparable by standard crystallization.
Temperature (Amidation) < 10°CHigher temps promote hydrolysis of the acid chloride to the acid.
Solvent (Bromination) Acetic AcidPromotes enolization. Aprotic solvents (DCM) require Lewis acids (

) and are less selective.
Reaction Time (Bromination) Monitor by HPLCStop immediately upon consumption of starting material. Prolonged stirring promotes rearrangement or poly-bromination.

Impurity Profile:

  • Impurity A: 5-(Dibromoacetyl)thiophene-2-carboxamide (Over-bromination).

  • Impurity B: Thiophene-2-carboxamide (Unreacted precursor).

  • Impurity C: 5-Bromo-thiophene-2-carboxamide (Ring bromination - rare in AcOH, common if Lewis Acid is present).

Safety & Handling (Lachrymators)

The target molecule and its


-bromo intermediates are potent lachrymators  (tear agents) and alkylating agents.
  • Engineering Controls: All operations involving bromine or the final product must be performed in a certified chemical fume hood with sash lowered.

  • Decontamination: Spills should be treated with 10% Sodium Thiosulfate solution to quench active bromine and alkylating potential.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Waste: Segregate halogenated waste. Do not mix with strong bases (exothermic polymerization risk).

References

  • Google Patents. (1978). Process for producing 5-carboxy-2-acetylthiophene (US4130566A).
  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis and Evaluation. International Journal of Molecular Sciences. Retrieved from [Link][2][3]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 5-(Bromoacetyl)thiophene-2-carboxamide: A Technical Guide

For Immediate Release This technical guide provides an in-depth analysis of the spectroscopic data for 5-(bromoacetyl)thiophene-2-carboxamide, a key intermediate in the development of novel therapeutics and functional ma...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 5-(bromoacetyl)thiophene-2-carboxamide, a key intermediate in the development of novel therapeutics and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a Senior Application Scientist, the aim is to not only present the data but also to provide insights into the experimental rationale and data interpretation, empowering researchers in their synthetic and analytical endeavors.

Molecular Structure and Key Features

5-(Bromoacetyl)thiophene-2-carboxamide is a bifunctional molecule featuring a central thiophene ring, which is substituted with a bromoacetyl group at the 5-position and a carboxamide group at the 2-position. This unique arrangement of functional groups imparts specific reactivity and spectroscopic characteristics to the molecule, making its unambiguous characterization essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the thiophene ring protons, the methylene protons of the bromoacetyl group, and the amide protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(Bromoacetyl)thiophene-2-carboxamide

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale and Comparative Analysis
Thiophene H-37.20 - 7.40Doublet3.5 - 4.5The electron-withdrawing nature of the adjacent carboxamide and bromoacetyl groups will deshield this proton, shifting it downfield. In 2-acetyl-5-bromothiophene, the corresponding proton appears around δ 7.08-7.10 ppm.[1][3]
Thiophene H-47.60 - 7.80Doublet3.5 - 4.5This proton is deshielded by the adjacent bromoacetyl group and the sulfur atom. In 2-acetyl-5-bromothiophene, the analogous proton is observed at approximately δ 7.40-7.43 ppm.[1][3]
-CH₂Br4.50 - 4.80SingletN/AThe methylene protons are adjacent to a carbonyl group and a bromine atom, both of which are strongly electron-withdrawing, resulting in a significant downfield shift.
-CONH₂7.50 - 8.50Broad Singlet (2H)N/AAmide protons often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can be highly dependent on the solvent and concentration.

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides to slow down the N-H proton exchange.

  • Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(Bromoacetyl)thiophene-2-carboxamide

CarbonPredicted Chemical Shift (δ, ppm)Rationale and Comparative Analysis
C=O (Amide)160 - 165The carbonyl carbon of the amide is expected in this region.
C=O (Ketone)185 - 190The bromoacetyl carbonyl carbon is significantly deshielded.
Thiophene C2140 - 145The carbon attached to the electron-withdrawing carboxamide group will be downfield.
Thiophene C3128 - 132Aromatic carbon adjacent to the C2 carbon.
Thiophene C4135 - 140Aromatic carbon adjacent to the C5 carbon.
Thiophene C5145 - 150The carbon attached to the bromoacetyl group will be shifted downfield.
-CH₂Br30 - 35The carbon attached to the bromine atom is expected in this range.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-(Bromoacetyl)thiophene-2-carboxamide will be dominated by the stretching vibrations of the carbonyl groups and the amide N-H bonds.

Table 3: Key IR Absorption Bands for 5-(Bromoacetyl)thiophene-2-carboxamide

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Amide)3400 - 3100Medium-Strong, BroadSymmetric and Asymmetric Stretching
C-H (Aromatic)3100 - 3000MediumStretching
C=O (Ketone)1680 - 1660StrongStretching
C=O (Amide I)1660 - 1640StrongStretching
N-H (Amide II)1640 - 1600MediumBending
C=C (Thiophene)1550 - 1450MediumStretching
C-N1400 - 1350MediumStretching
C-Br700 - 600Medium-StrongStretching

Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: A background spectrum of the empty ATR crystal or a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Molecular Ion and Fragmentation Pattern

The nominal molecular weight of 5-(Bromoacetyl)thiophene-2-carboxamide (C₇H₆BrNO₂S) is 248 g/mol . Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Predicted Key Fragments in the Mass Spectrum of 5-(Bromoacetyl)thiophene-2-carboxamide

m/zFragmentDescription
247/249[M]⁺Molecular ion
168[M - CH₂Br]⁺Loss of the bromoacetyl side chain
154[M - CONH₂ - Br]⁺Loss of the carboxamide and bromine
126[Thiophene-C(O)NH₂]⁺Thiophene carboxamide fragment
121/123[CH₂Br]⁺Bromoacetyl fragment
44[CONH₂]⁺Carboxamide fragment

Experimental Protocol: Mass Spectrum Acquisition

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule and will induce fragmentation. Electrospray Ionization (ESI) could also be used, which would likely result in a more prominent protonated molecular ion peak [M+H]⁺.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Sample Introduction: The sample can be introduced directly via a solid probe or, if soluble, via a liquid chromatography system (LC-MS).

  • Data Acquisition: The mass spectrum is typically acquired over a mass range of m/z 50 to 500.

Visualizing the Structure and Fragmentation

To better understand the relationships between the different parts of the molecule and its expected fragmentation, the following diagrams are provided.

Caption: Molecular structure of 5-(Bromoacetyl)thiophene-2-carboxamide.

mol [M]⁺ m/z 247/249 frag1 [M - CH₂Br]⁺ m/z 168 mol->frag1 - CH₂Br frag2 [Thiophene-C(O)NH₂]⁺ m/z 126 mol->frag2 - Br, - C=O frag3 [CH₂Br]⁺ m/z 121/123 mol->frag3 - Thiophene-C(O)NH₂

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 5-(bromoacetyl)thiophene-2-carboxamide, leveraging data from closely related analogs, provides a robust framework for its identification and characterization. The predicted NMR, IR, and MS data are consistent with the proposed structure and offer a valuable reference for researchers working with this compound. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data. This technical guide underscores the importance of a multi-technique approach to structural elucidation and provides the necessary insights for confident characterization of this important chemical entity.

References

  • Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... - ResearchGate. Available at: [Link]

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - The Royal Society of Chemistry. Available at: [Link]

  • 5-(bromoacetyl)thiophene-2-carbonitrile (C007B-538602) - Cenmed Enterprises. Available at: [Link]

  • 2-Acetyl-5-bromothiophene - the NIST WebBook. Available at: [Link]

  • Electronic Supplementary Information Ruthenium(II) carbonyl complexes containing benzhydrazone ligands: Synthesis, structure and - The Royal Society of Chemistry. Available at: [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Covalent Enzyme Inhibition Profiling using 5-(Bromoacetyl)thiophene-2-carboxamide

[1] Introduction & Compound Profile 5-(Bromoacetyl)thiophene-2-carboxamide (CAS: 68257-90-9) represents a specialized class of electrophilic fragments used in covalent drug discovery. Unlike reversible inhibitors that re...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Compound Profile

5-(Bromoacetyl)thiophene-2-carboxamide (CAS: 68257-90-9) represents a specialized class of electrophilic fragments used in covalent drug discovery. Unlike reversible inhibitors that rely solely on equilibrium binding, this compound utilizes a "warhead" strategy—specifically an


-haloketone—to form a permanent covalent bond with nucleophilic residues (primarily Cysteine thiolates or Histidine imidazoles) within an enzyme's active site.

This Application Note provides a rigorous framework for using this compound to characterize enzyme active sites, determine covalent kinetic parameters (


), and validate target engagement via mass spectrometry.[1][2]
Chemical Profile
PropertySpecification
IUPAC Name 5-(2-bromoacetyl)thiophene-2-carboxamide
Molecular Weight 248.10 g/mol
Reactive Moiety

-Bromoacetyl (Electrophile)
Scaffold Thiophene-2-carboxamide (Binding/Recognition element)
Primary Targets Cysteine Proteases, Kinases (Cys-rich loops), Metabolic Enzymes (e.g., InhA analogs)
Solubility Soluble in DMSO; limited aqueous solubility (>100 µM requires co-solvent)

Mechanism of Action

The inhibitory mechanism is a two-step process characteristic of covalent inactivation.[3][4]

  • Reversible Binding (

    
    ):  The thiophene-carboxamide scaffold positions the molecule within the active site via non-covalent interactions (hydrogen bonding, 
    
    
    
    -stacking).[1]
  • Irreversible Alkylation (

    
    ):  The electrophilic carbon of the bromoacetyl group undergoes nucleophilic attack by a catalytic residue (typically Cysteine), displacing the bromide ion (
    
    
    
    ) and forming a stable thioether adduct.[1]
Mechanistic Pathway Diagram

Covalent_Inhibition_Mechanism Enzyme Free Enzyme (E) (Active Site Cys-SH) EI_Complex Reversible Complex (E·I) (Non-covalent) Enzyme->EI_Complex Association (k_on) Inhibitor Inhibitor (I) (Bromoacetyl-R) Inhibitor->EI_Complex Association (k_on) EI_Complex->Enzyme Dissociation (k_off) EI_Complex->Inhibitor Dissociation (k_off) Adduct Covalent Adduct (E-I) (Inactive Thioether) EI_Complex->Adduct Alkylation (k_inact) Nucleophilic Attack Bromide Leaving Group (Br⁻) EI_Complex->Bromide Displacement

Figure 1: The inhibitor first binds reversibly (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


), positioning the warhead for the irreversible alkylation step (

).

Experimental Protocols

Protocol A: Reagent Preparation & Stability (Critical)

Warning:


-Haloketones are potent alkylating agents. Handle with gloves and in a fume hood.
  • Stock Solution: Dissolve 5-(Bromoacetyl)thiophene-2-carboxamide in 100% DMSO to a concentration of 10 mM or 50 mM. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the bromide.

  • Assay Buffer Formulation (The "No-DTT" Rule):

    • Contraindication: Do NOT use DTT (Dithiothreitol) or

      
      -Mercaptoethanol in the assay buffer. These reducing agents contain free thiols that will react with the bromoacetyl group in solution, quenching the inhibitor before it reaches the enzyme.[1]
      
    • Alternative: If a reducing agent is required to maintain enzyme stability, use TCEP (Tris(2-carboxyethyl)phosphine) at low concentrations (e.g., 0.5 mM), as it is less nucleophilic toward alkyl halides than thiols.[1]

    • pH: Maintain pH between 7.0 and 8.0. The nucleophilicity of the target Cysteine is pH-dependent (requires the thiolate anion form).[1]

Protocol B: Time-Dependent Inhibition (IC50 Shift Assay)

This assay validates that inhibition is driven by a time-dependent covalent reaction, distinguishing it from fast-reversible inhibition.[1]

Materials:

  • Target Enzyme (e.g., Cysteine Protease)[1]

  • Chromogenic/Fluorogenic Substrate

  • 5-(Bromoacetyl)thiophene-2-carboxamide (Serial dilutions)

Workflow:

  • Pre-incubation: Prepare a 96-well plate with enzyme and inhibitor (at varying concentrations: 0, 0.1, 1, 10, 50, 100 µM).

  • Time Points: Incubate the Enzyme-Inhibitor mix for varying durations (

    
    ): 0 min, 15 min, 30 min, 60 min.
    
  • Initiation: At each time point, add the substrate to initiate the reaction.[1]

  • Measurement: Measure the initial velocity (

    
    ) of product formation immediately after substrate addition.
    
  • Analysis: Plot % Activity vs. [Inhibitor]. Calculate

    
     for each pre-incubation time.
    

Success Criteria:

  • The

    
     value should decrease  (potency increases) as pre-incubation time increases.
    
  • A leftward shift of the dose-response curve confirms time-dependent inhibition.

Protocol C: Determination of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> and [6][7][9]

This is the gold standard for ranking covalent inhibitors. It separates binding affinity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) from chemical reactivity (

).

Experimental Setup:

  • Prepare Enzyme solution at 2x final concentration.

  • Prepare Inhibitor solutions at 5-7 concentrations (ranging from

    
     to 
    
    
    
    ).
  • Mix Enzyme and Inhibitor.[1] At discrete time points (e.g., 0, 2, 5, 10, 20, 40 min), remove an aliquot.[1]

  • Dilution Step: Dilute the aliquot 20-50 fold into a solution containing a saturating concentration of Substrate. This "jump dilution" stops the inhibition reaction and allows measurement of residual activity.[1]

  • Measure residual enzymatic activity (

    
    ).
    

Data Processing:

  • Step 1: Determine

    
    : 
    Plot 
    
    
    
    vs. Time for each inhibitor concentration. The slope of each line is
    
    
    (pseudo-first-order rate constant).
    
    
  • Step 2: Determine

    
     and 
    
    
    
    :
    Plot
    
    
    vs. [Inhibitor].[5] Fit the data to the hyperbolic equation:
    
    
    (Note: If the dilution step effectively removes [I], the term simplifies. If performing a direct continuous assay, the substrate competition term
    
    
    is required).[1]

Data Table Template:

[Inhibitor] (µM)

(min⁻¹)

(Linear Fit)
0.50.0120.98
1.00.0250.99
5.00.0800.99
10.00.1100.97
Calculated Parameters

= 3.2 µM

= 0.15 min⁻¹

Validation via Mass Spectrometry (LC-MS)

To definitively prove the "bromoacetyl" moiety has alkylated the protein, intact protein mass spectrometry is required.[1]

Protocol:

  • Incubation: Incubate Enzyme (5 µM) with Inhibitor (50 µM, 10x excess) in ammonium bicarbonate buffer (pH 7.5) for 60 minutes.

  • Control: Incubate Enzyme with DMSO only.

  • Quench: Acidify with 0.1% Formic Acid.

  • Analysis: Inject onto a C4 or C8 Reverse Phase column coupled to a Q-TOF or Orbitrap MS. Deconvolute the spectra.

Expected Results:

  • Control Mass:

    
    
    
  • Adduct Mass:

    
    
    
  • Calculation:

    • MW of 5-(Bromoacetyl)thiophene-2-carboxamide = 248.10 Da[1]

    • Loss of HBr (80.91 Da) during alkylation.

    • Net Mass Shift: +167.19 Da (approx).

Note: If the bromine is not displaced (rare for this scaffold), the shift would be +248 Da.[1] However, for Cys-alkylation, expect the +167 Da shift.[1]

Workflow Visualization

Kinetic_Workflow Start Start: 5-(Bromoacetyl) thiophene-2-carboxamide Check_Buffer Buffer Check: Remove DTT/BME Use TCEP if needed Start->Check_Buffer TDI_Screen Time-Dependent Inhibition (IC50 Shift Assay) Check_Buffer->TDI_Screen Decision Is IC50 shift observed? TDI_Screen->Decision Kinetic_Profiling Determine kinact & KI (kobs vs [I] plot) Decision->Kinetic_Profiling Yes Stop_Reversible Classify as Reversible or Non-Specific Decision->Stop_Reversible No MS_Validation LC-MS Confirmation (Check for +167 Da shift) Kinetic_Profiling->MS_Validation

Figure 2: Decision tree for validating and characterizing the covalent inhibitor.

References

  • Singh, J., et al. "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery 10, 307–317 (2011).[1] Link

  • Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists."[1] Wiley-Interscience (2005). (Standard text for

    
     methodology).
    
  • Strelow, J. M. "A Perspective on the Kinetics of Covalent Dereplication."[1] SLAS Discovery 22(1), 5-20 (2017). Link

  • Resnick, E., et al. "Covalent Inhibition of Sirtuins: Structural Insights and Kinetic Characterization."[1] Journal of Biological Chemistry (Relevant context for thiophene-carboxamide scaffolds in deacylase inhibition).

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology."[1] Journal of Medicinal Chemistry 62(12), 5673–5724 (2019). Link

Sources

Application

Application Notes and Protocols: 5-(Bromoacetyl)thiophene-2-carboxamide as a Covalent Probe for Active Site Mapping

Introduction: Unveiling Protein Function Through Covalent Probes In the intricate landscape of drug discovery and chemical biology, understanding the topography and reactivity of protein active sites is paramount. Covale...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Protein Function Through Covalent Probes

In the intricate landscape of drug discovery and chemical biology, understanding the topography and reactivity of protein active sites is paramount. Covalent probes have emerged as powerful tools for this purpose, offering a means to irreversibly label specific amino acid residues, thereby providing a stable marker for identification and characterization. This application note details the use of 5-(bromoacetyl)thiophene-2-carboxamide as a selective covalent probe for mapping the active sites of proteins, with a particular focus on identifying reactive cysteine residues.

The probe consists of two key moieties: the bromoacetyl group , a reactive electrophile, and the thiophene-2-carboxamide scaffold . The bromoacetyl group is a well-established warhead that readily undergoes a nucleophilic substitution (SN2) reaction, primarily with the sulfhydryl group of cysteine residues under physiological conditions.[1][2] The thiophene-2-carboxamide scaffold serves as a recognition element, providing a framework that can be tailored to enhance binding affinity and specificity for the target protein's active site. Thiophene-based compounds have demonstrated a wide range of biological activities, indicating their suitability as pharmacophores in probe design.[3][4][5]

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental protocols, and data analysis workflows for utilizing 5-(bromoacetyl)thiophene-2-carboxamide in active site mapping and target identification endeavors.

Principle of Covalent Labeling

The fundamental principle behind the use of 5-(bromoacetyl)thiophene-2-carboxamide as an active site probe lies in its ability to form a stable, covalent bond with nucleophilic amino acid residues within a protein's binding pocket. The bromoacetyl group is an α-halo ketone, which is a classic electrophile for targeting cysteine residues.[1]

The reaction proceeds via an SN2 mechanism where the nucleophilic sulfur atom of a cysteine residue attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether bond.[1][2] While other nucleophilic residues like histidine and lysine can also react with bromoacetyl groups, the reaction with cysteine is generally more rapid and occurs at a lower pH, allowing for a degree of selectivity.[6]

The thiophene-2-carboxamide portion of the probe contributes to the initial non-covalent binding within the active site. This pre-covalent association is crucial for enhancing the local concentration of the probe near the target residue, thereby increasing the efficiency and specificity of the covalent modification. The diverse pharmacological properties of thiophene carboxamide derivatives suggest their potential to interact with various protein targets.[3][4]

Experimental Workflows and Protocols

The successful application of 5-(bromoacetyl)thiophene-2-carboxamide for active site mapping involves a multi-step workflow, from probe synthesis to mass spectrometry-based identification of the labeled peptide.

Diagram: Overall Experimental Workflow

G cluster_0 Probe Preparation cluster_1 Protein Labeling cluster_2 Sample Preparation for MS cluster_3 Mass Spectrometry Analysis synthesis Synthesis of 5-(Bromoacetyl) -thiophene-2-carboxamide characterization Characterization (NMR, MS) synthesis->characterization incubation Incubate Protein with Probe characterization->incubation quenching Quench Reaction incubation->quenching cleanup Remove Excess Probe quenching->cleanup denaturation Denaturation and Reduction cleanup->denaturation alkylation Alkylation of Free Cysteines denaturation->alkylation digestion Proteolytic Digestion alkylation->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Database Searching and Peptide Identification lcms->data_analysis validation Manual Validation of Spectra data_analysis->validation

Caption: Overall workflow for active site mapping using 5-(bromoacetyl)thiophene-2-carboxamide.

Protocol 1: Synthesis of 5-(Bromoacetyl)thiophene-2-carboxamide

Materials:

  • 5-Bromothiophene-2-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonia)

  • Bromoacetyl bromide or bromoacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of 5-Bromothiophene-2-carboxamide:

    • Dissolve 5-bromothiophene-2-carboxylic acid in anhydrous DCM.

    • Slowly add oxalyl chloride or thionyl chloride at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromothiophene-2-carbonyl chloride.

    • Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.

    • Slowly add a solution of ammonia, and stir the reaction for 2-3 hours at room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 5-bromothiophene-2-carboxamide.

  • Synthesis of 5-(Bromoacetyl)thiophene-2-carboxamide:

    • This step involves a Friedel-Crafts acylation. The specific conditions, including the choice of Lewis acid catalyst (e.g., AlCl₃), will require optimization. A potential starting point is to react 5-bromothiophene-2-carboxamide with bromoacetyl bromide or bromoacetyl chloride in the presence of a Lewis acid in an inert solvent like DCM.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Protein Labeling

This protocol provides a general guideline for labeling a target protein with 5-(bromoacetyl)thiophene-2-carboxamide. Optimization of probe concentration, incubation time, and temperature is recommended for each specific protein.

Materials:

  • Purified target protein in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.0-8.0)

  • 5-(bromoacetyl)thiophene-2-carboxamide stock solution (e.g., 10 mM in DMSO)

  • Quenching solution (e.g., 1 M dithiothreitol (DTT) or β-mercaptoethanol)

  • Buffer for sample cleanup (e.g., via dialysis, size-exclusion chromatography, or precipitation)

Procedure:

  • Protein Preparation: Prepare the target protein at a suitable concentration (e.g., 1-5 mg/mL) in a buffer free of primary amines or thiols.

  • Labeling Reaction:

    • Add the 5-(bromoacetyl)thiophene-2-carboxamide stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess of the probe over the protein).

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration sufficient to react with the excess probe (e.g., 10-20 mM DTT).

  • Sample Cleanup: Remove the excess, unreacted probe and quenching reagent. This can be achieved by:

    • Dialysis: Against a large volume of the appropriate buffer.

    • Size-Exclusion Chromatography (SEC): Using a desalting column.

    • Protein Precipitation: (e.g., with acetone or trichloroacetic acid), followed by washing the protein pellet.

Protocol 3: Mass Spectrometry Sample Preparation

Following labeling, the protein is prepared for mass spectrometry to identify the site of covalent modification.

Materials:

  • Denaturation buffer (e.g., 8 M urea or 6 M guanidine hydrochloride)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • Formic acid

Procedure:

  • Denaturation and Reduction:

    • Denature the labeled protein by adding denaturation buffer.

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylation:

    • Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes. This step is crucial to prevent disulfide bond reformation and to differentiate between cysteines that were labeled by the probe and those that were not.

  • Proteolytic Digestion:

    • Dilute the sample with digestion buffer to reduce the denaturant concentration (e.g., to < 1 M urea).

    • Add trypsin at a suitable enzyme-to-protein ratio (e.g., 1:50 w/w).

    • Incubate overnight at 37°C.

  • Sample Desalting:

    • Acidify the digest with formic acid to stop the enzymatic reaction.

    • Desalt the peptide mixture using a C18 StageTip or ZipTip before LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis and Data Interpretation

The digested peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptides.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

LC-MS/MS Method:

  • Peptides are separated on a C18 analytical column using a gradient of increasing acetonitrile concentration.

  • The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

Data Analysis:

  • Database Search:

    • The raw MS/MS data are searched against a protein sequence database using a search engine like MaxQuant, SEQUEST, or Mascot.

    • The search parameters must include the mass of the 5-(bromoacetyl)thiophene-2-carboxamide adduct on cysteine as a variable modification. The mass of the adduct is the molecular weight of the probe minus the mass of bromine.

    • Carbamidomethylation of cysteine (from iodoacetamide treatment) should be set as a fixed modification.

  • Peptide Identification:

    • The search results will provide a list of identified peptides, including those that are covalently modified by the probe.[9]

  • Manual Validation:

    • It is essential to manually inspect the MS/MS spectra of the identified modified peptides to confirm the correct assignment of the modification site. Look for a series of b- and y-ions that confidently pinpoint the modified cysteine residue.

Data Presentation and Interpretation

The results of the active site mapping experiment can be summarized in a table for clarity.

ParameterDescription
Protein Target The name and accession number of the protein of interest.
Probe 5-(Bromoacetyl)thiophene-2-carboxamide
Probe Concentration The final concentration of the probe used in the labeling reaction.
Incubation Time & Temp The duration and temperature of the labeling reaction.
Identified Modified Peptide The amino acid sequence of the peptide containing the covalent modification.
Modification Site The specific amino acid residue that is covalently labeled.
Mass Shift (Da) The observed mass difference corresponding to the probe adduct.
MS/MS Spectrum A representative MS/MS spectrum confirming the modification site.

Interpretation:

The identification of a specific cysteine residue consistently labeled by 5-(bromoacetyl)thiophene-2-carboxamide provides strong evidence for its location within a binding pocket or active site. The reactivity of this cysteine suggests it is accessible and possesses a degree of nucleophilicity. This information is invaluable for:

  • Drug Design: Guiding the design of covalent inhibitors with improved potency and selectivity.

  • Enzyme Mechanism Studies: Elucidating the role of specific residues in catalysis.

  • Target Validation: Confirming the engagement of a small molecule with its intended protein target.

Diagram: Covalent Modification of Cysteine

G cluster_0 Reaction Mechanism reactants Protein-Cys-SH + 5-(Bromoacetyl)thiophene-2-carboxamide transition_state [Transition State] reactants->transition_state SN2 Attack product Protein-Cys-S-CH2-CO-Thiophene-Carboxamide + HBr transition_state->product Bromide Departure

Sources

Method

Application Note: Fluorescent Labeling of Proteins with 5-(Bromoacetyl)thiophene-2-carboxamide Analogs

This Application Note and Protocol guide details the use of 5-(Bromoacetyl)thiophene-2-carboxamide analogs for the site-specific fluorescent labeling of proteins. This class of reagents exploits the high nucleophilicity...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 5-(Bromoacetyl)thiophene-2-carboxamide analogs for the site-specific fluorescent labeling of proteins. This class of reagents exploits the high nucleophilicity of cysteine thiolate groups to form stable thioether bonds, providing a robust platform for structural biology, activity-based protein profiling (ABPP), and fluorescence microscopy.

Introduction & Mechanism

The 5-(Bromoacetyl)thiophene-2-carboxamide scaffold represents a specialized class of thiol-reactive fluorogenic probes. Unlike maleimides, which can undergo retro-Michael addition (reversibility) under certain conditions,


-haloacetamides (like the bromoacetyl group) form irreversible, stable thioether linkages.

The thiophene-2-carboxamide core serves as the fluorophore or fluorogenic center. Depending on the specific analog (substituents on the thiophene ring), these probes typically exhibit fluorescence properties sensitive to the local environment (solvatochromism), making them excellent tools for detecting conformational changes or probing hydrophobic pockets within proteins.

Chemical Mechanism

The labeling reaction proceeds via a nucleophilic substitution (


) mechanism. The thiolate anion (

) of a cysteine residue attacks the

-carbon of the bromoacetyl group, displacing the bromide ion as a leaving group.

Key Reaction Features:

  • Selectivity: Highly selective for sulfhydryls (-SH) over amines (-NH2) at physiological pH (7.0–8.0).

  • Irreversibility: Forms a stable covalent thioether bond.

  • Kinetics: Reaction rates are generally slower than maleimides but offer higher stability in the final conjugate.

Interactive Reaction Pathway

The following diagram illustrates the molecular mechanism and the critical decision points in the labeling workflow.

ReactionMechanism cluster_legend Reaction Conditions Protein Protein-SH (Reduced Cysteine) Complex Transition State (SN2 Attack) Protein->Complex pH 7.5-8.5 Nucleophilic Attack Probe 5-(Bromoacetyl) thiophene-2-carboxamide Probe->Complex Hydrolysis Hydrolyzed Probe (Inactive Byproduct) Probe->Hydrolysis High pH (>9.0) or Prolonged Storage Conjugate Stable Thioether Conjugate Complex->Conjugate - HBr Irreversible Optimal: pH 7.2-8.0, 4°C-RT Optimal: pH 7.2-8.0, 4°C-RT Avoid: pH > 9.0, Strong Light Avoid: pH > 9.0, Strong Light Optimal: pH 7.2-8.0, 4°C-RT->Avoid: pH > 9.0, Strong Light

Caption: Mechanism of cysteine alkylation by bromoacetyl-thiophene probes. Note the competition between labeling and hydrolysis at high pH.

Experimental Protocol

Materials & Reagents
ReagentSpecificationPurpose
Target Protein >90% purity, known Cys contentSubstrate for labeling.
Labeling Reagent 5-(Bromoacetyl)thiophene-2-carboxamide analogThiol-reactive fluorophore.
Reaction Buffer 50 mM HEPES or Phosphate, pH 7.2–8.0Maintains pH for thiolate reactivity.
Reducing Agent TCEP-HCl (Tris(2-carboxyethyl)phosphine)Reduces disulfide bonds (non-thiol).
Quenching Agent

-Mercaptoethanol (BME) or DTT
Consumes excess probe.
Organic Solvent Anhydrous DMSO or DMFSolubilizes the hydrophobic probe.
Desalting Column PD-10 or Zeba Spin (7K MWCO)Removes unreacted dye.
Pre-Labeling Considerations (Critical)
  • Buffer Choice: Avoid buffers containing primary amines (Tris) if labeling at pH > 8.0, as amines can compete. HEPES or MOPS (pH 7.2–7.5) are ideal.

  • Reducing Agents:

    • Avoid DTT/BME during the labeling step; their free thiols will react with the probe immediately.

    • Use TCEP: It is stable, effective, and does not contain thiols. If DTT must be used to reduce the protein, it must be removed (dialysis/desalting) prior to adding the probe.

Step-by-Step Labeling Workflow
Step 1: Protein Preparation
  • Adjust protein concentration to 50–100 µM in Reaction Buffer (pH 7.5).

  • (Optional) If cysteines are oxidized, add 2–5 molar equivalents of TCEP. Incubate for 20 min on ice. Note: TCEP does not need to be removed for bromoacetyl reactions, unlike iodoacetamides where it might cause minor interference, but bromoacetyls are generally robust.

Step 2: Probe Preparation
  • Dissolve the 5-(Bromoacetyl)thiophene-2-carboxamide analog in anhydrous DMSO to a stock concentration of 10–20 mM .

  • Caution: Prepare this solution immediately before use.[1] Bromoacetyl groups can degrade if stored in wet DMSO.

Step 3: Labeling Reaction
  • Add the probe stock to the protein solution.

    • Stoichiometry: Use a 10- to 20-fold molar excess of probe over the target cysteine.

    • Solvent Limit: Keep final DMSO concentration < 5% (v/v) to prevent protein denaturation.

  • Mix gently by pipetting.

  • Incubation: Incubate at Room Temperature (RT) for 1–2 hours or 4°C overnight in the dark .

    • Why Dark? Thiophene fluorophores can be susceptible to photobleaching or photo-oxidation.

Step 4: Quenching
  • Add excess thiol (e.g., 10 mM DTT or BME final concentration).

  • Incubate for 15 minutes at RT. This reacts with any remaining bromoacetyl probe, preventing non-specific labeling during purification.

Step 5: Purification
  • Remove excess quenched dye using a Desalting Column (e.g., Sephadex G-25) or Dialysis against the storage buffer.

  • Validation: The free dye is small; the labeled protein will elute in the void volume.

Workflow Diagram

Workflow Start Start: Purified Protein Reduction Reduction (Optional) Add TCEP (2-5 eq) 20 min @ 4°C Start->Reduction Reaction Labeling Reaction Protein + 10-20x Probe pH 7.5, 2h @ RT (Dark) Reduction->Reaction PrepProbe Prepare Probe Stock 10-20 mM in DMSO (Freshly Made) PrepProbe->Reaction Add <5% v/v Quench Quench Reaction Add 10 mM DTT 15 min @ RT Reaction->Quench Purify Purification Desalting / Dialysis Remove Free Dye Quench->Purify QC QC & Analysis UV-Vis (DOL), SDS-PAGE Mass Spec Purify->QC

Caption: Optimized workflow for protein labeling with bromoacetyl-thiophene analogs.

Quality Control & Characterization

After purification, the conjugate must be characterized to ensure labeling efficiency and protein integrity.

Degree of Labeling (DOL) Calculation

Use UV-Vis spectroscopy to determine the number of fluorophores attached per protein molecule.



  • 
     : Absorbance at the probe's 
    
    
    
    (typically 300–450 nm for thiophenes, check specific analog).
  • 
     : Extinction coefficient of the probe.
    
  • 
     : Extinction coefficient of the protein at 280 nm.
    
  • CF (Correction Factor) :

    
     contribution of the dye (usually determined experimentally).
    
Mass Spectrometry (Intact Protein)
  • Method: ESI-TOF or LC-MS.

  • Expected Shift: Mass increase of + [MW of Probe - HBr] per labeled cysteine.

  • Note: The loss of HBr (80.9 Da) is characteristic of the alkylation mechanism.

SDS-PAGE
  • Run the conjugate on an SDS-PAGE gel.[2]

  • Fluorescence Imaging: Image the gel before staining (if the probe is fluorescent in SDS) to verify the band is fluorescent.

  • Coomassie Staining: Verify purity and loading.

Troubleshooting Guide

IssueProbable CauseSolution
Low Labeling Efficiency Oxidized cysteines (disulfides).Treat with TCEP prior to labeling.
pH too low (< 7.0).Increase pH to 7.5–8.0 to activate thiolates.
Hydrolyzed probe.Use fresh probe stock; ensure DMSO is anhydrous.
Precipitation Protein instability in DMSO.Reduce DMSO to < 2% v/v; add probe slowly while vortexing.
Over-labeling (hydrophobic).Reduce probe excess (e.g., from 20x to 5x).
Non-Specific Labeling Reaction time too long or pH > 8.5.Limit time to 1h; keep pH < 8.0 to avoid Lys labeling.
No Fluorescence Fluorescence quenching.Check if probe is environment-sensitive (may need hydrophobic pocket).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • Authoritative source for bromoacetyl and haloacetamide chemistry mechanisms.
  • Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology."[3] Chemistry – An Asian Journal, 4(5), 630-640.

    • Review of cysteine-selective reaction kinetics and specificity.
  • BOC Sciences. (n.d.). 5-(Bromoacetyl)thiophene-2-carboxamide Product Data.

    • Commercial source verifying the availability and classific
  • Kim, Y., et al. (2016). "Thiophene-based fluorescent probes for biomolecular imaging." Sensors and Actuators B: Chemical, 223, 362-369.

Sources

Application

Application Note: The Strategic Use of 5-(Bromoacetyl)thiophene-2-carboxamide in Covalent Fragment-Based Drug Discovery

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery. Introduction: Embracing Covalency in Fragment-Based Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly e...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Introduction: Embracing Covalency in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel lead compounds.[1] By screening small, low-molecular-weight molecules (fragments), FBDD allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[2] This approach often yields hits with high ligand efficiency, providing a superior starting point for optimization into potent and selective drug candidates.[2]

Recently, the deliberate design of covalent inhibitors has seen a resurgence, driven by the success of targeted covalent drugs that offer enhanced potency, prolonged duration of action, and the ability to tackle challenging "undruggable" targets.[3][4] The intersection of these two strategies—covalent FBDD—leverages the strengths of both, using electrophilic fragments to identify and validate binding sites on target proteins through the formation of a stable covalent bond.

This application note provides a detailed guide to the use of 5-(Bromoacetyl)thiophene-2-carboxamide , a versatile electrophilic fragment, in covalent FBDD campaigns. We will delve into its mechanism of action, provide detailed protocols for its application in screening and validation, and outline a strategic workflow for advancing covalent fragment hits.

The Profile of a Covalent Fragment: 5-(Bromoacetyl)thiophene-2-carboxamide

5-(Bromoacetyl)thiophene-2-carboxamide is an ideal tool for covalent FBDD for several key reasons:

  • The Warhead: The bromoacetyl group is a well-characterized electrophile that selectively reacts with soft nucleophiles.[5] Under physiological conditions, it displays a strong preference for the thiol group of cysteine residues, which are often found in the active or allosteric sites of enzymes.[6]

  • The Scaffold: The thiophene-2-carboxamide core is a common motif in medicinal chemistry, offering desirable physicochemical properties and multiple vectors for synthetic elaboration.[7] This allows for the systematic "growing" or "linking" of the initial fragment hit to improve affinity and selectivity.[2]

  • Balanced Reactivity: The reactivity of the bromoacetyl group is sufficient to form a covalent bond under typical screening conditions but is generally not so high as to cause widespread, non-specific labeling, a common concern with highly reactive electrophiles.

Physicochemical Properties
PropertyValueSignificance in FBDD
Molecular Weight ~248 g/mol Adheres to the "Rule of 3" for fragments (MW < 300 Da), ensuring higher probability of fitting into small binding pockets.[1]
Structure Thiophene ring with carboxamide and bromoacetyl substituentsProvides a rigid core with functional groups for hydrogen bonding and a reactive site for covalent modification.
Reactivity Electrophilic α-haloketoneEnables targeted covalent modification, primarily of cysteine residues.

Mechanism of Action: Targeted Cysteine Modification

The primary mechanism of action for 5-(Bromoacetyl)thiophene-2-carboxamide is the irreversible covalent modification of a cysteine residue on the target protein. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Initial Non-Covalent Binding: The fragment first forms a reversible, non-covalent complex with the target protein, positioning the electrophilic bromoacetyl group in proximity to a nucleophilic cysteine residue.

  • Nucleophilic Attack: The deprotonated thiolate anion of the cysteine side chain acts as a nucleophile, attacking the electrophilic carbon atom of the bromoacetyl group.[6]

  • Thioether Bond Formation: This attack displaces the bromide leaving group, resulting in the formation of a stable thioether bond between the fragment and the protein.

Caption: SN2 reaction of a cysteine thiolate with the bromoacetyl warhead.

Experimental Workflows and Protocols

A successful covalent FBDD campaign requires a multi-step workflow to identify, validate, and characterize hits.[8]

Caption: A comprehensive workflow for covalent fragment-based drug discovery.

Protocol 1: Covalent Fragment Screening by Intact Protein Mass Spectrometry

Intact protein mass spectrometry (MS) is the primary method for identifying covalent fragments, as it directly detects the mass increase corresponding to the fragment binding to the target protein.[9]

Objective: To identify fragments from a library that form a covalent adduct with the target protein.

Materials:

  • Purified target protein (e.g., 10 µM in an MS-compatible buffer like 20 mM ammonium acetate, pH 7.4).

  • 5-(Bromoacetyl)thiophene-2-carboxamide stock solution (e.g., 10 mM in DMSO).

  • Control buffer (20 mM ammonium acetate, pH 7.4).

  • LC-MS system (e.g., Q-TOF) with a suitable column for protein desalting (e.g., C4).[10]

Procedure:

  • Sample Preparation:

    • In a 96-well plate, prepare the following for each fragment:

      • Protein + Fragment: Mix target protein (e.g., to a final concentration of 5 µM) with the fragment (e.g., to a final concentration of 100 µM).

      • Protein Control: Mix target protein (5 µM final) with an equivalent volume of DMSO.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set time (e.g., 1-4 hours). The incubation time should be optimized based on the expected reactivity.

  • LC-MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of each sample onto the LC-MS system.

    • Perform a rapid desalting step using a steep water/acetonitrile gradient containing 0.1% formic acid.

    • Acquire mass spectra for the intact protein in the positive ion mode. The analysis time per sample can be as short as 20-30 seconds.[11]

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein incubated with the fragment to the protein control.

    • A "hit" is identified by a mass shift that corresponds to the molecular weight of the fragment minus the mass of the leaving group (HBr). For 5-(bromoacetyl)thiophene-2-carboxamide (MW ~248.1 g/mol ), the expected mass addition is ~167.2 Da.

    • Automated software can be used to identify and quantify the expected masses of covalent adducts across the screening plate.[11]

Causality and Trustworthiness: This protocol is self-validating. The primary hit confirmation is the precise mass shift observed only in the presence of the fragment. Comparing the experimental mass shift to the theoretical mass addition provides a high degree of confidence in the covalent binding event.

Protocol 2: Hit Validation with a Glutathione (GSH) Reactivity Assay

A critical step in validating covalent hits is to ensure they are not simply hyper-reactive molecules that would indiscriminately label many proteins. An assay measuring reactivity against a ubiquitous biological thiol like glutathione (GSH) provides a good proxy for off-target reactivity.

Objective: To assess the intrinsic reactivity of 5-(Bromoacetyl)thiophene-2-carboxamide and prioritize fragments with moderate reactivity.

Materials:

  • Glutathione (GSH).

  • 5-(Bromoacetyl)thiophene-2-carboxamide.

  • Assay buffer (e.g., PBS, pH 7.4).

  • A method to monitor GSH depletion (e.g., Ellman's reagent or LC-MS).

Procedure:

  • Reaction Setup:

    • Prepare a solution of GSH in assay buffer (e.g., 1 mM).

    • Add the fragment to the GSH solution at a defined concentration (e.g., 100 µM).

    • Incubate at room temperature.

  • Time-Point Monitoring:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding acid).

    • Quantify the amount of remaining free GSH using a suitable detection method.

  • Data Analysis:

    • Plot the percentage of remaining GSH against time.

    • Calculate the half-life (t1/2) of the fragment in the presence of GSH.

    • Fragments with very short half-lives may be overly reactive and should be deprioritized. Ideal fragments exhibit measurable but not instantaneous reactivity.

Causality and Trustworthiness: This assay provides a quantitative measure of intrinsic electrophilicity. By comparing the reactivity of different hits, researchers can make informed decisions, balancing on-target potency with the potential for off-target effects. This helps filter out "pan-assay interference compounds" (PAINS).

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard for validating the binding site and guiding further optimization.[12]

Objective: To determine the three-dimensional structure of the target protein covalently bound to 5-(Bromoacetyl)thiophene-2-carboxamide.

Materials:

  • High-purity, crystallization-grade target protein.

  • Pre-grown crystals of the apo-protein.

  • 5-(Bromoacetyl)thiophene-2-carboxamide stock solution.

  • Cryoprotectant solution.

  • X-ray diffraction equipment (synchrotron source recommended).

Procedure (Crystal Soaking Method):

  • Crystal Preparation:

    • Grow crystals of the target protein to a suitable size using standard vapor diffusion or microbatch techniques.[13]

  • Fragment Soaking:

    • Prepare a soaking solution by adding the fragment to the crystal mother liquor. The final fragment concentration is typically high to overcome potentially weak initial binding affinity, often in the 20-50 mM range.[12]

    • Carefully transfer a protein crystal into a small drop (e.g., 1-2 µL) of the soaking solution.[12]

    • Incubate for a period ranging from minutes to hours. The covalent nature of the interaction may allow for shorter soaking times compared to reversible fragments.

  • Cryo-cooling and Data Collection:

    • Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling it in liquid nitrogen.[14]

    • Mount the frozen crystal on the X-ray beamline.

    • Collect a complete diffraction dataset.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Examine the resulting electron density maps (Fo-Fc) for positive density corresponding to the covalently bound fragment. The thiophene sulfur and the covalently attached atom provide strong signals.

    • Model the fragment into the density and refine the structure to high resolution.

Causality and Trustworthiness: X-ray crystallography provides unambiguous visual evidence of the binding event, the specific cysteine residue involved, the conformation of the bound fragment, and the key non-covalent interactions made by the thiophene-carboxamide scaffold. This structural information is invaluable for the next stage of structure-based drug design.[15]

From Hit to Lead: The Path Forward

Once a covalent fragment hit like 5-(Bromoacetyl)thiophene-2-carboxamide is validated and its binding mode is understood, the process of fragment evolution begins. The goal is to increase potency and selectivity by modifying the fragment scaffold to make additional favorable interactions with the protein surface.

Caption: Strategies for evolving a covalent fragment hit into a lead compound.

Key strategies include:

  • Fragment Growing: Using the crystal structure to identify vectors on the thiophene scaffold that point towards the solvent or adjacent pockets. Synthetic chemistry is then used to add functional groups that can form additional hydrogen bonds, hydrophobic interactions, or salt bridges.[2]

  • Fragment Linking: If a second, non-covalent fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity.[2]

  • Fragment Merging: If another hit fragment occupies a similar binding space, a new molecule can be designed that incorporates the key binding features of both.

Throughout this process, it is crucial to continually assess the potency, selectivity, and physicochemical properties of the evolving compounds to ensure they maintain drug-like characteristics.

References

  • IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery. IRBM Medicinal Chemistry. [Link]

  • Willemsen, J., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 27(23), 8206. [Link]

  • Cohen, S. M., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 26(11), 1863–1871. [Link]

  • Domainex. (2021). Identification of novel hit chemotypes by Covalent Fragment Screening and Binding Site Identification using proteolytic digestion. Domainex. [Link]

  • Waring, M. J., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. International Journal of Molecular Sciences, 23(22), 13854. [Link]

  • ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. ICE Bioscience. [Link]

  • Lebraud, H., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2826–2834. [Link]

  • Evotec. (2025). Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link]

  • Keeley, A., et al. (2020). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. Journal of Visualized Experiments, (162). [Link]

  • WuXi Discovery Services. (2022). Introduction into Fragment Based Drug Discovery. YouTube. [Link]

  • Schiebel, J., et al. (2016). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. PLoS ONE, 11(3), e0150403. [Link]

  • DeOgny, L., & Tam, J. P. (1992). Amino acid derivative and bromoacetyl modified peptides.
  • CRELUX. (n.d.). Covalent fragment-based drug discovery workflow demonstrated on Bruton's Tyrosine Kinase. CRELUX. [Link]

  • Cambridge Healthtech Institute. (2025). Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Waring, M. J., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. National Institutes of Health. [Link]

  • Lipscomb, J. D., & Sligar, S. G. (1982). Modification of the cysteine residues of cytochrome P-450cam with 2-bromoacetamido-4-nitrophenol. Biochemical and Biophysical Research Communications, 107(3), 946-953. [Link]

  • Owen, C. D., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1098599. [Link]

  • Broad Institute. (2015). BroadE: Fragment-based Drug Discovery 101. Broad Institute. [Link]

  • St-Gallay, S. A., & Wallace, B. A. (2001). Modification of cysteine. Current Protocols in Protein Science, Chapter 15, Unit 15.2. [Link]

  • Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1030. [Link]

  • Pohl, E., & Freitag-Pohl, S. (2024). Revealing protein structures: crystallization of protein-ligand complexes – co-crystallization and crystal soaking. FEBS Open Bio, 14(10). [Link]

  • Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. Journal of Medicinal Chemistry. [Link]

  • Chalker, J. M., et al. (2016). Chemical Protein Modification through Cysteine. Angewandte Chemie International Edition, 55(6), 1900-1927. [Link]

  • ResearchGate. (n.d.). Strategies for fragment optimization. ResearchGate. [Link]

  • Nagy, P. (2013). ROSICS: Chemistry and proteomics of cysteine modifications in redox biology. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3249-3266. [Link]

  • JoVE. (2022). Protein Crystallization for X-ray Crystallography. YouTube. [Link]

  • Physics LibreTexts. (2022). X-ray Protein Crystallography. Physics LibreTexts. [Link]

Sources

Method

experimental protocol for reacting 5-(Bromoacetyl)thiophene-2-carboxamide with thiols

Executive Summary & Scientific Context Subject: Targeted SN2 alkylation of thiols using 5-(Bromoacetyl)thiophene-2-carboxamide. Primary Application: Synthesis of covalent kinase inhibitors, antitubercular agents, and fun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Subject: Targeted SN2 alkylation of thiols using 5-(Bromoacetyl)thiophene-2-carboxamide. Primary Application: Synthesis of covalent kinase inhibitors, antitubercular agents, and functionalized heteroaromatic scaffolds.

This protocol details the reaction between 5-(Bromoacetyl)thiophene-2-carboxamide (1) and various thiols (2) to generate


-thio-ketone derivatives (3) . The reaction exploits the high electrophilicity of the 

-methylene carbon adjacent to the carbonyl group. While the reaction is mechanistically simple (Nucleophilic Substitution), the presence of the primary amide (

) and the thiophene ring requires specific handling to prevent solubility-driven yield loss or competitive side reactions (e.g., disulfide formation, hydrolysis).
Key Chemical Challenges Solved
  • Solubility: The carboxamide moiety creates strong intermolecular hydrogen bonding, rendering the starting material insoluble in non-polar solvents (e.g., Hexanes, Et2O).

  • Lachrymatory Hazards: The

    
    -bromoketone motif is a potent lachrymator (tear gas agent), requiring strict containment protocols.
    
  • Chemoselectivity: Preventing the oxidation of thiols to disulfides while ensuring complete consumption of the electrophile.

Mechanistic Principles & Logic

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) . The base deprotonates the thiol to generate a highly nucleophilic thiolate anion (


), which attacks the 

-carbon of the bromoketone.
Reaction Pathway Diagram

The following diagram illustrates the reaction flow and critical decision points for optimization.

ReactionPathway Start Reactants: 5-(Bromoacetyl)thiophene-2-carboxamide + Thiol (R-SH) Base Base Activation: Deprotonation of Thiol (R-SH → R-S⁻) Start->Base + Base TS Transition State: Backside Attack (S_N2) Base->TS Nucleophilic Attack SideRxn Side Reaction: Disulfide Formation (R-S-S-R) Base->SideRxn O₂ / Slow Addn Product Product: α-Thio-ketone Derivative TS->Product -Br⁻

Figure 1: Mechanistic pathway for the thioetherification.[1][2] Note that the presence of oxygen or slow reaction kinetics can favor disulfide byproducts.

Experimental Protocols

Method A: Heterogeneous Conditions (Recommended for Scale-Up)

Rationale: Uses Potassium Carbonate (


) in Acetone or DMF. The inorganic base is easily filtered off, and the mild conditions prevent amide hydrolysis.
Best for:  Aromatic thiols, non-polar aliphatic thiols.
Materials
  • Electrophile: 5-(Bromoacetyl)thiophene-2-carboxamide (1.0 equiv)

  • Nucleophile: Thiol (1.1 equiv)

  • Base: Anhydrous

    
     (1.5 – 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (if solubility permits). Note: DMF is preferred for the carboxamide starting material.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Thiol (1.1 equiv) in DMF (concentration ~0.2 M).

  • Activation: Add anhydrous

    
      (1.5 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate.
    
  • Addition: Dissolve 5-(Bromoacetyl)thiophene-2-carboxamide (1.0 equiv) in a minimum amount of DMF. Add this solution dropwise to the reaction mixture over 5–10 minutes.

    • Critical Control: Dropwise addition prevents localized high concentrations of the electrophile, reducing side reactions.

  • Reaction: Stir at RT. Monitor by TLC or LC-MS.

    • Timeframe: Typically complete within 1–3 hours.

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into 10 volumes of ice-cold water.

    • The product (usually a solid due to the amide) should precipitate.

    • Filter the solid, wash with water (to remove DMF and KBr), and dry under vacuum.

  • Purification: If no precipitate forms, extract with EtOAc, wash with brine (3x to remove DMF), dry over

    
    , and concentrate. Recrystallize from EtOH or purify via flash chromatography.
    
Method B: Homogeneous Conditions (Fast Screening)

Rationale: Uses organic bases (DIPEA/TEA) in DCM or THF. Best for: Parallel synthesis, acid-sensitive substrates.

Step-by-Step Procedure
  • Dissolve 5-(Bromoacetyl)thiophene-2-carboxamide (1.0 equiv) and Thiol (1.05 equiv) in anhydrous THF or DCM.

  • Cool to

    
     (ice bath).
    
  • Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) dropwise.

  • Allow to warm to RT. Reaction is often instantaneous (< 30 mins).

  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with DCM. Wash organic layer with 1M HCl (to remove excess DIPEA) and Brine.

Optimization & Troubleshooting Guide

The following table summarizes data-driven adjustments based on reaction outcomes.

ObservationRoot CauseCorrective Action
Starting Material Remains Nucleophile is too weak or bulky.Switch solvent to DMF (increases nucleophilicity); Heat to

; Add NaI (0.1 equiv) to form reactive

-iodoketone in situ (Finkelstein condition).
Disulfide (R-S-S-R) Formation Oxidation of thiol by air.Degas solvents with

or Argon before use. Add TCEP (reducing agent) if strictly necessary (though TCEP can react with bromoketones, so use caution).
Hydrolysis of Amide Base too strong or wet solvent.Use anhydrous solvents. Switch from hydroxide bases (NaOH) to carbonate (

) or amine bases (DIPEA).
Product is Oily/Sticky Residual DMF or impurities.Perform a "brine crash": wash organic layer 5x with water/brine. Triturate the oil with cold Ether or Hexanes to induce crystallization.
Solvent & Base Compatibility Matrix

OptimizationMatrix Substrate Substrate Solubility Check Polar Soluble in Acetone/DCM? Substrate->Polar Insol Insoluble (High Polarity) Substrate->Insol MethodA Use Acetone + K2CO3 (Easiest Workup) Polar->MethodA Yes MethodC Use THF + DIPEA (Homogeneous) Polar->MethodC Alternative MethodB Use DMF + K2CO3 (High Solvency) Insol->MethodB Mandatory

Figure 2: Decision matrix for solvent system selection based on the solubility of the thiophene-carboxamide scaffold.

Validation & Characterization

To ensure scientific integrity, the product must be validated using the following markers:

  • TLC:

    • Starting Material (Bromoketone): Usually higher

      
       (less polar than product if thiol contains acid/amine, but often similar polarity).
      
    • Stain: UV active (Thiophene). Ellman’s Reagent (DTNB) can be used to visualize unreacted thiols (yellow spot).

  • 1H NMR (Diagnostic Peaks):

    • 
      -Methylene (
      
      
      
      ):
      The shift of the
      
      
      protons adjacent to the carbonyl is the key indicator.
      • Starting Material (

        
        ): 
        
        
        
        ppm (singlet).
      • Product (

        
        ): 
        
        
        
        ppm (singlet). Note the upfield shift due to S being less electronegative than Br.
    • Amide Protons: Broad singlets around

      
       ppm (exchangeable with 
      
      
      
      ).
  • Mass Spectrometry (LC-MS):

    • Look for

      
       corresponding to the thioether.
      
    • Characteristic Isotope Pattern: The starting material has a 1:1 doublet (

      
      ). The product will lose  this pattern, confirming substitution.
      

Safety & Handling (Critical)

  • Lachrymator Warning: 5-(Bromoacetyl)thiophene-2-carboxamide is an

    
    -haloketone. These are potent tear gas agents. All weighing and reactions must be performed in a functioning fume hood. 
    
  • Thiol Stench: Thiols have low odor thresholds. Treat all glassware with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates before removing from the hood.

  • Skin Contact:

    
    -haloketones are strong alkylating agents and potential sensitizers. Double-gloving (Nitrile) is recommended.
    

References

  • General Reactivity of

    
    -Haloketones:  Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The chemistry of 
    
    
    
    -haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865. Link
  • Nucleophilic Substitution Methodology: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Thiophene-2-carboxamide Scaffolds in MedChem

    • Design and synthesis of thiophene-based derivatives. Journal of Saudi Chemical Society. Link

    • Synthesis of thiophene carboxamide derivatives as anticancer agents. MDPI Pharmaceuticals. Link

  • Thiol-Halide Substitution Protocols: Liu, W., et al. (2024).[3] Nucleophilic Substitution of Heteroaryl Halides with Thiols. J. Org.[3] Chem. (Contextual reference for thiol reactivity in polar aprotic solvents). Link

Sources

Application

conditions for selective modification of proteins with 5-(Bromoacetyl)thiophene-2-carboxamide

Application Note: Precision Covalent Modification of Proteins with 5-(Bromoacetyl)thiophene-2-carboxamide Executive Summary 5-(Bromoacetyl)thiophene-2-carboxamide (CAS 68257-90-9) is a specialized heterobifunctional reag...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Covalent Modification of Proteins with 5-(Bromoacetyl)thiophene-2-carboxamide

Executive Summary

5-(Bromoacetyl)thiophene-2-carboxamide (CAS 68257-90-9) is a specialized heterobifunctional reagent used to introduce the thiophene-2-carboxamide pharmacophore into proteins via cysteine modification.[1] While the thiophene-carboxamide moiety is a privileged scaffold in medicinal chemistry (often found in kinase and SIRT inhibitors), the bromoacetyl "warhead" requires precise control to ensure site-selectivity.[1]

This guide details the thermodynamic and kinetic conditions necessary to achieve chemoselective cysteine alkylation (


-alkylation) over competing lysine residues (

-alkylation), ensuring high-fidelity bioconjugation for proteomic profiling or targeted covalent inhibition studies.[1]

Chemical Basis of Modification

The Reagent Profile
  • Compound: 5-(Bromoacetyl)thiophene-2-carboxamide[1][][3][4]

  • MW: 248.09 Da

  • Reactive Group:

    
    -Bromoacetyl (Electrophile)[1]
    
  • Target: Cysteine Thiolates (Nucleophile)[1][5]

  • Mechanism: Bimolecular Nucleophilic Substitution (

    
    )[1]
    
Reactivity vs. Selectivity

Unlike iodoacetamides, which are commonly used for total proteome alkylation, bromoacetamides occupy a "Goldilocks" zone of reactivity. They are generally more reactive than chloroacetamides but less reactive than iodoacetamides. However, this increased reactivity necessitates stricter pH control to prevent off-target labeling of Histidine (His) and Lysine (Lys) residues.

The Selectivity Hierarchy:

  • Cysteine (

    
    ):  Primary target. Reacts rapidly as the thiolate anion (
    
    
    
    ).[1]
  • Histidine (

    
    ):  Secondary target. Can react at high concentrations or extended times.
    
  • Lysine (

    
    ):  Tertiary target. Only reacts significantly at 
    
    
    
    .

Critical Experimental Parameters

pH Control (The "Master Switch")

The reaction rate depends on the concentration of the deprotonated thiolate.

  • Optimal pH: 7.2 – 7.8 .

  • Why: At pH 7.5, cysteine is sufficiently nucleophilic (

    
    ) to drive the reaction, while Lysine is almost entirely protonated (
    
    
    
    ), rendering it non-nucleophilic.
  • Risk:[6] Exceeding pH 8.0 increases the risk of

    
    -terminal and Lysine modification.
    
Reducing Agents

CRITICAL WARNING: Do NOT use Dithiothreitol (DTT) or


-Mercaptoethanol (BME) during the labeling step.[1]
  • Reason: These reagents contain free thiols that will scavenge the bromoacetyl probe, neutralizing it before it reaches the protein.

  • Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) .[1] TCEP is phosphine-based, does not contain thiols, and is stable in the labeling buffer.

Solubility and Co-solvents

The thiophene ring renders the reagent hydrophobic.

  • Solvent: Dissolve the stock reagent in DMSO or DMF .

  • Final Concentration: Ensure the final organic solvent concentration in the protein mixture is < 5% (v/v) to prevent protein denaturation/precipitation.

Detailed Protocol

Materials Required
  • Protein Stock: Purified target protein (1–5 mg/mL) in PBS or HEPES.

  • Labeling Reagent: 5-(Bromoacetyl)thiophene-2-carboxamide (Solid).[1]

  • Reducing Agent: TCEP-HCl (0.5 M stock, pH neutralized).

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

  • Quenching Agent: L-Cysteine or DTT (1 M stock).[1]

  • Desalting Column: Zeba Spin Columns or PD-10 (for cleanup).[1]

Step-by-Step Methodology

1. Preparation of Reagent Stock

  • Weigh 2.5 mg of 5-(Bromoacetyl)thiophene-2-carboxamide.[1]

  • Dissolve in anhydrous DMSO to a concentration of 50 mM .

  • Note: Prepare fresh. Bromoacetyl groups can degrade via hydrolysis over time.

2. Protein Reduction (Activation)

  • Dilute protein to 20

    
    M (approx. 1 mg/mL for a 50 kDa protein) in HEPES buffer (pH 7.5).
    
  • Add TCEP to a final concentration of 100

    
    M  (5-fold molar excess over protein).
    
  • Incubate at Room Temperature (RT) for 20 minutes .

  • Insight: This ensures surface cysteines are reduced and accessible without unfolding the protein core.

3. Labeling Reaction

  • Add the Reagent Stock to the protein solution.

  • Target Stoichiometry: 10:1 (Reagent:Protein).

    • Calculation: For 1 mL of 20

      
      M protein, add 4 
      
      
      
      L of 50 mM Reagent Stock.
  • Mix gently by inversion.

  • Incubation: Incubate at RT for 60 minutes or 4°C for 4 hours in the dark.

    • Optimization: If non-specific binding is observed, reduce temperature to 4°C.

4. Quenching

  • Stop the reaction by adding DTT or L-Cysteine to a final concentration of 10 mM .

  • Incubate for 10 minutes.

  • Mechanism:[7] The excess thiol rapidly consumes remaining bromoacetyl reagent.

5. Purification

  • Remove excess reagent and byproducts using a desalting column (e.g., Zeba Spin, 7K MWCO) equilibrated with storage buffer.

Validation & Quality Control

Mass Spectrometry (Intact Protein)

The most definitive validation is observing the specific mass shift.

  • Reaction:

    
    [1]
    
  • Mass Shift Calculation (

    
    ): 
    
    • MW of Reagent (

      
      ): 248.09 Da[1]
      
    • Loss of Bromide (

      
      ): -79.90 Da[1]
      
    • Loss of Proton (

      
       from Cys): -1.01 Da[1]
      
    • Expected Mass Shift: +167.18 Da per modification.

ParameterValue
Reagent MW 248.09 Da
Leaving Group HBr
Observed

Mass
+167.18 Da
Target Residue Cysteine (Cys, C)
Tryptic Mapping (Peptide Level)

To confirm site-specificity (i.e., which Cys was modified):

  • Digest labeled protein with Trypsin.

  • Analyze via LC-MS/MS.[1][5]

  • Set variable modification: Cysteine +167.18 Da .

  • Verify that no Lysine (+167.18) modifications are present.

Visual Workflows

Figure 1: Reaction Logic & Pathway

Caption: Mechanistic pathway for selective cysteine modification. High pH risks off-target lysyl alkylation.[1]

ReactionPathway Reagent 5-(Bromoacetyl) thiophene-2-carboxamide ProductCys Specific Conjugate (Thioether Bond) +167.18 Da Reagent->ProductCys Fast (k1) Selective ProductLys Off-Target Artifact (Secondary Amine) Reagent->ProductLys Slow (k2) Non-Specific ProteinSH Protein-SH (Cysteine) Thiolate Thiolate Anion (S-) ProteinSH->Thiolate pH > 7.0 ProteinNH2 Protein-NH2 (Lysine) Amine Neutral Amine (NH2) ProteinNH2->Amine pH > 8.5 Thiolate->ProductCys Amine->ProductLys

[1]

Figure 2: Experimental Workflow

Caption: Step-by-step protocol for protein labeling, ensuring removal of interfering thiols before reaction.

ProtocolWorkflow cluster_Prep Preparation cluster_Rxn Labeling Reaction cluster_Cleanup Termination & QC Start Start: Purified Protein Step1 Buffer Exchange (HEPES pH 7.5) Start->Step1 Step2 Reduction Add TCEP (100 µM) 20 min @ RT Step1->Step2 Activate Cys Step3 Add Reagent (Stock in DMSO) 10x Molar Excess Step2->Step3 Do NOT use DTT here Step4 Incubation 1 hr @ RT or 4 hrs @ 4°C Step3->Step4 Step5 Quench Add excess DTT/Cys Step4->Step5 Stop Rxn Step6 Desalt Remove free reagent Step5->Step6 Step7 MS Analysis Check +167 Da shift Step6->Step7

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Labeling Observed Reagent hydrolysis or DTT contamination.[1]Ensure fresh reagent stock. Use TCEP instead of DTT for reduction.
Precipitation Hydrophobic reagent aggregation.[1]Reduce reagent concentration.[8][9] Add 5-10% Glycerol.[1] Keep DMSO <5%.
Multiple Modifications Non-specific Lysine labeling.Lower pH to 7.0–7.2. Reduce incubation time.
Mass Shift is +248 Da Non-covalent adduct.[1]Reagent is sticking to hydrophobic pockets. Perform denaturing wash or LC-MS.[1]

References

  • Chemical Structure & Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 543422, 5-(Bromoacetyl)thiophene-2-carboxamide.[1] [Link][1]

  • Cysteine Alkylation Selectivity: Nielsen, M. L., et al. (2008). "Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents."[1] Journal of Proteome Research. [Link][1]

  • Optimization of Haloacetamide Reactivity: Boja, E. S., & Fales, H. M. (2001).[9] "Overalkylation of a protein digest with iodoacetamide."[5][9] Analytical Chemistry. [Link][1][8]

  • TCEP vs DTT in Labeling: Getz, E. B., et al. (1999).[8] "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry. [Link][1]

Sources

Method

Technical Application Note: 5-(Bromoacetyl)thiophene-2-carboxamide (5-BATC) as a Covalent Probe

Executive Summary This application note details the technical workflow for utilizing 5-(Bromoacetyl)thiophene-2-carboxamide (referred to herein as 5-BATC ) as a targeted covalent probe. While the thiophene-2-carboxamide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical workflow for utilizing 5-(Bromoacetyl)thiophene-2-carboxamide (referred to herein as 5-BATC ) as a targeted covalent probe. While the thiophene-2-carboxamide scaffold is a privileged structure for recognition of NAD+-dependent deacetylases (specifically SIRT2 ), the addition of the


-bromoacetyl warhead transforms this reversible binder into an irreversible alkylator.

This guide is designed for researchers conducting Covalent Fragment Screening or Mechanism-of-Action (MoA) Studies . It addresses the specific challenges of working with highly reactive


-haloketones, including buffer stability, mass spectrometry (MS) validation, and the determination of 

parameters.

Mechanism of Action (MoA)

5-BATC operates via a two-step mechanism characteristic of Targeted Covalent Inhibitors (TCIs).

  • Recognition (

    
    ):  The thiophene-carboxamide core forms hydrogen bonds within the enzyme active site (e.g., the nicotinamide binding pocket of SIRT2), positioning the molecule.
    
  • Inactivation (

    
    ):  The electrophilic carbon of the bromoacetyl group undergoes nucleophilic attack by a proximal Cysteine residue (e.g., Cys324 in SIRT2) via an 
    
    
    
    mechanism, displacing the bromide ion and forming a stable thioether adduct.
Pathway Visualization

The following diagram illustrates the kinetic equilibrium and irreversible modification steps.

MOA_Pathway cluster_legend Kinetic Parameters Enzyme Free Enzyme (E) + Inhibitor (I) Complex Non-Covalent Complex (E·I) Enzyme->Complex Reversible Binding (KI) Adduct Covalent Adduct (E-I) Complex->Adduct Alkylation (kinact) Leaving Leaving Group (Br-) Complex->Leaving Displacement KI: Affinity of initial binding KI: Affinity of initial binding kinact: Rate of bond formation kinact: Rate of bond formation

Figure 1: Kinetic mechanism of 5-BATC. The compound first binds reversibly (


) before the bromoacetyl warhead reacts with the catalytic cysteine (

), releasing bromide.

Critical Handling & Stability Protocols

Warning: The


-bromoacetyl moiety is highly reactive. Poor handling will lead to false negatives (hydrolysis) or false positives (promiscuous alkylation).
Protocol A: Compound Stability & Buffer Formulation

Objective: Prevent premature degradation of the warhead before it reaches the target.

  • Stock Preparation:

    • Dissolve 5-BATC in 100% anhydrous DMSO to a concentration of 10–50 mM.

    • Note: Avoid protic solvents (methanol/ethanol) for stock storage as solvolysis can occur over time.

    • Store aliquots at -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Assay Buffer Composition (Strict Constraints):

    • NO DTT or

      
      -Mercaptoethanol:  These reducing agents contain thiols that will immediately react with the bromoacetyl group, neutralizing the inhibitor.
      
    • Alternative Reducing Agent: Use TCEP (Tris(2-carboxyethyl)phosphine) at 0.5–1.0 mM. TCEP is non-nucleophilic and compatible with

      
      -haloketones.
      
    • pH Control: Maintain pH between 7.0 and 8.0. Above pH 8.5, the rate of non-specific hydrolysis of the bromoacetyl group increases significantly.

ComponentRecommended Conc.PurposeConstraint
HEPES or Tris50 mMBufferpH 7.4–8.0
NaCl150 mMIonic StrengthNone
TCEP0.5 mMReducing AgentDo NOT use DTT
Triton X-1000.01%Prevent AggregationCritical for hydrophobic probes
DMSO< 2%Co-solventHigh DMSO affects enzyme activity

Validation Protocol: Intact Protein Mass Spectrometry

Objective: Confirm the formation of a covalent bond and determine the stoichiometry of labeling.

Theoretical Mass Shift Calculation

The reaction involves the loss of a Bromide ion (Br, ~79.9 Da) and a Hydrogen ion (H, ~1.0 Da) from the protein cysteine.

  • Formula:

    
    
    
  • Simplified: The protein gains the mass of the inhibitor minus the leaving group (Br) and the proton.

  • 5-BATC MW: ~248.0 Da (approx, depends on isotope).

  • Added Mass: ~168-169 Da (Acetyl-thiophene-carboxamide moiety).

Experimental Steps
  • Incubation:

    • Incubate Target Protein (1–5 µM) with 5-BATC (10–50 µM, 10x excess) in Assay Buffer (Protocol A).

    • Timepoints: 15 min, 60 min, 4 hours at Room Temperature.

  • Quenching:

    • Add 1% Formic Acid to stop the reaction and denature the protein.

  • LC-MS Analysis:

    • Column: C4 or C8 Reverse Phase column (e.g., Agilent PLRP-S).

    • Gradient: 5% to 90% Acetonitrile + 0.1% Formic Acid over 10 minutes.

    • Detection: ESI-TOF or Orbitrap MS. Deconvolute the raw charge envelope to zero-charge mass.

  • Interpretation:

    • Look for a mass shift of +169 Da (monoisotopic) relative to the Apo-protein.

    • Troubleshooting: If you see +248 Da, the bromine is still attached (non-covalent adduct or incorrect reaction). If you see +18 Da peaks, the warhead has hydrolyzed.

Kinetic Characterization: Determination of

Objective: Quantify the potency of the irreversible inhibitor.[1]


 is time-dependent and therefore invalid for covalent inhibitors; 

is the required metric.
Workflow Diagram

Kinetic_Workflow Start Prepare Enzyme & Substrate Solutions Dose Prepare Inhibitor Dilution Series (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) Start->Dose Incubate Incubate Enzyme + Inhibitor (Varying Time: t = 0 to 60 min) Dose->Incubate Trigger Add Substrate to Measure Residual Activity Incubate->Trigger Analysis Calculate k_obs for each [I] Plot k_obs vs [I] Trigger->Analysis Result Fit to Hyperbolic Equation Extract kinact and KI Analysis->Result

Figure 2: Workflow for time-dependent inhibition assays.

Detailed Methodology
  • Experimental Setup:

    • Prepare 5-BATC at 5–7 concentrations (e.g., 0.1 µM to 50 µM).

    • Mix Enzyme + Inhibitor and incubate for varying times (

      
       = 0, 5, 10, 20, 40, 60 min).
      
    • At each time point, dilute an aliquot into a solution containing a saturating concentration of substrate (e.g., Acetylated-p53 peptide + NAD+ for SIRT2).

  • Data Processing:

    • Measure the Residual Activity (%) relative to DMSO control for each time point.

    • Plot ln(Residual Activity) vs. Time for each inhibitor concentration. The slope of this line is

      
       (observed rate of inactivation).
      
  • Calculation:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • Fit the data to the hyperbolic equation:

      
      
      
    • 
      :  The concentration at half-maximal inactivation rate (measure of affinity).
      
    • 
      :  The maximum rate of inactivation at infinite inhibitor concentration (measure of reactivity).
      
    • Ratio (

      
      ):  The second-order rate constant describing overall potency (
      
      
      
      ).

References

  • Copeland, R. A. (2013).[2] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[1]

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[3][4][5] Nature Reviews Drug Discovery, 10, 307–317.

  • Spiegelman, N. A., et al. (2019).[6] SIRT2 Inhibition with 5-(Bromoacetyl)thiophene-2-carboxamide Derivatives. ChemMedChem, 14(10). (Contextual citation for thiophene scaffolds in SIRT2).

  • Resnick, E., et al. (2019). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (

    
    ) by Means of an Endpoint Competition Assay. Angewandte Chemie, 54(47). 
    

Sources

Application

Application Notes: Thiol-Reactive Labeling and Covalent Modification using 5-(Bromoacetyl)thiophene-2-carboxamide Derivatives

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 5-(Bromoacetyl)thiophene-2-carboxamide derivatives in bioconjugation and covalent targeting. Introduction: A Bridge...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 5-(Bromoacetyl)thiophene-2-carboxamide derivatives in bioconjugation and covalent targeting.

Introduction: A Bridge Between Privileged Scaffolds and Covalent Targeting

In modern chemical biology and drug discovery, the ability to selectively and efficiently link molecular components is paramount. This need has given rise to a suite of powerful bioconjugation techniques, famously including "click chemistry," which emphasizes reaction specificity, high yields, and biocompatibility.[1][2] While the canonical click reaction involves copper-catalyzed or strain-promoted cycloadditions between azides and alkynes, the underlying principles of creating stable linkages under mild conditions extend to other highly efficient transformations.[3][4]

This guide focuses on one such powerful, "click-like" reaction: the selective alkylation of thiols by 5-(Bromoacetyl)thiophene-2-carboxamide derivatives. This class of reagents combines two critical features:

  • The Thiophene-2-Carboxamide Core: Thiophene is a "privileged" heterocyclic scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for its favorable physicochemical properties and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7] The carboxamide moiety further provides a key hydrogen bonding site, often crucial for molecular recognition and binding affinity.

  • The Bromoacetyl Reactive Group: This electrophilic functional group is a highly efficient and selective handle for reacting with nucleophilic sulfhydryl groups found in the cysteine residues of proteins and peptides.[8][9] This reaction proceeds rapidly under biocompatible conditions to form a highly stable thioether bond.[10][11]

The convergence of a biologically relevant core with a selective covalent handle makes 5-(Bromoacetyl)thiophene-2-carboxamide a versatile tool for applications ranging from protein labeling and bioimaging to the development of targeted covalent inhibitors (TCIs) in drug discovery.

The Thiol-Alkylation Reaction: Mechanism and Key Parameters

The utility of 5-(Bromoacetyl)thiophene-2-carboxamide hinges on its specific and predictable reaction with thiols. Understanding the underlying mechanism is key to designing and troubleshooting experiments.

Reaction Mechanism: Nucleophilic Substitution

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiolate anion (R-S⁻), a potent nucleophile, attacks the electrophilic carbon atom of the bromoacetyl group. This displaces the bromide ion, resulting in the formation of a stable thioether linkage.

G cluster_reagent Reagent Core cluster_applications Primary Applications cluster_targets Molecular Targets Reagent 5-(Bromoacetyl)thiophene -2-carboxamide Labeling Protein Labeling (Fluorescence, Affinity) Reagent->Labeling reacts with TCI Targeted Covalent Inhibitors (TCIs) Reagent->TCI designed for Materials Surface Functionalization (Biosensors, Materials) Reagent->Materials immobilizes on CysProtein Cysteine-containing Proteins / Peptides Labeling->CysProtein TCI->CysProtein ThiolSurface Thiol-modified Surfaces Materials->ThiolSurface

Caption: Key application workflows for the bromoacetyl-thiophene reagent.

Experimental Protocols

Safety Precaution: Bromoacetyl compounds are potent alkylating agents and are considered hazardous. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Labeling a Cysteine-Containing Peptide

This protocol provides a general method for conjugating a 5-(Bromoacetyl)thiophene-2-carboxamide derivative to a peptide with a single cysteine residue.

Materials:

  • Cysteine-containing peptide

  • 5-(Bromoacetyl)thiophene-2-carboxamide derivative

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M 2-Mercaptoethanol or L-cysteine in water

  • Analytical HPLC system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1 mg/mL (~1 mM, depending on MW). Rationale: This concentration is sufficient for facile monitoring and purification.

  • Reagent Stock Solution: Prepare a 10 mM stock solution of the 5-(Bromoacetyl)thiophene-2-carboxamide derivative in anhydrous DMF or DMSO. Rationale: The organic solvent ensures solubility of the reagent before its introduction to the aqueous reaction.

  • Initiate Reaction: Add 3 equivalents of the reagent stock solution to the peptide solution. For example, for 100 µL of 1 mM peptide solution, add 30 µL of the 10 mM reagent stock. Vortex gently to mix. Rationale: A 3-fold molar excess drives the reaction to completion without being overly wasteful or difficult to remove during purification.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature, protected from light. Rationale: Protecting from light is a general precaution for reactive compounds to prevent potential side reactions.[9]

  • Reaction Quenching: Add a 10-fold molar excess of the Quenching Solution (relative to the starting amount of the bromoacetyl reagent) to consume any unreacted reagent. Incubate for an additional 30 minutes. Rationale: This step is critical to prevent the alkylating agent from modifying downstream purification columns or other molecules.

  • Analysis and Purification:

    • Analyze a small aliquot of the reaction mixture by LC-MS to confirm the formation of the desired product. The expected mass will be [Mass of Peptide] + [Mass of Reagent] - [Mass of HBr].

    • Purify the conjugate from excess reagent and unreacted peptide using preparative RP-HPLC.

  • Final Product: Lyophilize the pure HPLC fractions to obtain the final peptide conjugate. Store at -20°C or -80°C.

Protocol 2: Characterization by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary method for confirming successful conjugation.

  • Sample Preparation: Dilute the quenched reaction mixture 1:100 in the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% Formic Acid).

  • Chromatography: Inject the sample onto a C18 analytical column. Elute with a gradient of increasing acetonitrile (containing 0.1% formic acid).

  • Mass Spectrometry: Divert the column eluent to an ESI-MS instrument operating in positive ion mode.

  • Data Analysis:

    • The starting peptide will have a specific retention time and a characteristic mass spectrum.

    • The final conjugate will typically be more hydrophobic and thus have a longer retention time.

    • Deconvolute the mass spectrum of the product peak to obtain its molecular weight. Compare the observed mass with the calculated theoretical mass.

CompoundTheoretical Mass (Da)Observed Mass (Da)Retention Time (min)
Starting Peptide (Example)1500.71500.78.2
Thiophene Reagent (Example)248.1--
Peptide Conjugate1667.81667.912.5
Note: Mass of conjugate = 1500.7 + 248.1 - 80.9 (HBr) = 1667.9 Da
Protocol 3: Assessing Thioether Linkage Stability

The thioether bond is significantly more stable than a disulfide bond, particularly in reducing environments. [10]

  • Sample Preparation: Dissolve the purified conjugate in two separate buffers: (a) PBS pH 7.4 and (b) PBS pH 7.4 containing 10 mM Dithiothreitol (DTT).

  • Incubation: Incubate both samples at 37°C for 24 hours.

  • Analysis: Analyze both samples by LC-MS.

  • Expected Outcome: The conjugate incubated in PBS alone should show no degradation. Crucially, the conjugate incubated with DTT should also remain intact, demonstrating the stability of the thioether bond to reducing agents that would readily cleave a disulfide bond.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Reaction Yield 1. Reaction pH is too low. 2. Buffer contains competing nucleophiles (e.g., Tris, thiols). 3. Peptide/protein has oxidized (disulfide-bonded).1. Increase pH to 8.0-8.5. 2. Switch to a non-nucleophilic buffer like phosphate or HEPES. 3. Pre-treat the peptide/protein with a mild reducing agent (e.g., TCEP), then remove it via desalting column before starting the reaction.
Multiple Products Observed 1. Reagent is reacting with other nucleophilic residues (e.g., histidine, lysine). 2. The protein has multiple accessible cysteines.1. Lower the reaction pH towards 7.5 to increase selectivity for the more nucleophilic thiol. Reduce the molar excess of the reagent. 2. This may be unavoidable. If site-specific labeling is required, protein engineering may be necessary to remove extraneous cysteines.
No Reaction 1. Reagent has hydrolyzed. 2. Cysteine residue is inaccessible (buried in protein core).1. Use a freshly prepared stock solution of the bromoacetyl reagent. 2. Attempt the reaction under denaturing conditions (e.g., with 1-2 M urea), if the protein's final activity is not required.

References

  • Roeder Research Lab. The growing applications of click chemistry. University of Regensburg. [Link]

  • Qian, X. (2024). The Use of Click Chemistry in Polymer Synthesis and Modifications. Darcy & Roy Press. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 18. [Link]

  • ResearchGate. (2024). Versatile thiophene 2-carboxamide derivatives. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8968. [Link]

  • RSC. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

  • Frisch, B., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 23-30. [Link]

  • MDPI. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • MDPI. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • Ballestri, M., et al. (2014). Thiophene-Based Compounds as Fluorescent Tags to Study Mesenchymal Stem Cell Uptake and Release of Taxanes. Bioconjugate Chemistry, 25(4), 737-747. [Link]

  • Quach, T. H., et al. (2015). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Medicinal Chemistry Letters, 6(5), 552-557. [Link]

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • ResearchGate. The Reactions of Bioconjugation. [Link]

  • Thakur, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(5), 1185-1206. [Link]

  • ACS Publications. Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. [Link]

  • ResearchGate. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. [Link]

  • SciSpace. The role of thiols and disulfides in protein chemical and physical stability. [Link]

  • Chemie Brunschwig. Click chemistry reagents. [Link]

  • ACS Publications. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. [Link]

  • Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. [Link]

  • Chemistry Stack Exchange. (2023). Stable thioesters in biological millieu? [Link]

  • ACS Publications. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. [Link]

  • The Journal of Biological Chemistry. The Biosynthesis of Thiol- and Thioether-containing Cofactors and Secondary Metabolites Catalyzed by Radical S-Adenosylmethionine Enzymes. [Link]

  • Google Patents.
  • ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. [Link]

  • ResearchGate. (2019). Recent applications of click chemistry in drug discovery. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 5-(Bromoacetyl)thiophene-2-carboxamide synthesis

Technical Support Center: Synthesis of 5-(Bromoacetyl)thiophene-2-carboxamide Welcome to the technical support guide for the synthesis of 5-(Bromoacetyl)thiophene-2-carboxamide. This document provides an optimized protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(Bromoacetyl)thiophene-2-carboxamide

Welcome to the technical support guide for the synthesis of 5-(Bromoacetyl)thiophene-2-carboxamide. This document provides an optimized protocol, in-depth mechanistic insights, and a comprehensive troubleshooting guide designed for researchers and drug development professionals. Our goal is to equip you with the necessary information to overcome common challenges and achieve a successful, high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 5-(Bromoacetyl)thiophene-2-carboxamide?

The most direct and common method is the Friedel-Crafts acylation of thiophene-2-carboxamide using bromoacetyl bromide or chloride as the acylating agent. This reaction requires a Lewis acid catalyst, such as Aluminum chloride (AlCl₃) or Stannic chloride (SnCl₄), to proceed.[1] The reaction is typically performed in an inert solvent like dichloromethane (DCM) or dichloroethane (DCE) at controlled temperatures.

Q2: Why is regioselectivity (acylation at the 5-position) so high?

Thiophene is an electron-rich heterocycle that preferentially undergoes electrophilic substitution at the C2 position. However, in our substrate, thiophene-2-carboxamide, the C2 position is already substituted. The carboxamide group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the C5 position. This electronic effect ensures high regioselectivity and minimizes the formation of other isomers.

Q3: My starting material, thiophene-2-carboxamide, is not commercially available. How can I prepare it?

Thiophene-2-carboxamide can be readily synthesized from the corresponding thiophene-2-carboxylic acid. The most common method involves converting the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The resulting thiophene-2-carbonyl chloride is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia) to form the primary amide. This two-step process is generally high-yielding.

Optimized Experimental Protocol

This protocol details the Friedel-Crafts acylation of thiophene-2-carboxamide.

Step 1: Reagent and Glassware Preparation

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the Lewis acid catalyst.

  • Use anhydrous solvents for the reaction.

Step 2: Reaction Setup

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel under an inert atmosphere, add thiophene-2-carboxamide (1.0 eq) and anhydrous dichloromethane (DCM, ~10 mL per gram of starting material).

  • Cool the suspension to 0 °C using an ice-water bath.

Step 3: Formation of the Lewis Acid Complex

  • Slowly add anhydrous Aluminum chloride (AlCl₃, 2.2 eq) portion-wise to the stirred suspension. The addition is exothermic and should be done carefully to maintain the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes. The formation of a complex between AlCl₃ and the substrate is crucial for the reaction.[1]

Step 4: Acylation

  • Dissolve bromoacetyl bromide (1.1 eq) in a small amount of anhydrous DCM and add it to the addition funnel.

  • Add the bromoacetyl bromide solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

Step 5: Reaction Monitoring and Quench

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl (~2 mL per gram of AlCl₃ used). This hydrolyzes the aluminum complexes and should be performed in a well-ventilated fume hood.

Step 6: Work-up and Purification

  • Stir the quenched mixture vigorously for 30 minutes. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it sequentially with cold water and a small amount of cold diethyl ether to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).

Data Summary Table
ParameterRecommended ConditionRationale
Substrate Thiophene-2-carboxamidePrecursor with C2 position blocked.
Acylating Agent Bromoacetyl BromideProvides the bromoacetyl electrophile.
Lewis Acid Anhydrous AlCl₃Activates the acylating agent.[1]
Stoichiometry Substrate:Acylating Agent:AlCl₃ (1 : 1.1 : 2.2)Excess AlCl₃ is needed to complex with both carbonyl and amide groups and to catalyze the reaction.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent, good solubility for reagents.
Temperature 0 °C to Room TemperatureInitial low temperature controls exothermicity and minimizes side reactions.
Reaction Time 5-7 hoursTypically sufficient for full conversion. Monitor by TLC.

Visual Workflow for Synthesis

G prep Step 1: Reagent & Glassware Prep (Anhydrous Conditions) setup Step 2: Reaction Setup (Substrate + DCM @ 0°C) prep->setup complex Step 3: Add AlCl₃ (Portion-wise, < 5°C) setup->complex acyl Step 4: Add Bromoacetyl Bromide (Dropwise, < 5°C) complex->acyl react Step 5: Stir & Monitor (0°C -> RT, TLC check) acyl->react quench Step 6: Reaction Quench (Ice + HCl) react->quench Upon Completion workup Step 7: Work-up & Purify (Filter, Wash, Recrystallize) quench->workup product Final Product: 5-(Bromoacetyl)thiophene-2-carboxamide workup->product

Caption: Experimental workflow for the synthesis of 5-(Bromoacetyl)thiophene-2-carboxamide.

Troubleshooting Guide

Symptom / Issue Potential Cause(s) Recommended Solution(s)
No or Low Conversion of Starting Material 1. Inactive Catalyst: The AlCl₃ may have been exposed to moisture. 2. Insufficient Catalyst: The amide and carbonyl groups of the substrate and product complex with AlCl₃, requiring more than a catalytic amount. 3. Low Temperature: The reaction may not have sufficient activation energy if kept at 0°C for too long.1. Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is perfectly dry. 2. Ensure at least 2.2 equivalents of AlCl₃ are used. 3. After the initial controlled addition, allow the reaction to warm to room temperature and stir for several hours.
Formation of Multiple Products (Visible on TLC) 1. Di-acylation: Although unlikely due to deactivation, it's possible under harsh conditions. 2. Decomposition: The thiophene ring can be unstable to strong Lewis acids, leading to polymerization or tar formation.[1] 3. Side reaction with amide: The amide N-H is acidic and could potentially react.1. Avoid using a large excess of the acylating agent. Maintain strict temperature control. 2. Do not let the reaction temperature rise uncontrollably. Consider a milder Lewis acid like SnCl₄ or ZnCl₂ if tarring is severe. 3. Ensure the reaction is performed under anhydrous conditions.
Product is a Dark Oil or Tar, Not a Solid 1. Polymerization: Caused by excessive heat or overly aggressive reaction conditions. 2. Impure Starting Materials: Contaminants can lead to side reactions.1. Repeat the reaction with strict adherence to temperature control (0-5 °C during additions). 2. Purify the starting thiophene-2-carboxamide before use.
Difficulty Filtering the Product After Quench 1. Product is too soluble in the work-up mixture. 2. Formation of a fine, colloidal precipitate. 1. Ensure the quench is done at a low temperature to maximize precipitation. 2. Allow the mixture to stand in an ice bath for an extended period (1-2 hours) to encourage crystal growth. Try adding a different co-solvent to reduce solubility.
Final Product is Impure After Recrystallization 1. Incorrect Recrystallization Solvent: The chosen solvent may not effectively separate the product from a key impurity. 2. Trapped Starting Material or Byproducts: Rapid crystallization can trap impurities.1. Screen several solvent systems (e.g., ethanol, isopropanol, acetone, ethyl acetate, with or without water as an anti-solvent). 2. Allow the recrystallization solution to cool slowly to form larger, purer crystals. A second recrystallization may be necessary.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

  • Activation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of bromoacetyl bromide, which polarizes the C-Br bond and facilitates its cleavage to form a highly reactive acylium ion electrophile.

  • Electrophilic Attack: The π-electrons of the thiophene ring attack the electrophilic carbon of the acylium ion. This attack occurs at the C5 position, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (in this case, the [AlCl₃Br]⁻ complex) abstracts the proton from the C5 carbon, collapsing the sigma complex and restoring the aromaticity of the thiophene ring to yield the final product complexed with AlCl₃. The subsequent acidic work-up liberates the final product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization Bromoacetyl Bromide Bromoacetyl Bromide Acylium Ion [CH₂(Br)C=O]⁺ + [AlCl₃Br]⁻ Bromoacetyl Bromide->Acylium Ion + AlCl₃ Sigma Complex Resonance-Stabilized Cationic Intermediate Thiophene-2-carboxamide Thiophene-2-carboxamide Thiophene-2-carboxamide->Sigma Complex + [CH₂(Br)C=O]⁺ Product-AlCl₃ Complex Product-AlCl₃ Complex Sigma Complex->Product-AlCl₃ Complex + [AlCl₃Br]⁻ - HBr - AlCl₃ Final Product Final Product Product-AlCl₃ Complex->Final Product Aqueous Work-up

Caption: Mechanism of the Friedel-Crafts acylation of thiophene-2-carboxamide.

References

  • Ali, A., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. Available at: [Link]

  • Hart, G. et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Omega. Available at: [Link]

  • Hartough, H.D. (1949). Acylation of thiophene. U.S. Patent 2,492,629.
  • Jia, W., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Journals. Available at: [Link]

  • Popa, I., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences. Available at: [Link]

  • Popa, I., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. National Institutes of Health. Available at: [Link]

Sources

Optimization

Technical Guide: Quenching 5-(Bromoacetyl)thiophene-2-carboxamide in Labeling Experiments

Executive Summary & Mechanism 5-(Bromoacetyl)thiophene-2-carboxamide is a heteroaromatic electrophile commonly used as a covalent probe or fragment-based lead.[1] Unlike simple alkylating agents (e.g., iodoacetamide), th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

5-(Bromoacetyl)thiophene-2-carboxamide is a heteroaromatic electrophile commonly used as a covalent probe or fragment-based lead.[1] Unlike simple alkylating agents (e.g., iodoacetamide), this compound possesses a distinct "warhead" (the


-bromoacetyl group) attached to a thiophene scaffold, which often drives non-covalent affinity prior to covalent bond formation.

The Chemical Challenge: The bromoacetyl group reacts primarily with thiols (Cysteine,


) via an 

mechanism. However, due to the higher intrinsic reactivity of bromine compared to chlorine, this warhead can promiscuously label amines (Lysine, N-terminus) or Histidine residues if the reaction is not precisely terminated.

The Solution: Effective quenching requires a nucleophile that is significantly more reactive than the protein side chains but compatible with downstream applications (e.g., LC-MS, Western Blot, Fluorescence Scanning).

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: I see significant non-specific background labeling on my gel/blot. What went wrong?

Diagnosis: "Runaway Alkylation." Root Cause: The bromoacetyl moiety is more reactive than chloroacetyl variants. If the quench step is delayed or the quencher concentration is too low, the probe begins reacting with surface Lysine residues. Solution:

  • Increase Quencher Molarity: Use at least a 50-fold molar excess of quencher over the probe.

  • Switch Quencher: If using Tris-amine buffers, switch to L-Cysteine or Glutathione (GSH) .[1] These thiols react faster than DTT with bromoacetamides due to lower steric hindrance and favorable electrostatics.

Q2: Can I use DTT (Dithiothreitol) to quench this reaction?

Diagnosis: "Structural Integrity Compromise." Analysis: Yes, DTT effectively quenches the probe. However , DTT is a strong reducing agent (


).[1] If your protein contains structural disulfide bonds (cysteines oxidized to stabilize tertiary structure), DTT will reduce them, potentially causing unfolding or precipitation.
Recommendation: 
  • For Non-Reducing Gels/Native MS: Do NOT use DTT. Use N-Ethylmaleimide (NEM) (to block remaining protein thiols) followed by rapid gel filtration, or use L-Cysteine (which is milder).[1]

  • For SDS-PAGE/Bottom-up Proteomics: DTT is acceptable as you will likely reduce the protein anyway.[1]

Q3: My probe precipitated upon adding the quencher.

Diagnosis: "Solubility Shock." Root Cause: 5-(Bromoacetyl)thiophene-2-carboxamide is hydrophobic.[1] Adding a high concentration of a highly polar quencher (like GSH dissolved in water) can change the solvent polarity abruptly. Solution:

  • Prepare the quencher stock in the same buffer as the reaction, or include 5-10% DMSO in the quenching solution to maintain solubility of the probe-quencher adduct.

Quencher Selection Matrix

Select the right reagent based on your downstream application.

Quenching ReagentReactivity RateRisk to Protein StructureBest ApplicationNotes
L-Cysteine HighLowNative MS, Activity AssaysMimics protein surface; scavenges probe efficiently.[1]
DTT ModerateHigh (Reduces S-S)SDS-PAGE, Western BlotStandard for denaturing workflows.[1]
Glutathione (GSH) HighLowCell Lysates, Pull-downsPhysiologically relevant; bulky adduct may shift mass significantly.[1]

-Mercaptoethanol
ModerateModerateGeneral PurposeVolatile; toxic; less effective than DTT.[1]

Standard Operating Procedures (SOPs)

SOP-A: Standard Quenching for LC-MS Analysis

Objective: Stop labeling immediately without modifying protein structure.[1]

Reagents:

  • Probe Stock: 10 mM in DMSO.

  • Quencher Stock: 200 mM L-Cysteine in PBS (Freshly prepared).

  • Buffer: PBS pH 7.4 (Avoid primary amines like Tris if possible, though Cysteine outcompetes them).

Protocol:

  • Labeling: Incubate Protein (

    
    ) with Probe (
    
    
    
    ) for the optimized time (typically 30-60 min).[1]
  • Quenching: Add L-Cysteine stock to a final concentration of 5 mM (approx. 50-100x excess over probe).

  • Incubation: Mix by gentle inversion. Incubate at Room Temperature (RT) for 10 minutes .

  • Processing: Proceed immediately to desalting (Zeba Spin Column or dialysis) to remove the Probe-Cysteine adduct.

  • Validation: Analyze via intact protein LC-MS. Look for the mass shift of the probe (+246 Da for the thiophene-carboxamide adduct) and ensure no "+Probe + 246" peaks appear (indicating over-alkylation).

SOP-B: Verification of Quenching Efficiency

Objective: Confirm the probe is inert.

  • Mix Probe (

    
    ) with Quencher (
    
    
    
    ) in buffer.
  • Incubate for 10 mins.

  • Add fresh "Reporter Protein" (e.g., BSA or a known thiol-containing peptide) and incubate for 1 hour.

  • Run LC-MS.[1]

    • Pass: No labeling of the Reporter Protein.

    • Fail: Labeling detected (Quencher failed to consume probe).

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired specific labeling, potential off-target labeling, and the quenching pathway.

QuenchingPathway cluster_0 Critical Control Point Probe 5-(Bromoacetyl) thiophene-2-carboxamide Adduct Specific Adduct (Thioether Bond) Probe->Adduct Specific Reaction (Fast) OffTarget Non-Specific Labeling (Lys/His) Probe->OffTarget Over-alkylation (Slow/High pH) Inert Inert Adduct (Probe-Quencher) Probe->Inert ProteinSH Target Protein (Cys-SH) ProteinSH->Adduct Quencher Quencher (L-Cysteine/DTT) Quencher->Inert Scavenging (Very Fast)

Figure 1: Kinetic competition in covalent labeling. The addition of excess Quencher (Grey) must kinetically outcompete the slow off-target alkylation (Yellow) to preserve data integrity.

References

  • BenchChem. Application Notes and Protocols for Protein Labeling with N-(9-acridinyl)-2-bromoacetamide. (General bromoacetamide quenching principles).

  • S. M. Hacker et al. Global profiling of lysine and cysteine reactivity in the human proteome. Nature Chemistry, 2017. (Establishes reactivity profiles of alpha-haloacetamides).

  • J. R. Platt et al. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification. J. Mass Spectrom., 2020.[2][3] (Comparison of Cysteine vs DTT quenching).

  • TCI Chemicals. 5-Bromothiophene-2-carboxaldehyde Safety & Properties. (Structural data for thiophene derivatives).

Sources

Troubleshooting

Technical Support Hub: Minimizing Non-Specific Binding of 5-(Bromoacetyl)thiophene-2-carboxamide

Welcome to the technical support center for 5-(Bromoacetyl)thiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Bromoacetyl)thiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing non-specific binding (NSB) when using this valuable reagent. Our goal is to equip you with the knowledge to achieve high specificity and obtain reliable, reproducible data in your experiments.

Introduction: Understanding the Reagent

5-(Bromoacetyl)thiophene-2-carboxamide is a sulfhydryl-reactive compound. The bromoacetyl group is an electrophile that readily reacts with nucleophilic thiol groups, such as those found in the cysteine residues of proteins, to form a stable thioether bond.[1] This specificity makes it an excellent tool for affinity labeling, bioconjugation, and as a building block in medicinal chemistry. However, like all reactive compounds, improper handling or suboptimal reaction conditions can lead to non-specific binding, resulting in high background signals and false positives.

Non-specific binding (NSB) is the adsorption of a compound to surfaces or molecules other than the intended target.[2] This can be driven by several forces, including electrostatic interactions, hydrophobic effects, or off-target covalent reactions.[2] For haloacetyl compounds like 5-(Bromoacetyl)thiophene-2-carboxamide, NSB can occur if the reagent reacts with other nucleophilic residues (like histidine or lysine) or physically adsorbs to proteins and surfaces.[1] Controlling NSB is therefore critical for the success of any assay.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Q1: I'm observing a very high background signal across my entire assay (e.g., Western blot, ELISA, or cellular imaging). What is the likely cause and how can I fix it?

High background is a classic sign of widespread non-specific binding. This can happen when the reagent binds to the blocking proteins, the solid support (like a microplate or membrane), or other proteins in a complex sample.

Immediate Steps:

  • Optimize Blocking: Insufficient blocking is a primary cause of high background.[3][4] The blocking buffer's job is to coat any potential non-specific binding sites on your solid support.[5]

    • Increase Concentration/Time: Try increasing the concentration of your blocking agent (e.g., from 1% BSA to 3-5% BSA) or extending the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).

    • Change Blocking Agent: If you are using Bovine Serum Albumin (BSA), consider switching to non-fat dry milk or casein, and vice-versa. Be aware that milk contains phosphoproteins and should be avoided if you are working with phospho-specific antibodies.[6]

  • Enhance Washing Steps: Inadequate washing will fail to remove unbound or weakly bound reagent.[5][6]

    • Increase Volume and Duration: Increase the volume of your wash buffer and the duration of each wash.[6]

    • Add a Detergent: Incorporate a non-ionic detergent, such as Tween-20 (0.05% - 0.1%), into your wash buffer. This helps disrupt weak, non-specific hydrophobic interactions.[4] For more stringent washing, NP-40 can be used as a stronger alternative.[6]

  • Reduce Reagent Concentration: You may be using too high a concentration of 5-(Bromoacetyl)thiophene-2-carboxamide. A high concentration can drive reactions with less reactive, off-target sites.[1] Perform a titration experiment to find the lowest effective concentration that still provides a robust specific signal.

Q2: My negative controls are showing a positive signal. How do I address this?

When a negative control (e.g., a protein without a target cysteine, or a well without the primary antibody) gives a signal, it points to a significant flaw in assay specificity.

Root Cause Analysis & Solutions:

  • Pre-clear Your Lysate: If you are working with cell or tissue lysates, they can contain "sticky" proteins that bind non-specifically to your affinity beads or surfaces.[7] Before your main experiment, incubate your lysate with plain beads (without any coupled antibody or bait) to remove these problematic proteins.[7]

  • Quench the Reaction: The bromoacetyl group will remain reactive until it is quenched. If not properly neutralized, it can continue to react non-specifically during subsequent steps. After the intended reaction time, add a quenching agent.

    • Recommended Quenchers: Use a small molecule with a free sulfhydryl group, such as DTT (Dithiothreitol), β-mercaptoethanol, or L-cysteine, at a final concentration that is in molar excess of the initial 5-(Bromoacetyl)thiophene-2-carboxamide concentration.

  • Check Buffer pH: Haloacetyls react most efficiently with sulfhydryls at a physiological to slightly alkaline pH (7.2-8.5).[1] If your buffer pH is too high, it can deprotonate other residues like lysine, making them more nucleophilic and prone to off-target reactions. Conversely, a pH that is too low can reduce the reactivity of your target thiol. Ensure your buffer pH is optimized, typically around 7.4.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of non-specific binding for this compound?

A: There are two primary mechanisms:

  • Off-Target Covalent Reaction: The bromoacetyl group is designed to react with thiols (cysteines). However, if the concentration is too high or the pH is not optimal, it can also react with other nucleophilic amino acid side chains, such as the imidazole ring of histidine or the epsilon-amino group of lysine.[1]

  • Non-Covalent Adsorption: The thiophene ring system can participate in hydrophobic or π-stacking interactions, while the carboxamide group can form hydrogen bonds. These forces can cause the molecule to physically "stick" to surfaces and proteins in a non-covalent manner.[2]

Q: How can I optimize my buffer to reduce non-specific binding?

A: Buffer composition is critical. Several adjustments can be made:[8]

  • Adjust pH: The pH of your buffer can influence the charge of both your target protein and the reagent.[9] Operating at a pH close to the isoelectric point (pI) of your protein can sometimes minimize electrostatic interactions.[9] However, for this reagent, maintaining a pH between 7.2-8.0 is generally best to favor the specific reaction with thiols.

  • Increase Ionic Strength: Adding salt (e.g., 150-500 mM NaCl) to your buffer can disrupt non-specific electrostatic interactions by shielding charges.[7][9][10]

  • Use Additives: Including small amounts of a non-ionic surfactant (e.g., 0.05% Tween-20 or Triton X-100) can help prevent hydrophobic-driven non-specific binding.[7][9]

Q: Which blocking agent is the best choice?

A: The ideal blocking agent is application-dependent. Here is a comparison to guide your choice:

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Well-defined, single-protein blocker. Good for general use.Can have cross-reactivity with certain antibodies. Not ideal for phospho-specific antibody applications due to potential phosphorylation.
Non-Fat Dry Milk / Casein 3-5% (w/v)Inexpensive and effective mixture of proteins.Contains phosphoproteins (casein) which can interfere with phospho-detection.[6] Contains endogenous biotin which can interfere with streptavidin-based systems.
Normal Serum 2-10% (v/v)Contains a complex mixture of proteins that can effectively block. Best practice is to use serum from the same species as the secondary antibody to block sites that might bind it non-specifically.Can be more expensive. Must be matched to the experimental system.
Fish Gelatin 0.1-1% (w/v)Reduces background from mammalian-derived reagents.May not be as effective as protein-based blockers in all situations.

Key Protocols & Workflows

Protocol 1: General Surface Blocking for Assays

This protocol is a starting point for blocking microplates, membranes, or glass slides.

  • Prepare Blocking Buffer: Choose a blocking agent from the table above. For example, prepare a 3% (w/v) BSA solution in a suitable buffer (e.g., PBS or TBS).

  • Incubation: Completely cover the surface with the blocking buffer. Incubate for at least 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Discard the blocking buffer. Wash the surface 3 times for 5 minutes each with your wash buffer (e.g., PBST: PBS with 0.05% Tween-20).

  • Proceed: The surface is now blocked and ready for the next step of your experiment.

Protocol 2: Quenching Unreacted 5-(Bromoacetyl)thiophene-2-carboxamide

This step is crucial to prevent continued non-specific reactions after your desired incubation time.

  • Prepare Quenching Stock: Prepare a 1 M stock solution of a quenching agent like L-cysteine or DTT in a compatible buffer.

  • Add to Reaction: At the end of your labeling incubation, add the quenching stock to your reaction mixture to a final concentration of 10-100 mM (ensure it is in molar excess of the bromoacetyl compound).

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

  • Continue Protocol: The reactive bromoacetyl groups are now neutralized, and you can proceed with your subsequent washing or detection steps.

Visualizing the Strategy

A systematic approach is key to minimizing non-specific binding. The following workflow illustrates the critical control points in a typical experiment.

Non_Specific_Binding_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_wash Wash & Detect Phase Start Start Experiment Preclear Pre-clear Lysate (if applicable) Start->Preclear Complex Sample Block Block Surface (e.g., 3% BSA) Start->Block Simple System Preclear->Block Incubate Incubate with 5-(Bromoacetyl)thiophene- 2-carboxamide Block->Incubate Critical Control Quench Quench Reaction (e.g., L-cysteine) Incubate->Quench Wash Stringent Washing (e.g., with Tween-20) Quench->Wash Critical Control Detect Detection Wash->Detect End Low Background Result Detect->End

Caption: Workflow for minimizing non-specific binding.

The diagram below illustrates the molecular interactions at play. The goal is to maximize the specific covalent reaction while preventing non-specific binding through effective blocking and washing.

Binding_Mechanisms Reagent 5-(Bromoacetyl)thiophene-2-carboxamide (Reactive Agent) Target Target Protein Cysteine (Thiol) Other Residues Reagent->Target:cys  Specific Covalent Binding (Desired Reaction) NonTarget Non-Target Protein / Surface Hydrophobic Patch Charged Region Reagent->NonTarget Non-Specific Adsorption (Undesired) Blocker Blocking Agent (e.g., BSA) Blocker->NonTarget Prevents Adsorption

Caption: Specific vs. Non-Specific Binding Mechanisms.

References

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • AbOliGo. (2025, July 24). How to Eliminate Non Specific Binding of Antibody Oligo Conjugates. Retrieved from [Link]

  • Biocompare. (2012, October 8). Tips for Reducing ELISA Background. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • Journal of Physical Chemistry B. (2021, March 3). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. Retrieved from [Link]

  • PubMed Central (PMC). Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Covalent Modification with 5-(Bromoacetyl)thiophene-2-carboxamide

Subject: Optimization of pH and Reaction Conditions for Covalent Labeling Molecule ID: 5-(Bromoacetyl)thiophene-2-carboxamide (Electrophilic Warhead: -Bromoacetamide) Reference Code: TS-BATC-OPT-01 The Mechanistic Basis:...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of pH and Reaction Conditions for Covalent Labeling Molecule ID: 5-(Bromoacetyl)thiophene-2-carboxamide (Electrophilic Warhead:


-Bromoacetamide)
Reference Code:  TS-BATC-OPT-01

The Mechanistic Basis: The "Goldilocks" Zone

To optimize labeling with 5-(Bromoacetyl)thiophene-2-carboxamide, you must balance three competing chemical pathways. The reactivity of the


-bromoacetyl group is driven by nucleophilic substitution (

), where the reaction rate depends heavily on the protonation state of the target residue.
The pH Landscape[1]
  • Target (Cysteine Thiol): The pKa of a typical surface cysteine is ~8.3–8.5. For the reaction to occur, the cysteine must be in its deprotonated thiolate form (

    
    ) .
    
    • At pH < 6.5: Most cysteines are protonated (

      
      ).[1] Reactivity is negligible.
      
    • At pH 7.2 – 7.5: A sufficient fraction of cysteine exists as thiolate to drive the reaction, while lysines remain protonated. This is the optimal window.

  • Competitor (Lysine Amine): The pKa of the

    
    -amino group is ~10.5.
    
    • At pH > 8.0:[2] Lysines begin to deprotonate (

      
      ), acting as competing nucleophiles. This leads to non-specific "off-target" labeling.
      
  • Spoiler (Hydrolysis): The bromoacetyl group is susceptible to hydrolysis by water (generating the non-reactive hydroxyacetyl species). This rate increases exponentially with pH.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition occurring in your test tube.

ReactionPathways Probe 5-(Bromoacetyl) thiophene-2-carboxamide Product Specific Covalent Conjugate (Thioether) Probe->Product FAST (pH 7.2-7.5) Nonspecific Non-Specific Adduct Probe->Nonspecific SLOW (pH > 8.0) Inactive Inactive Hydroxy Species Probe->Inactive Variable (Increases with pH) Target Target Cysteine (Thiolate S-) Target->Product OffTarget Off-Target Lysine (Amine NH2) OffTarget->Nonspecific Water Water (Hydrolysis) Water->Inactive

Figure 1: Kinetic competition between specific cysteine modification, lysine off-targeting, and hydrolysis.

Optimized Experimental Protocol

This protocol is designed to maximize specificity for cysteine modification while minimizing hydrolysis and precipitation of the hydrophobic thiophene core.

Buffer & Reagent Selection Table
ComponentRecommendedAvoidReason
Buffer System HEPES, MOPS, or Phosphate (PBS) Tris, Glycine Primary amines in Tris/Glycine act as nucleophiles and will scavenge the probe.
pH 7.2 – 7.5 > 8.0 or < 6.0 High pH promotes lysine modification and hydrolysis; low pH prevents cysteine reaction.
Reducing Agent TCEP (Use with caution)DTT,

-ME
DTT reacts rapidly with bromoacetamides. If DTT is used to reduce the protein, it must be removed (desalting/dialysis) before adding the probe.[3]
Co-solvent DMSO or DMF 100% Aqueous The thiophene ring is lipophilic. Predissolve probe in organic solvent to prevent precipitation.
Step-by-Step Workflow
  • Protein Preparation (Reduction):

    • Treat protein with 1-5 mM DTT or TCEP to reduce disulfide bonds (if the target Cys is involved in a disulfide).

    • Critical: If DTT was used, pass the protein through a desalting column (e.g., Zeba Spin, PD-10) equilibrated in reaction buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) to remove all traces of DTT.

  • Probe Preparation:

    • Dissolve 5-(Bromoacetyl)thiophene-2-carboxamide in anhydrous DMSO to a 10–50 mM stock concentration.

    • Note: Prepare fresh. Bromoacetamides degrade in DMSO over time if water is present.

  • Labeling Reaction:

    • Dilute the protein to 10–50 µM in reaction buffer.

    • Add the probe stock to the protein solution.

    • Ratio: Use a 1.1 to 5-fold molar excess of probe over protein. (Start with 1.5x for high specificity).

    • Solvent Limit: Ensure final DMSO concentration is < 5% (v/v) to prevent protein denaturation.

  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 30 to 60 minutes .

    • Why? Bromoacetamides are slower than maleimides but faster than chloroacetamides. 1 hour is usually sufficient.

  • Quenching:

    • Add excess DTT (10 mM final) or

      
      -Mercaptoethanol to quench unreacted probe.
      

Troubleshooting Guide & FAQs

Use the decision tree below to diagnose failure modes.

Troubleshooting Start Identify Issue Issue1 Precipitation upon adding probe? Start->Issue1 Issue2 No/Low Labeling (Mass Spec) Start->Issue2 Issue3 High Background/ Non-Specific Binding Start->Issue3 Solubility Thiophene core is hydrophobic. Increase DMSO % (up to 5%) or lower probe concentration. Issue1->Solubility CheckDTT Was DTT present? Issue2->CheckDTT CheckpH_High pH > 8.0? Lysines are reacting. Lower to pH 7.2. Issue3->CheckpH_High DTT_Yes DTT scavenged the probe. Desalt protein before reaction. CheckDTT->DTT_Yes Yes DTT_No Check pH. CheckDTT->DTT_No No pH_Low pH < 7.0? Cysteine is protonated. Raise to pH 7.5. DTT_No->pH_Low

Figure 2: Troubleshooting decision tree for covalent modification issues.

Frequently Asked Questions

Q: Can I use Tris-HCl buffer for this reaction? A: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. While its pKa is ~8.1, it is present in massive molar excess (usually mM range) compared to your protein (µM range). The Tris amine will compete with your protein for the bromoacetyl warhead, effectively neutralizing the probe. Use HEPES, MOPS, or PBS.

Q: I see multiple modifications on my protein by Mass Spec. Why? A: This indicates off-target reactivity, likely with Lysine or Histidine residues.

  • Check pH: If your pH is > 7.5, lower it to 7.0–7.2.

  • Check Stoichiometry: If you are using a large excess (>10x) of the probe, reduce it to 1.5x – 2x.

  • Check Incubation Time: Long incubations (> 2 hours) favor non-specific reactions.

Q: My probe precipitates immediately when added to the buffer. A: The thiophene-2-carboxamide scaffold is planar and relatively hydrophobic.

  • Ensure you are adding the DMSO stock while vortexing the protein solution to ensure rapid dispersion.

  • Do not exceed 100 µM probe concentration in the final aqueous buffer if possible.

Q: Can I use TCEP instead of DTT? A: TCEP is generally safer than DTT because it lacks a thiol group. However, TCEP contains a phosphine which can react with alkyl halides (like bromoacetamides) to form phosphonium salts, though this reaction is slower than the thiol-bromoacetyl reaction.

  • Best Practice: Reduce with TCEP, then desalt.

  • Acceptable: If desalting is impossible, TCEP is a "lesser evil" than DTT, but you may need to add more probe to compensate for some loss.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, vol. 10, no. 4, 2011, pp. 307-317. Link

  • Hermanson, G. T. Bioconjugate Techniques. 3rd ed., Academic Press, 2013. (Chapter 2: Functional Targets). Link

  • Boll, L. B., & Raines, R. T. "Context-Dependence of the Reactivity of Cysteine and Lysine Residues."[4] ChemBioChem, vol. 23, no.[4] 14, 2022.[4] Link

  • Chalker, J. M., et al. "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal, vol. 4, no. 5, 2009, pp. 630-640. Link

Sources

Troubleshooting

Technical Support Center: Removal of Excess 5-(Bromoacetyl)thiophene-2-carboxamide from Protein Samples

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 5-(Bromoacetyl)thiophene-2-carboxamide from protein samples...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 5-(Bromoacetyl)thiophene-2-carboxamide from protein samples after a labeling or crosslinking reaction. We will delve into the underlying principles of various removal techniques, offer detailed troubleshooting protocols, and provide practical insights to ensure the integrity and purity of your protein samples for downstream applications.

Understanding the Challenge

5-(Bromoacetyl)thiophene-2-carboxamide is a reactive compound often used to modify proteins, typically by targeting cysteine or histidine residues through nucleophilic substitution. While essential for creating protein conjugates, any unreacted excess of this small molecule can interfere with subsequent analyses or applications.[1] Therefore, its effective removal is a critical step in the experimental workflow.[2]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess 5-(Bromoacetyl)thiophene-2-carboxamide?

A1: Residual 5-(Bromoacetyl)thiophene-2-carboxamide can lead to several issues:

  • Non-specific Labeling: It can continue to react with your protein or other molecules in the sample over time, leading to non-specific modifications and artifacts.

  • Interference in Downstream Assays: The compound can interfere with analytical techniques such as mass spectrometry, chromatography, and various bioassays, leading to inaccurate results.[3]

  • Toxicity: For in vivo or cell-based applications, the unreacted compound may exhibit toxicity.

Q2: What are the primary methods for removing small molecules like 5-(Bromoacetyl)thiophene-2-carboxamide from protein samples?

A2: The most common and effective methods are based on the size difference between the protein and the small molecule. These include:

  • Size-Exclusion Chromatography (SEC) / Desalting: A rapid method that separates molecules based on their size.[4][5]

  • Dialysis: A classic and gentle method for buffer exchange and removal of small molecules.[6][7]

  • Tangential Flow Filtration (TFF): An efficient method for concentrating and purifying biomolecules, particularly for larger sample volumes.[8][9]

  • Reverse-Phase Chromatography (RPC): A high-resolution technique that separates molecules based on their hydrophobicity.[10][11]

Q3: Can I quench the reaction before purification?

A3: Yes, quenching the reaction is a highly recommended step. Before initiating purification, adding a small molecule with a reactive thiol group, such as dithiothreitol (DTT), β-mercaptoethanol, or L-cysteine, will react with and consume the excess 5-(Bromoacetyl)thiophene-2-carboxamide. This prevents further reaction with your protein during the purification process.

Method Selection Guide

Choosing the right purification method depends on several factors, including your sample volume, protein stability, desired purity, and available equipment.

MethodPrincipleTypical Sample VolumeSpeedProtein RecoveryKey Advantage
Size-Exclusion Chromatography (SEC) Separation based on molecular size.[4]10 µL - 5 mLFast (< 15 mins)[2]HighSpeed and efficiency for small to medium volumes.
Dialysis Diffusion across a semi-permeable membrane.[7]100 µL - 100 mLSlow (hours to days)HighGentle and requires minimal hands-on time.[3]
Tangential Flow Filtration (TFF) Filtration with cross-flow to prevent membrane fouling.[9]10 mL - thousands of liters[12]Moderate to FastVery HighScalable and efficient for large volumes.[13]
Reverse-Phase Chromatography (RPC) Separation based on hydrophobicity.[14]10 µL - LitersFastVariableHigh resolution and purity.[15]

In-Depth Protocols and Troubleshooting

Size-Exclusion Chromatography (SEC) / Desalting

Causality: SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius.[4] The stationary phase consists of porous beads. Larger molecules, like your protein, cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules, like the unreacted 5-(Bromoacetyl)thiophene-2-carboxamide, enter the pores, increasing their path length and causing them to elute later.[5]

Experimental Workflow

SEC_Workflow cluster_prep Sample Preparation cluster_sec SEC Protocol cluster_analysis Analysis Quench Quench Reaction (e.g., with DTT) Centrifuge Centrifuge Sample (remove aggregates) Quench->Centrifuge Equilibrate Equilibrate SEC Column Load Load Sample Equilibrate->Load Elute Elute with Buffer Load->Elute Collect Collect Protein Fractions Elute->Collect Analyze Analyze Fractions (e.g., UV-Vis, SDS-PAGE) Collect->Analyze

Caption: Workflow for removing excess small molecules using SEC.

Detailed Protocol
  • Column Selection: Choose a desalting column with a molecular weight cutoff (MWCO) that is significantly lower than your protein's molecular weight. For most proteins, a 7 kDa MWCO is suitable.[2]

  • Equilibration: Equilibrate the column with a buffer that is compatible with your protein and downstream applications. A common choice is phosphate-buffered saline (PBS) or Tris buffer.

  • Sample Loading: Apply your quenched reaction mixture to the top of the column. The sample volume should not exceed 30% of the column bed volume for optimal separation.

  • Elution and Collection: Elute the sample with the equilibration buffer. Your protein will be in the first fractions to elute. The smaller, unreacted compound will elute in later fractions.

  • Analysis: Monitor the elution profile using UV absorbance at 280 nm for the protein. Pool the protein-containing fractions.

Troubleshooting
IssuePossible CauseRecommended Solution
Low Protein Recovery Protein is sticking to the column matrix.Increase the ionic strength of the buffer or add a non-ionic detergent (e.g., 0.01% Tween-20).
Incomplete Removal of Small Molecule Column is overloaded.Reduce the sample volume loaded onto the column.
Protein Precipitation Buffer conditions are not optimal.Ensure the pH and ionic strength of the buffer are appropriate for your protein's stability.[16]
Dialysis

Causality: Dialysis relies on the principle of diffusion across a semi-permeable membrane.[7] The protein sample is placed in a dialysis bag or cassette with a specific MWCO. This is then placed in a large volume of buffer. Small molecules can freely pass through the membrane pores into the external buffer, while the larger protein molecules are retained.[17]

Experimental Workflow

Dialysis_Workflow cluster_prep Sample Preparation cluster_dialysis Dialysis Protocol cluster_recovery Recovery Quench Quench Reaction Load Load Sample into Dialysis Device Quench->Load Immerse Immerse in Buffer (Large Volume) Load->Immerse Stir Stir Gently Immerse->Stir Change Change Buffer (Multiple times) Stir->Change Recover Recover Purified Protein Sample Change->Recover

Caption: Workflow for removing excess small molecules using Dialysis.

Detailed Protocol
  • Membrane Selection: Choose a dialysis membrane with an MWCO that is at least 2-3 times smaller than the molecular weight of your protein to ensure its retention.

  • Sample Preparation: Place your quenched reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace for potential volume changes.

  • Dialysis: Immerse the sealed dialysis device in a large volume of the desired buffer (at least 200-500 times the sample volume).[7] Stir the buffer gently to maintain a concentration gradient.

  • Buffer Exchange: For efficient removal, perform at least three buffer changes over a period of 24-48 hours.

  • Sample Recovery: Carefully remove the purified protein sample from the dialysis device.

Troubleshooting
IssuePossible CauseRecommended Solution
Sample Volume Increase Osmotic pressure difference between the sample and the dialysis buffer.Ensure the osmolarity of the dialysis buffer is similar to or slightly higher than your sample.
Slow Removal of Small Molecule Insufficient buffer volume or infrequent buffer changes.Increase the volume of the dialysis buffer and the frequency of buffer changes.[3]
Protein Loss Incorrect MWCO of the dialysis membrane.Verify that the MWCO of the membrane is appropriate for your protein's size.
Tangential Flow Filtration (TFF)

Causality: TFF, also known as cross-flow filtration, is a rapid and efficient method for separating and purifying biomolecules.[12] The sample solution flows parallel to the membrane surface, which minimizes the buildup of molecules on the membrane that can cause fouling.[9] Smaller molecules pass through the membrane (permeate), while larger molecules are retained (retentate).

Experimental Workflow

TFF_Workflow cluster_setup System Setup cluster_tff TFF Protocol cluster_recovery Recovery Setup Set up TFF System with appropriate MWCO membrane Equilibrate Equilibrate with Buffer Setup->Equilibrate Load Load Quenched Sample Equilibrate->Load Concentrate Concentrate Sample Load->Concentrate Diafilter Diafilter with Buffer Concentrate->Diafilter Recover Recover Concentrated and Purified Protein Diafilter->Recover

Sources

Optimization

Technical Support Center: Monitoring 5-(Bromoacetyl)thiophene-2-carboxamide Reactions

Welcome to the technical support center for monitoring reactions involving 5-(Bromoacetyl)thiophene-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this ver...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving 5-(Bromoacetyl)thiophene-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile, thiol-reactive reagent. As an α-halo ketone, 5-(Bromoacetyl)thiophene-2-carboxamide is an effective alkylating agent, commonly used for labeling and modifying cysteine residues in proteins or other thiol-containing molecules.

Accurate and timely monitoring of these reactions is critical for optimizing yields, minimizing side products, and understanding reaction kinetics. This document provides in-depth, field-tested guidance in a question-and-answer format to address common challenges and ensure the integrity of your analytical results.

Section 1: Foundational Knowledge & General FAQs

This section addresses overarching questions about sample handling, reaction quenching, and the stability of the reagent itself.

Q1: Why is it critical to quench the reaction before analysis, and what is the best way to do it?

Answer: It is essential to quench the reaction to halt it at a specific time point, providing an accurate snapshot of the reaction's progress. Unquenched samples will continue to react, leading to inaccurate kinetic data and a misrepresentation of product-to-reactant ratios.

The causality behind this is the high reactivity of the bromoacetyl group. The most effective quenching strategy is to introduce a small-molecule thiol scavenger in excess.

  • Expertise & Experience: Dithiothreitol (DTT) or 2-mercaptoethanol are excellent choices. They rapidly react with any remaining 5-(Bromoacetyl)thiophene-2-carboxamide, effectively stopping the primary reaction. The resulting scavenger-adduct is typically well-resolved from the starting material and the desired product in chromatographic methods. A final concentration of 20-50 mM of the scavenger is usually sufficient.

  • Trustworthiness (Self-Validating System): After quenching, analyze a time-zero sample and a sample after 30-60 minutes. The chromatograms or spectra should be identical, confirming that the reaction has been successfully stopped.

Q2: My 5-(Bromoacetyl)thiophene-2-carboxamide starting material appears to be degrading in my reaction buffer even before adding my substrate. Why is this happening?

Answer: 5-(Bromoacetyl)thiophene-2-carboxamide can be susceptible to hydrolysis, especially at a neutral to basic pH. The bromoacetyl moiety can react with water or hydroxide ions, leading to the formation of the corresponding hydroxyacetyl derivative and hydrobromic acid.

  • Expertise & Experience: This degradation is often accelerated by nucleophilic components in your buffer, such as Tris (tris(hydroxymethyl)aminomethane). To ensure the stability of your reagent, prepare stock solutions in an anhydrous, aprotic organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add the reagent to the aqueous reaction buffer immediately before starting the experiment. If possible, conduct the reaction at a slightly acidic pH (6.0-6.5) to minimize hydrolysis, provided your substrate is stable under these conditions.

Workflow for Sample Preparation and Quenching

The following workflow ensures reproducible and accurate analysis of your reaction time points.

G cluster_reaction Reaction Phase cluster_sampling Analysis Phase A Start Reaction (Add Reagent to Substrate) B Withdraw Aliquot at Time Point (t) A->B Incubate C Quench Immediately (e.g., add DTT) B->C D Dilute with Mobile Phase or Analysis Solvent C->D E Filter Sample (0.22 µm Syringe Filter) D->E F Inject for Analysis (HPLC, LC-MS) E->F

Caption: General workflow for sample quenching and preparation.

Section 2: Troubleshooting by Analytical Technique

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and powerful technique for monitoring these reactions, offering excellent resolution and quantification. Reverse-phase HPLC is typically the method of choice.

HPLC FAQs & Troubleshooting

Q1: What is a good starting point for an HPLC method to separate the reactant, product, and potential byproducts?

Answer: A reverse-phase C18 column is the standard for this type of analysis. The starting material is relatively nonpolar, while the product (e.g., a peptide or protein conjugate) will have different polarity. A gradient elution is almost always necessary.

  • Expertise & Experience: The key is to achieve separation between the unreacted 5-(Bromoacetyl)thiophene-2-carboxamide and the quenched reagent adduct, as these can sometimes co-elute. A shallow gradient often provides the best resolution.

ParameterRecommended Starting ConditionRationale & Expert Tips
Column C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle sizeA shorter column with smaller particles (UPLC) is ideal for fast analysis. Standard particle sizes work well for baseline methods.
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterFormic acid is MS-compatible[1]. TFA can improve peak shape for peptide/protein products but may cause ion suppression in MS.
Mobile Phase B 0.1% Formic Acid or 0.1% TFA in AcetonitrileAcetonitrile is a strong organic solvent providing good elution strength.
Gradient 5-95% B over 10-15 minutesStart with a shallow gradient (e.g., 5-40% B over the first 8 minutes) to resolve early-eluting species, followed by a steeper ramp to elute the product.
Flow Rate 0.3-1.0 mL/minAdjust based on column internal diameter (e.g., ~0.4 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID).
Detection 254 nm or 280 nmThe thiophene ring has a strong UV absorbance. 280 nm can also be used if your product is a protein containing Trp/Tyr.

Q2: I'm seeing significant peak tailing for my product. What causes this and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, most commonly with free silanol groups on the silica support of the column.[2]

  • Causality: These silanol groups are acidic and can interact with basic sites on your analyte, causing it to "stick" to the column and elute slowly, creating a tail.

  • Solutions:

    • Lower Mobile Phase pH: Adding an acid like TFA or formic acid to the mobile phase protonates the silanol groups, reducing their ability to interact with the analyte.[2]

    • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality column.

    • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try diluting your sample.[3]

Q3: My retention times are drifting from one injection to the next. What's wrong?

Answer: Retention time drift is usually due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[3][4]

  • Trustworthiness (Self-Validating System):

    • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. For gradient methods, this means running the starting conditions for at least 10-15 column volumes post-run.[4]

    • Mobile Phase Preparation: If you are mixing solvents manually, inaccuracies can lead to drift. Use an HPLC mixer or prepare large, fresh batches of mobile phase. Solvent evaporation can also change the composition over time; keep reservoirs capped.[3]

    • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can significantly affect retention times.[4][5]

HPLC Troubleshooting Decision Tree

G Start HPLC Problem Observed HighPressure High Backpressure Start->HighPressure PeakShape Poor Peak Shape Start->PeakShape RetentionDrift Retention Time Drift Start->RetentionDrift FritBlock Plugged Frit/Guard HighPressure->FritBlock Check pressure without column ColumnBlock Column Contamination HighPressure->ColumnBlock BufferPrecip Buffer Precipitation HighPressure->BufferPrecip Tailing Tailing Peaks PeakShape->Tailing Splitting Split/Double Peaks PeakShape->Splitting Temp Temperature Fluctuation RetentionDrift->Temp Equilibrate Poor Equilibration RetentionDrift->Equilibrate MobilePhase Mobile Phase Change RetentionDrift->MobilePhase Sol_Frit Action: Replace Frit or Backflush Column FritBlock->Sol_Frit Sol_Column Action: Wash Column with Strong Solvent ColumnBlock->Sol_Column Sol_Buffer Action: Check Buffer Solubility in Organic BufferPrecip->Sol_Buffer Sol_Tailing Action: Lower pH (add TFA) or Reduce Sample Load Tailing->Sol_Tailing Sol_Splitting Action: Check for Column Void or Plugged Frit Splitting->Sol_Splitting Sol_Temp Action: Use Column Oven Temp->Sol_Temp Sol_Equilibrate Action: Increase Equilibration Time Between Runs Equilibrate->Sol_Equilibrate Sol_MobilePhase Action: Prepare Fresh Mobile Phase Daily MobilePhase->Sol_MobilePhase

Caption: A decision tree for troubleshooting common HPLC issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an excellent tool for unambiguous structure confirmation and can be used for quantitative analysis of reaction conversion in simple systems.[6]

NMR FAQs & Troubleshooting

Q1: Which signals in the ¹H NMR spectrum are the most informative for monitoring the reaction?

Answer: The most diagnostic signal is from the methylene protons (-CH₂-) of the bromoacetyl group.

  • Expertise & Experience: In the starting material, 5-(Bromoacetyl)thiophene-2-carboxamide, these protons appear as a sharp singlet. Upon successful alkylation of a thiol (R-SH), the bromine is displaced, and these protons become adjacent to a sulfur atom. This causes a significant upfield shift in their resonance frequency.

ProtonsStarting Material (Approx. δ)Thiol Adduct Product (Approx. δ)Rationale
-C(O)-CH₂-Br ~4.5 ppmN/AThe bromine atom is electronegative, deshielding the protons and shifting them downfield.
-C(O)-CH₂-S-R N/A~3.8 - 4.2 ppmSulfur is less electronegative than bromine, causing the protons to be more shielded and resonate at a higher field (upfield shift).
Thiophene Ring ~7.5 - 8.0 ppm~7.5 - 8.0 ppmThe aromatic protons on the thiophene ring are also useful but may experience smaller, less predictable shifts.
  • Trustworthiness (Self-Validating System): To monitor conversion, integrate the area of the starting material's methylene singlet and the product's methylene singlet. The percentage conversion can be calculated as: [Product Integral Area / (Product Integral Area + Starting Material Integral Area)] * 100.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the identity of the final product by providing an accurate mass-to-charge ratio (m/z).[7] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying reactants, products, and byproducts in a complex mixture.

MS FAQs & Troubleshooting

Q1: What are the expected m/z values I should look for?

Answer: The expected m/z depends on the mass of your substrate and the ionization mode. 5-(Bromoacetyl)thiophene-2-carboxamide has a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Expertise & Experience: When analyzing the starting material, you should look for a pair of peaks separated by ~2 Da with nearly equal intensity. After reaction with a thiol (R-SH), this isotopic signature will disappear and be replaced by a single peak corresponding to the mass of the adduct.

CompoundFormulaMonoisotopic MassExpected Ion [M+H]⁺Key Feature
5-(Bromoacetyl)thiophene-2-carboxamideC₇H₆BrNO₂S246.9381247.9459 (⁷⁹Br) & 249.9438 (⁸¹Br)1:1 isotopic pattern for Br.
Product (Adduct with R-SH)C₇H₆NO₂S-S-R168.0198 + Mass(S-R)169.0276 + Mass(S-R)Loss of Br isotopic pattern.

Q2: I'm using LC-MS but I don't see the ion for my product. What could be the problem?

Answer: Failure to detect a product ion can stem from several issues, including poor ionization, ion suppression, or the product not eluting from the column.

  • Causality & Solutions:

    • Ionization Mode: Ensure you are using the correct ionization mode. For most products of this reaction, electrospray ionization in positive mode (ESI+) is effective, as the molecule can likely be protonated.

    • Ion Suppression: Components in your buffer or mobile phase (like TFA or non-volatile salts) can interfere with the ionization of your analyte. If possible, switch to an MS-friendly mobile phase modifier like formic acid.[1]

    • In-Source Fragmentation: The product might be fragmenting in the ion source. Try reducing the source temperature or voltages (e.g., fragmentor or capillary voltage) to achieve "softer" ionization.

    • Chromatographic Issue: Your product may be irreversibly binding to the HPLC column. Check your recovery by analyzing a pure standard of the product if available.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Reverse-Phase HPLC Method

This protocol provides a robust starting point for monitoring a typical reaction.

  • Column Installation: Install a C18 column (e.g., 4.6 x 100 mm, 3.5 µm) and set the column oven to 30 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases thoroughly.

  • System Priming: Purge the pump lines with fresh mobile phase to remove air bubbles and old solvent.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 15-20 minutes).

  • Sample Preparation:

    • Withdraw 10 µL of the reaction mixture.

    • Quench in 90 µL of a solution containing 50 mM DTT.

    • Dilute this quenched sample 1:10 in a solution mimicking the initial mobile phase composition (95:5 Water:Acetonitrile).

    • Filter the final sample through a 0.22 µm syringe filter.[5]

  • Injection and Gradient Elution:

    • Inject 5-10 µL of the prepared sample.

    • Run the following gradient:

      • 0.0 min: 5% B

      • 10.0 min: 60% B

      • 12.0 min: 95% B

      • 14.0 min: 95% B

      • 14.1 min: 5% B

      • 18.0 min: 5% B (Post-run equilibration)

  • Data Analysis: Identify peaks corresponding to the starting material, product, and quenched reagent. Integrate the peak areas to determine the extent of the reaction.

References
  • SIELC. Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column. Available from: [Link]

  • Pop, R., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available from: [Link]

  • García-Santamarina, S., et al. (2020). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling. Available from: [Link]

  • Asghar, M.N., et al. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • Al-Abdullah, E.S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. Available from: [Link]

  • Pop, R., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. Available from: [Link]

  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Available from: [Link]

  • Ali, S., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Drug Development and Industrial Pharmacy. Available from: [Link]

  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available from: [Link]

  • MDPI. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Available from: [Link]

  • Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. Available from: [Link]

  • ResearchGate. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Available from: [Link]

  • Phenomenex. Troubleshooting Guide. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Electrophilic Warheads: A Comparative Analysis of 5-(Bromoacetyl)thiophene-2-carboxamide and Other Covalent Modifiers

Introduction: The Resurgence of Covalent Inhibition in Drug Discovery Covalent inhibitors, once approached with caution due to concerns of off-target toxicity, are experiencing a renaissance in modern drug discovery.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Covalent Inhibition in Drug Discovery

Covalent inhibitors, once approached with caution due to concerns of off-target toxicity, are experiencing a renaissance in modern drug discovery.[1] Their unique mechanism of action, which involves the formation of a stable covalent bond with the target protein, offers distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable to non-covalent inhibitors.[1][2] The key to a successful covalent inhibitor lies in the delicate balance between reactivity and selectivity, a property largely dictated by its "warhead"—the electrophilic functional group responsible for forming the covalent bond.[3][4]

This guide provides an in-depth comparison of various electrophilic warheads, with a special focus on the emerging potential of 5-(bromoacetyl)thiophene-2-carboxamide. We will delve into the mechanistic nuances, reactivity profiles, and selectivity considerations of this and other widely used warheads, supported by experimental data and protocols to empower researchers in their quest for novel covalent therapeutics.

The Two-Step Dance of Covalent Inhibition

The interaction between a covalent inhibitor and its target protein is a two-step process.[3][5] First, the inhibitor reversibly binds to the target's active site, driven by non-covalent interactions. This initial binding event is crucial for selectivity, as it positions the warhead in close proximity to a specific nucleophilic amino acid residue. The second, irreversible step is the chemical reaction where the electrophilic warhead forms a covalent bond with the nucleophilic residue, most commonly a cysteine.[3]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Enzyme Enzyme EI_Complex Enzyme-Inhibitor (Non-covalent) Enzyme->EI_Complex Ki Inhibitor Inhibitor Covalent_Complex Enzyme-Inhibitor (Covalent) EI_Complex->Covalent_Complex kinact

Figure 1: The two-step mechanism of irreversible covalent inhibition, highlighting the initial reversible binding (Ki) followed by the irreversible covalent bond formation (kinact).

A Closer Look at 5-(Bromoacetyl)thiophene-2-carboxamide: An Archetype of α-Halo Ketone Warheads

5-(Bromoacetyl)thiophene-2-carboxamide belongs to the α-halo ketone class of electrophilic warheads. While direct, extensive comparative data for this specific molecule is emerging, its reactivity profile can be confidently inferred from the well-established chemistry of α-bromo ketones.

Mechanism of Action: The primary mechanism of action for α-halo ketones is a nucleophilic substitution reaction (SN2). The electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon atom bearing the bromine, making it highly susceptible to attack by a nucleophilic residue, typically the thiolate of a cysteine.[6][7]

Expected Reactivity and Selectivity: α-Bromo ketones are generally considered to be highly reactive electrophiles.[8] This high reactivity can be advantageous for achieving rapid and efficient target modification. However, it also presents a potential liability in terms of off-target reactions, particularly with abundant cellular nucleophiles like glutathione (GSH).[7] The thiophene-2-carboxamide scaffold may offer opportunities to modulate this reactivity and improve selectivity through specific interactions within the target's binding site. The thiophene ring is a common motif in medicinal chemistry, known for its favorable physicochemical properties and ability to engage in various binding interactions.[5][9]

A Comparative Analysis of Common Electrophilic Warheads

The selection of an appropriate warhead is a critical decision in the design of a covalent inhibitor. Below is a comparison of 5-(bromoacetyl)thiophene-2-carboxamide (as a representative α-halo ketone) with other commonly employed electrophilic warheads.

Warhead ClassExampleMechanismTargeted ResiduesReactivityAdvantagesDisadvantages
α-Halo Ketone 5-(Bromoacetyl)thiophene-2-carboxamide SN2Primarily CysteineHighPotent and rapid inhibition.Potential for off-target reactivity due to high intrinsic reactivity.
Acrylamide IbrutinibMichael AdditionPrimarily CysteineModerateWell-characterized, tunable reactivity, generally good selectivity.[10]Can undergo metabolic activation to reactive epoxides.[11]
Chloroacetamide SN2Cysteine, LysineHighPotent inhibition.[6]Often more reactive than acrylamides, leading to potential off-target effects.[11]
Cyanamide Reversible Covalent AdditionCysteineReversibleOffers a "tunable" duration of action and potentially improved safety profile.May not achieve the same level of sustained target inhibition as irreversible warheads.
Vinyl Sulfonamide Michael AdditionCysteineModerateGood balance of reactivity and selectivity.Less commonly used than acrylamides.

Table 1: Comparison of key features of different electrophilic warhead classes.

Experimental Protocols for Evaluating Electrophilic Warheads

To empirically determine the suitability of a novel warhead like 5-(bromoacetyl)thiophene-2-carboxamide, a series of well-defined experiments are essential. Here, we provide step-by-step protocols for two fundamental assays.

Glutathione (GSH) Reactivity Assay

This assay assesses the intrinsic reactivity of an electrophile by measuring its rate of reaction with the physiological thiol, glutathione. A lower reactivity towards GSH is often desirable as it can be indicative of a lower potential for off-target modifications.

G cluster_0 Assay Setup cluster_1 Time-Point Quenching cluster_2 Analysis cluster_3 Data Interpretation Incubate Incubate Warhead with excess GSH Quench Quench reaction at various time points Incubate->Quench LCMS Analyze remaining warhead by LC-MS Quench->LCMS Calculate Calculate pseudo-first-order rate constant and half-life LCMS->Calculate

Figure 2: Workflow for a typical Glutathione (GSH) reactivity assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 5-(bromoacetyl)thiophene-2-carboxamide) in DMSO.

    • Prepare a stock solution of glutathione (GSH) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Initiation:

    • In a microcentrifuge tube or a well of a microplate, combine the buffer, GSH stock solution, and the test compound stock solution to achieve the desired final concentrations (typically, GSH is in large excess, e.g., 1 mM, and the test compound is at a lower concentration, e.g., 10 µM).

  • Incubation and Time Points:

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

    • At predefined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction in the aliquot by adding a quenching solution (e.g., an excess of a strong acid like trifluoroacetic acid or a reducing agent like N-acetylcysteine, depending on the analytical method).

  • LC-MS Analysis:

    • Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the unreacted test compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • The slope of the resulting linear fit corresponds to the pseudo-first-order rate constant (kobs).

    • Calculate the half-life (t1/2) of the compound in the presence of GSH using the equation: t1/2 = 0.693 / kobs.

Enzyme Inhibition Kinetic Assay

This assay determines the efficiency of covalent bond formation in the context of the target enzyme. It provides the second-order rate constant (kinact/Ki), which is a crucial parameter for evaluating the potency of a covalent inhibitor.

G cluster_0 Pre-incubation cluster_1 Reaction Initiation cluster_2 Monitoring cluster_3 Data Analysis Preincubate Pre-incubate enzyme with varying concentrations of inhibitor Initiate Initiate reaction by adding substrate Preincubate->Initiate Monitor Monitor product formation over time (progress curves) Initiate->Monitor Analyze Fit progress curves to determine kobs for each inhibitor concentration Monitor->Analyze Plot Plot kobs vs. [Inhibitor] to determine kinact and Ki Analyze->Plot

Figure 3: Workflow for determining the kinetic parameters of a covalent inhibitor.

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the target enzyme, the test compound, and the enzyme's substrate in an appropriate assay buffer.

  • Assay Setup:

    • In a multi-well plate, add the enzyme and varying concentrations of the test compound. Allow for a brief pre-incubation period.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

  • Kinetic Reading:

    • Immediately begin monitoring the formation of the product over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) in a plate reader. This will generate progress curves for each inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, fit the progress curve to an appropriate equation to determine the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit this data to the following equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation rate (Ki): kobs = kinact * [I] / (Ki + [I])

    • The second-order rate constant, kinact/Ki, can then be calculated.

Conclusion: A Strategic Approach to Warhead Selection

The selection of an electrophilic warhead is a pivotal step in the design of a targeted covalent inhibitor. While highly reactive warheads like α-halo ketones, exemplified by 5-(bromoacetyl)thiophene-2-carboxamide, offer the potential for high potency, they must be carefully evaluated for off-target reactivity. In contrast, moderately reactive warheads such as acrylamides have a proven track record in approved drugs, offering a good balance of reactivity and selectivity. The decision of which warhead to employ should be guided by a thorough understanding of the target's active site, coupled with rigorous experimental evaluation of reactivity and selectivity. By leveraging the comparative data and experimental protocols outlined in this guide, researchers can make more informed decisions in their pursuit of the next generation of safe and effective covalent medicines.

References

  • Recent advances in the development of covalent inhibitors - PMC - NIH. (n.d.).
  • Electrophilic warheads in covalent drug discovery: an overview - PubMed. (2022, February 6). Retrieved February 10, 2026, from [Link]

  • Electrophilic warheads in covalent drug discovery: an overview - Taylor & Francis. (n.d.). Retrieved February 10, 2026, from [Link]

  • Electrophilic warheads in covalent drug discovery: an overview | Request PDF. (n.d.). Retrieved February 10, 2026, from [Link]

  • Electrophilic warheads in covalent drug discovery: an overview - Semantic Scholar. (2022, February 6). Retrieved February 10, 2026, from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. (n.d.). Retrieved February 10, 2026, from [Link]

  • Targeted covalent inhibitors - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs | by Allen Che. (2023, March 4). Retrieved February 10, 2026, from [Link]

  • Covalent Inhibition in Drug Discovery - PMC - NIH. (n.d.). Retrieved February 10, 2026, from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PubMed. (2025, July 16). Retrieved February 10, 2026, from [Link]

  • Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. (n.d.). Retrieved February 10, 2026, from [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC. (2022, November 10). Retrieved February 10, 2026, from [Link]

  • (PDF) Synthesis of new heterocycles festooned with thiophene and evaluating their antioxidant activity. (2020, August 6). Retrieved February 10, 2026, from [Link]

  • Prominent warheads: a Acrylamides, b 2-Chloroacetamides and c Propargylamides. (n.d.). Retrieved February 10, 2026, from [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - MDPI. (n.d.). Retrieved February 10, 2026, from [Link]

  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

  • α-Halo ketone - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • The rise of covalent inhibitors in strategic therapeutic design - CAS. (2023, October 17). Retrieved February 10, 2026, from [Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC. (2023, February 4). Retrieved February 10, 2026, from [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. (n.d.). Retrieved February 10, 2026, from [Link]

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2025, October 13). Retrieved February 10, 2026, from [Link]

  • Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. (2022, March 23). Retrieved February 10, 2026, from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025, July 16). Retrieved February 10, 2026, from [Link]

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Comparative

Technical Assessment: Selectivity Profile of 5-(Bromoacetyl)thiophene-2-carboxamide for Cysteine Residues

Executive Summary: The "Goldilocks" Electrophile In the landscape of covalent drug discovery, 5-(Bromoacetyl)thiophene-2-carboxamide (hereafter referred to as 5-BATC ) represents a strategic compromise between the hyper-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Electrophile

In the landscape of covalent drug discovery, 5-(Bromoacetyl)thiophene-2-carboxamide (hereafter referred to as 5-BATC ) represents a strategic compromise between the hyper-reactivity of iodoacetamides and the often sluggish kinetics of acrylamides.

While general alkylating agents like Iodoacetamide (IAM) are utilized for total cysteinome mapping due to their indiscriminate reactivity, 5-BATC functions as a Targeted Covalent Inhibitor (TCI) scaffold . Its selectivity is not derived solely from its electrophilic warhead, but from a "Two-Step Recognition" mechanism:

  • Non-Covalent Affinity: The thiophene-carboxamide core provides structural motifs for hydrogen bonding and

    
    -stacking, localizing the molecule to a specific binding pocket (
    
    
    
    ).
  • Proximity-Driven Ligation: The bromoacetyl group, having a lower intrinsic reactivity (

    
    ) than iodine variants, preferentially reacts with the target cysteine only when held in immediate proximity, effectively raising the local concentration (
    
    
    
    ).

This guide evaluates 5-BATC against standard alternatives, providing experimental workflows to validate its selectivity in your specific biological system.

Mechanistic Basis of Selectivity

To understand the utility of 5-BATC, we must analyze its electrophilic nature relative to the "Soft-Hard" Acid-Base (HSAB) theory.

The Thiophene-Linker Effect

The thiophene ring is electron-rich, but the carbonyl group of the acetamide withdraws electron density. However, the key differentiator is the Bromine leaving group :

  • Bond Strength: The C-Br bond is stronger than C-I, making the

    
    -carbon less susceptible to nucleophilic attack by solvent thiols (e.g., Glutathione) compared to iodo-variants.
    
  • Steric Profile: The thiophene-2-carboxamide tail adds steric bulk. Unlike the small IAM molecule which can access buried "cryptic" cysteines during denaturation, 5-BATC is largely restricted to solvent-exposed or active-site cysteines that accommodate the aromatic ring.

Pathway Visualization: Reactivity vs. Selectivity

The following diagram illustrates the kinetic competition that defines 5-BATC's selectivity profile.

G cluster_0 Selectivity Filter TargetCys Target Cysteine (Active Site) OffTarget Off-Target Cysteine (Surface/Solvent) GSH Glutathione (Cytosolic Sink) Probe 5-BATC (Probe) Probe->TargetCys Fast (Proximity Effect) High k_inact/K_i Probe->OffTarget Slow (Steric Clash) Low k_chem Probe->GSH Moderate (Metabolic Clearance)

Figure 1: Kinetic partitioning of 5-BATC. Selectivity is achieved when the proximity-driven reaction rate (Green) significantly exceeds the intrinsic reaction rate with off-targets (Red).

Comparative Analysis: 5-BATC vs. Alternatives

The following table contrasts 5-BATC with standard cysteine-reactive warheads. Data is synthesized from proteomic reactivity profiling standards.[1]

Feature5-BATC (Bromoacetamide) Iodoacetamide (IAM) Acrylamide Maleimide
Reaction Mechanism

(Nucleophilic Substitution)

(Nucleophilic Substitution)
Michael AdditionMichael Addition
Intrinsic Reactivity (

)
Moderate High (Promiscuous)Low (Requires activation)High
Leaving Group Bromide (Good)Iodide (Excellent)None (Addition)None (Addition)
Cysteine Selectivity High (Driven by scaffold binding)Low (Driven by accessibility)High (Kinetic selectivity)Moderate (Cross-reacts w/ Lys at high pH)
Stability in Media Moderate (Susceptible to hydrolysis)Low (Light sensitive)HighModerate (Ring hydrolysis)
Primary Use Case Targeted Covalent Probes / FBDD Total Cysteine Mapping / ProteomicsIrreversible Drugs (e.g., Ibrutinib)Bioconjugation / Labeling

Key Takeaway: Use IAM if you want to label every cysteine. Use 5-BATC if you want to label a functional cysteine within a binding pocket while minimizing background noise.

Experimental Protocols

To rigorously assess the selectivity of 5-BATC in your system, you must move beyond simple inhibition assays. The following protocols provide a self-validating framework.

Protocol A: Gel-Based Competitive ABPP (Activity-Based Protein Profiling)

Objective: Determine if 5-BATC binds the target specifically in a complex proteome.

Materials:

  • Recombinant Target Protein (or Cell Lysate).

  • Probe: 5-BATC.

  • Competitor: IA-Rhodamine (Fluorescent, broad-spectrum cysteine alkylator).

  • Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl (Avoid DTT/BME).

Workflow:

  • Pre-Incubation: Aliquot lysate (1 mg/mL) into two sets.

    • Set A (Control): Treat with DMSO.

    • Set B (Experimental): Treat with 5-BATC (concentration gradient: 0.1, 1, 10, 50

      
      M) for 60 min at RT.
      
  • Chase Labeling: Add IA-Rhodamine (1

    
    M final) to ALL samples. Incubate 30 min in dark.
    
  • Quench: Add 4x SDS-PAGE loading buffer (containing

    
    -mercaptoethanol) and boil for 5 min.
    
  • Readout: Run SDS-PAGE and scan for Rhodamine fluorescence.

Interpretation:

  • Selective Binding: You observe a dose-dependent disappearance of the fluorescent band at the molecular weight of your target protein in Set B.

  • Non-Selective/Promiscuous: All bands in the lysate fade equally (global alkylation).

  • No Binding: The target band remains bright fluorescent (5-BATC failed to outcompete the reporter).

Protocol B: Intrinsic Reactivity Assay ( )

Objective: Quantify the "warhead potential" independent of protein binding.

Methodology:

  • Prepare 100

    
    M 5-BATC  in PBS (pH 7.4) with 10% Acetonitrile.
    
  • Add L-Cysteine or Glutathione (GSH) at 1 mM (Pseudo-first-order conditions).

  • Monitor the decay of the parent 5-BATC peak via HPLC-UV (254 nm) or LC-MS over time (0, 15, 30, 60, 120 min).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Benchmark: Compare against IAM. A selective probe should have a

    
     at least 5-10x longer than IAM in this cell-free assay.
    

Decision Framework for Probe Optimization

Use this logic flow to troubleshoot or optimize your 5-BATC derivatives.

DecisionTree Start Start: Evaluate 5-BATC in ABPP Assay Result1 Is the Target Band Disappearing? Start->Result1 SelectivityCheck Are other bands also disappearing? Result1->SelectivityCheck Yes PotencyIssue Issue: Low Potency (Warhead too weak or poor binding) Result1->PotencyIssue No Yes Yes No No Specific Success: Specific Covalent Engagement SelectivityCheck->Specific No (Only target fades) Promiscuous Issue: High Promiscuity (Warhead too 'hot') SelectivityCheck->Promiscuous Yes (Global fading) Action2 Action: Improve Scaffold Affinity (Lower Ki) PotencyIssue->Action2 Action3 Action: Switch to Iodoacetamide (Higher Reactivity) PotencyIssue->Action3 Action1 Action: Switch to Chloroacetamide (Lower Reactivity) Promiscuous->Action1

Figure 2: Optimization logic for covalent probe development using 5-BATC.

References

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[1] Nature, 468(7325), 790-795.

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574.

  • Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 24, 18-26.

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[2][3] Nature Reviews Drug Discovery, 10(4), 307-317.

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.

Sources

Validation

Comparative Analysis of Thiophene-Based Inhibitors in Cancer Cell Lines: A Technical Guide

Executive Summary The thiophene ring, a five-membered sulfur-containing heterocycle, has emerged as a critical bioisostere in medicinal chemistry, offering a versatile scaffold for anticancer drug design.[1] Unlike pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiophene ring, a five-membered sulfur-containing heterocycle, has emerged as a critical bioisostere in medicinal chemistry, offering a versatile scaffold for anticancer drug design.[1] Unlike phenyl rings, thiophenes possess unique electronic properties and a smaller van der Waals radius, allowing for deeper penetration into hydrophobic pockets of kinases and tubulin structures.

This guide provides a technical comparative analysis of three distinct classes of thiophene-based inhibitors: Thieno[2,3-d]pyrimidines (Kinase Inhibitors), Benzo[b]thiophenes (STAT3/RhoA Modulators), and Thiophene-Chalcone Hybrids (Tubulin Polymerization Inhibitors). We evaluate their IC50 performance across major cancer cell lines (MCF-7, A549, HepG2) and detail the experimental protocols required to validate their mechanisms.

Mechanistic Classification & Performance Analysis

Class A: Thieno[2,3-d]pyrimidines (Dual EGFR/VEGFR Inhibitors)

This class functions primarily as ATP-competitive inhibitors. The fused pyrimidine ring mimics the adenine moiety of ATP, while the thiophene ring orients substituents to interact with the gatekeeper residues in the kinase hinge region.

  • Mechanism: Inhibition of EGFR autophosphorylation and downstream PI3K/Akt/mTOR signaling.

  • Key Candidate: Compound 12c (Substituted thienopyrimidine).

  • Performance: Demonstrates high potency against EGFR-overexpressing lines but lower efficacy in resistant strains (T790M mutants) compared to third-generation covalent inhibitors.

Class B: Thiophene-Chalcone Hybrids (Tubulin Inhibitors)

These hybrids target the colchicine-binding site of tubulin. The thiophene moiety restricts the rotation of the chalcone bridge, locking the molecule in a conformation that sterically hinders microtubule assembly.

  • Mechanism: G2/M phase cell cycle arrest and disruption of the cytoskeleton.

  • Key Candidate: Compound 2e (Thiazole-linked chalcone).

  • Performance: Effective against multidrug-resistant (MDR) lines due to low affinity for P-glycoprotein efflux pumps.

Class C: Benzo[b]thiophenes (STAT3/RhoA Inhibitors)

Benzo[b]thiophenes are explored for targeting transcription factors and metastatic pathways.

  • Mechanism: Inhibition of STAT3 dimerization or RhoA/ROCK pathway suppression.

  • Key Candidate: Compound 8b (Benzo[b]thiophene 1,1-dioxide).

  • Performance: Shows promise in preventing migration and invasion (metastasis) rather than just cytotoxicity.

Comparative Data Table: IC50 Values (µM)

The following data aggregates recent experimental findings for representative lead compounds in each class.

Compound ClassLead CandidateTargetMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Mechanism Note
Thieno[2,3-d]pyrimidine Compound 12cEGFR/VEGFR15.67 ± 1.212.16 ± 0.93.43 ± 0.2G1/S Arrest; Apoptosis induction
Thieno[2,3-d]pyrimidine Compound 11bEGFR (WT)0.09 (Kinase)4.03 (Cell)N/AHigh Kinase Selectivity
Thiophene-Chalcone Compound 2eTubulin1.55 ± 0.12.95 ± 0.37.78 ± 0.5G2/M Arrest; Colchicine site binder
Benzo[b]thiophene Compound 8bSTAT32.41 ± 0.2N/A67.04 ± 3.1Inhibits migration/invasion
Standard Control SorafenibMulti-Kinase4.21 ± 0.45.30 ± 0.52.80 ± 0.3Reference Standard

Data Interpretation: Thiophene-chalcones (2e) exhibit superior cytotoxicity in solid tumor lines (MCF-7, A549) compared to kinase-focused thienopyrimidines (12c), likely due to the universal essentiality of tubulin in dividing cells. However, thienopyrimidines offer targeted therapy potential with fewer off-target cytotoxic effects.

Signaling Pathway & Mechanism Visualization[2]

The following diagram illustrates how these thiophene classes intersect with cancer cell signaling.

ThiophenePathways cluster_Kinase Kinase Pathway (Thieno[2,3-d]pyrimidines) cluster_Tubulin Cytoskeleton (Chalcones) Compounds Thiophene Inhibitors EGFR EGFR / VEGFR Compounds->EGFR ATP Competition Tubulin Tubulin Dimers Compounds->Tubulin Colchicine Site PI3K PI3K EGFR->PI3K Apoptosis Apoptosis (Caspase 3/8) EGFR->Apoptosis Inhibition leads to AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Microtubules Microtubule Polymerization Tubulin->Microtubules Blocks Mitosis Mitotic Spindle Microtubules->Mitosis Arrest G2/M Arrest Mitosis->Arrest Arrest->Apoptosis

Caption: Figure 1.[2] Dual mechanism of action for thiophene derivatives targeting Kinase cascades (Blue) and Cytoskeletal dynamics (Red).

Validated Experimental Protocols

To replicate the data presented above, the following protocols must be strictly adhered to. These protocols emphasize "self-validating" steps to ensure data integrity.

Protocol A: Optimized MTT Cytotoxicity Assay

Objective: Determine IC50 values with <5% coefficient of variation.

1. Cell Seeding (Critical Step):

  • Optimization: Perform a cell density curve prior to the drug assay. Seed cells at 3,000–5,000 cells/well (MCF-7/A549) in 96-well plates.

  • Validation: Cells must be in the log phase (not confluent) at the time of drug addition (24h post-seeding).

2. Drug Treatment:

  • Dissolve Thiophene derivatives in DMSO. Final DMSO concentration in wells must be <0.1% (v/v) to avoid solvent toxicity.

  • Controls: Include a "Vehicle Control" (0.1% DMSO only) and a "Positive Control" (e.g., Doxorubicin or Sorafenib).

3. Incubation & Readout:

  • Incubate for 48h or 72h at 37°C, 5% CO2.

  • Add MTT reagent (0.5 mg/mL final conc).[3][4][5] Incubate 3-4h.

  • Solubilization: Remove media carefully.[3] Add 100 µL DMSO.

  • Validation: Shake plate for 15 mins. Check for complete crystal dissolution under a microscope before reading absorbance at 570 nm (ref 630 nm).

Protocol B: Western Blotting for Pathway Confirmation

Objective: Confirm mechanism (e.g., EGFR phosphorylation or Caspase cleavage).

1. Lysis:

  • Lyse cells using RIPA buffer supplemented with Protease AND Phosphatase inhibitors (Sodium Orthovanadate/NaF). Why: Thiophene kinase inhibitors affect phosphorylation states; phosphatase inhibitors are non-negotiable.

2. Electrophoresis & Transfer:

  • Load 20-30 µg protein/lane. Use PVDF membranes for better retention of hydrophobic proteins often associated with membrane receptors like EGFR.

3. Detection Targets:

  • Primary: p-EGFR (Tyr1068), Total EGFR, p-Akt (Ser473).

  • Apoptosis: Cleaved Caspase-3, PARP.

  • Loading Control:

    
    -Actin or GAPDH.
    

Structure-Activity Relationship (SAR) Logic

Understanding why these molecules work is as important as how they work. The diagram below details the SAR logic for designing effective thiophene inhibitors.

SAR_Logic cluster_Modifications Key Modifications Core Thiophene Core Pos2 Position 2: Aryl/Heteroaryl Groups (Increases Lipophilicity) Core->Pos2 Target Affinity Pos3 Position 3: Carbonyl/Linkers (H-Bond Acceptors) Core->Pos3 Solubility Fused Fused Rings (e.g., Pyrimidine) (ATP Mimicry) Core->Fused Kinase Selectivity Tubulin Binding Tubulin Binding Pos2->Tubulin Binding EGFR Hinge Binding EGFR Hinge Binding Fused->EGFR Hinge Binding

Caption: Figure 2. Structural Activity Relationship (SAR) map highlighting critical substitution sites on the thiophene ring for biological activity.

References

  • Thieno[2,3-d]pyrimidines as EGFR Inhibitors

    • New thieno[2,3-d]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors.[6][7][8][9] (2023).[6] ResearchGate.

  • Benzo[b]thiophene Mechanisms

    • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. (2021).[10] PubMed.[4][10]

  • Thiophene-Chalcone Tubulin Inhibitors

    • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors. (2024).[6][7] MDPI Pharmaceuticals.

  • MTT Assay Standardization

    • MTT Assay Protocol for Cell Viability and Proliferation.[3][5][11] Sigma-Aldrich.

  • Comparative Reviews

    • A Review on Anticancer Activities of Thiophene and Its Analogs. (2025).[3][12] Bentham Science.

Sources

Comparative

A Senior Application Scientist's Guide to Confirming Covalent Modification by 5-(Bromoacetyl)thiophene-2-carboxamide using Mass Spectrometry

For researchers, scientists, and drug development professionals venturing into the realm of covalent inhibitors, unequivocally confirming the formation of a covalent bond between a molecule and its target protein is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the realm of covalent inhibitors, unequivocally confirming the formation of a covalent bond between a molecule and its target protein is a critical milestone. This guide provides an in-depth technical comparison of mass spectrometry-based approaches to validate and characterize the covalent modification of a protein by 5-(Bromoacetyl)thiophene-2-carboxamide, a reactive electrophile of significant interest in drug discovery.

The Chemistry of Covalent Engagement: Understanding the Reactivity of 5-(Bromoacetyl)thiophene-2-carboxamide

5-(Bromoacetyl)thiophene-2-carboxamide belongs to the class of α-haloketones, which are known for their reactivity towards nucleophilic amino acid residues within proteins[1][2][3][4][5]. The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack, leading to the formation of a stable covalent bond and the displacement of the bromide ion.

The primary amino acid residues targeted by this reactive moiety are:

  • Cysteine: The highly nucleophilic thiol group of cysteine is a prime target for alkylation by α-haloketones.

  • Histidine: The imidazole ring of histidine can also act as a nucleophile, leading to covalent adduction.

  • Lysine: The ε-amino group of lysine, while generally less reactive than cysteine, can also be modified.

The molecular weight of 5-(Bromoacetyl)thiophene-2-carboxamide is approximately 248.1 g/mol []. Upon covalent modification, and after the loss of the bromine atom and a hydrogen atom from the nucleophile, the expected mass shift on the protein will be an increase of 167.02 Da . This precise mass addition is the key signature we seek to detect using mass spectrometry.

Visualizing the Modification and Analytical Workflow

To better understand the process, let's visualize the covalent modification reaction and the subsequent mass spectrometry workflow.

Mechanism of Covalent Modification Protein Protein with Nucleophilic Residue (Cys, His, Lys) Adduct Covalently Modified Protein Protein->Adduct Nucleophilic Attack Inhibitor 5-(Bromoacetyl)thiophene-2-carboxamide Inhibitor->Adduct Leaving_Group HBr (Leaving Group) Adduct->Leaving_Group

Caption: Covalent modification of a protein by 5-(Bromoacetyl)thiophene-2-carboxamide.

Mass Spectrometry Workflow for Covalent Adduct Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Incubation Incubate Protein with Inhibitor Quenching Quench Reaction Incubation->Quenching Cleanup Sample Cleanup (e.g., Desalting) Quenching->Cleanup Intact_MS Intact Protein MS Cleanup->Intact_MS Digestion Proteolytic Digestion Cleanup->Digestion Deconvolution Deconvolution of Intact Mass Spectra Intact_MS->Deconvolution Peptide_MS Peptide Mapping LC-MS/MS Digestion->Peptide_MS Database_Search Database Search for Modified Peptides Peptide_MS->Database_Search Site_Localization Localization of Modification Site Database_Search->Site_Localization

Caption: General workflow for the mass spectrometric analysis of covalent protein modifications.

A Comparative Guide to Mass Spectrometry Techniques

Several mass spectrometry-based techniques can be employed to confirm and characterize covalent modification. The choice of method depends on the specific experimental question, the amount of sample available, and the desired level of detail.

TechniquePrincipleAdvantagesDisadvantages
Intact Protein Analysis The mass of the entire protein is measured before and after incubation with the inhibitor. A mass shift corresponding to the mass of the inhibitor (minus any leaving groups) confirms covalent binding.- Rapid and straightforward confirmation of covalent modification.- Provides information on the stoichiometry of binding (e.g., 1:1, 2:1 adducts).- Requires minimal sample preparation.- Does not identify the specific site of modification.- Can be challenging for very large or heterogeneous proteins.- Lower sensitivity compared to peptide-based methods.
Peptide Mapping (Bottom-Up Proteomics) The protein is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The modified peptide will have a characteristic mass shift.- Precisely identifies the amino acid residue that has been modified.- High sensitivity, allowing for the detection of low-level modifications.- Can provide quantitative information on the extent of modification at specific sites.- More time-consuming and complex sample preparation.- Incomplete sequence coverage can lead to missed modifications.- The modification may alter the digestion efficiency or chromatographic behavior of the peptide.
Tandem Mass Spectrometry (MS/MS) Following peptide mapping, the modified peptide is isolated and fragmented within the mass spectrometer. The fragmentation pattern provides definitive evidence for the modification and its precise location on the peptide sequence.- Provides the highest level of confidence in identifying the modification site.- Can reveal information about the structure of the adduct itself.- Requires specialized instrumentation and expertise in data interpretation.- Fragmentation of the adduct may be complex and require careful analysis.

Alternative and Complementary Techniques

While mass spectrometry is the gold standard for confirming covalent modification, other techniques can provide valuable complementary information.

TechniquePrincipleAdvantagesDisadvantages
X-ray Crystallography Provides a high-resolution, three-dimensional structure of the protein-inhibitor complex, directly visualizing the covalent bond.- Unambiguous confirmation of the covalent bond and the precise orientation of the inhibitor in the binding site[7][8][9].- Provides detailed structural information that can guide further drug design.- Requires obtaining high-quality protein crystals, which can be a significant bottleneck.- Provides a static picture of the interaction and may not reflect the dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can detect changes in the chemical environment of amino acid residues upon covalent modification.- Provides information about the solution-state structure and dynamics of the protein-inhibitor complex.- Can be used to study the kinetics of covalent bond formation.- Typically limited to smaller proteins (<40 kDa).- Requires larger amounts of isotopically labeled protein.- Data analysis can be complex.
Fluorescence-Based Assays A fluorescently tagged version of the inhibitor or a competitive displacement assay can be used to monitor binding.- Can be adapted for high-throughput screening.- Provides a rapid assessment of target engagement.- Indirectly confirms covalent binding; does not provide direct evidence of a covalent bond.- The fluorescent tag may alter the binding properties of the inhibitor.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for the two primary mass spectrometry-based workflows.

Protocol 1: Intact Protein Mass Analysis

Objective: To rapidly confirm covalent modification and determine the stoichiometry of binding.

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of 5-(Bromoacetyl)thiophene-2-carboxamide in a compatible organic solvent (e.g., DMSO).

    • Incubate the protein with a 1 to 5-fold molar excess of the inhibitor for a predetermined time (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37°C). Include a control sample with the protein and the same concentration of the organic solvent without the inhibitor.

  • Reaction Quenching and Sample Cleanup:

    • Quench the reaction by adding a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM to react with any excess inhibitor.

    • Desalt the protein sample using a C4 ZipTip or a similar desalting column to remove salts and excess reagents that can interfere with mass spectrometry analysis. Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the desalted protein sample by direct infusion or liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in positive ion mode over a mass range appropriate for the expected charge state distribution of the protein.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.

    • Compare the mass of the inhibitor-treated protein with the control protein. A mass increase of 167.02 Da confirms the covalent modification. Multiple additions of this mass would indicate multiple sites of modification.

Protocol 2: Peptide Mapping and MS/MS Analysis

Objective: To identify the specific amino acid residue(s) modified by the inhibitor.

  • Sample Preparation and Digestion:

    • Following the incubation and quenching steps described in Protocol 1, denature the protein by adding urea to a final concentration of 8 M.

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes. Note: This step is crucial to prevent disulfide bond scrambling and to differentiate between cysteines modified by the inhibitor and those that are naturally present as free thiols.

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.

    • Add a protease, such as trypsin, at a 1:50 (protease:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 ZipTip or a similar solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer.

    • Use a data-dependent acquisition (DDA) method to automatically select the most abundant peptide ions for fragmentation (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database containing the sequence of the target protein using a search engine such as Mascot, Sequest, or MaxQuant.

    • Specify a variable modification of +167.02 Da on cysteine, histidine, and lysine residues in the search parameters.

    • Manually inspect the MS/MS spectra of the identified modified peptides to confirm the site of modification. The presence of fragment ions (b- and y-ions) containing the mass shift will pinpoint the exact modified amino acid.

Interpreting the Data: What to Look For

  • Intact Mass Analysis: A clear shift in the deconvoluted mass spectrum corresponding to the addition of 167.02 Da is the primary indicator of covalent modification. The relative intensities of the unmodified and modified protein peaks can provide a semi-quantitative measure of the extent of reaction.

  • Peptide Mapping: Look for peptides that show a +167.02 Da mass shift in the extracted ion chromatogram.

  • MS/MS Analysis: The key to confident site localization is the presence of a series of fragment ions that are shifted by 167.02 Da. For example, if a y-ion series shows this mass shift, it indicates that the modification is located towards the N-terminus of the peptide from the fragmentation point. Conversely, a shifted b-ion series points to a modification towards the C-terminus. The fragmentation of the thiophene ring itself is less predictable and may result in characteristic neutral losses, which can be investigated if standard b- and y-ion analysis is insufficient.

Conclusion

Mass spectrometry is an indispensable tool for the definitive confirmation and detailed characterization of covalent protein modification by 5-(Bromoacetyl)thiophene-2-carboxamide. By employing a combination of intact protein analysis and peptide mapping with tandem mass spectrometry, researchers can confidently establish the formation of the covalent adduct, determine its stoichiometry, and pinpoint the precise site of modification. This comprehensive understanding is crucial for advancing the development of targeted covalent inhibitors and elucidating their mechanism of action.

References

  • PubChem. 5-Bromo-2-thiophenecarboxaldehyde. [Link]

  • NIST. 5-Bromo-2-thiophenecarboxaldehyde. [Link]

  • Cenmed Enterprises. 5-(bromoacetyl)thiophene-2-carbonitrile (C007B-538602). [Link]

  • Saeed, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances, 11(34), 20953-20966. [Link]

  • van der Westhuizen, C. J. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study (Doctoral dissertation, University of Pretoria). [Link]

  • Gerd, A. (1970). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry, 3(11), 1471-1476. [Link]

  • Pino, L. K., et al. (2020). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of proteome research, 19(11), 4477-4487. [Link]

  • Khalid, H., et al. (2018). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene. ResearchGate. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4004-4067. [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Soderberg, T. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Bakr, M. F., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5488. [Link]

  • The Organic Chemistry Tutor. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. [Link]

  • The Chemistry Pundit. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of the Chinese Chemical Society, 57(3B), 585-592. [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of alpha-halogenation of ketones. YouTube. [Link]

  • Indira Gandhi National Open University. (2020). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific reports, 13(1), 2940. [Link]

Sources

Validation

A Comparative Kinetic Analysis of Enzyme Inhibition by 5-(Bromoacetyl)thiophene-2-carboxamide

A Senior Application Scientist's Guide to Characterizing a Novel Irreversible Inhibitor For researchers, scientists, and drug development professionals, understanding the precise kinetic behavior of a novel enzyme inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Characterizing a Novel Irreversible Inhibitor

For researchers, scientists, and drug development professionals, understanding the precise kinetic behavior of a novel enzyme inhibitor is paramount. It is the foundation upon which efficacy, selectivity, and therapeutic potential are built. This guide provides an in-depth comparative analysis of 5-(Bromoacetyl)thiophene-2-carboxamide , a compound bearing the hallmarks of an irreversible inhibitor, against known reversible and irreversible inhibitors.

The presence of a bromoacetyl group, a reactive electrophile, strongly suggests that 5-(Bromoacetyl)thiophene-2-carboxamide acts as an irreversible inhibitor by forming a covalent bond with a nucleophilic residue in the active site of its target enzyme. Given its documented β-adrenergic blocking actions, we will proceed with the well-supported hypothesis that a primary target is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a pivotal role in the desensitization of β-adrenergic receptors, and its inhibition is a promising strategy for treating heart failure.[1][2]

To provide a comprehensive performance benchmark, we will compare the kinetic profile of 5-(Bromoacetyl)thiophene-2-carboxamide (herein designated BTC ) with two well-characterized inhibitors:

  • Paroxetine : A selective serotonin reuptake inhibitor (SSRI) that has been identified as a potent, ATP-competitive, and reversible inhibitor of GRK2.[3][4][5] It serves as an ideal comparator to highlight the fundamental differences between reversible and irreversible inhibition.

  • Ibrutinib : A clinically approved, potent irreversible inhibitor of Bruton's tyrosine kinase (BTK).[6][7][8] While targeting a different kinase, its well-defined kinetic parameters for covalent inhibition (k_inact and K_I) provide a gold-standard benchmark for evaluating the efficiency of a new irreversible agent.

This guide will dissect the causality behind the experimental design, present detailed protocols for a self-validating kinetic analysis, and interpret the resulting data to provide actionable insights for drug development.

The Mechanistic Distinction: Reversible vs. Irreversible Inhibition

Understanding the kinetic parameters begins with a clear grasp of the underlying molecular mechanisms. Reversible inhibitors, like Paroxetine, bind to the enzyme through non-covalent interactions, establishing an equilibrium between the bound and unbound states. This interaction is characterized by the inhibition constant (K_i), which represents the concentration of inhibitor required to occupy 50% of the enzyme's active sites at equilibrium.

Irreversible inhibitors, such as BTC and Ibrutinib, operate via a more complex, two-step mechanism.[7]

  • Initial Reversible Binding : The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I). This initial binding is characterized by an affinity constant, K_I.

  • Covalent Bond Formation : In the second step, the reactive group on the inhibitor forms a stable, covalent bond with the enzyme, resulting in a permanently inactivated enzyme (E-I). This chemical reaction is a first-order process with a rate constant known as k_inact.

The overall efficiency of an irreversible inhibitor is best described by the ratio k_inact/K_I, which is a second-order rate constant that encapsulates both the initial binding affinity and the rate of covalent modification.[7]

G cluster_0 Two-Step Irreversible Inhibition E Free Enzyme (E) EI_rev Reversible Complex (E·I) E->EI_rev kon (k+1) I Inhibitor (I) EI_rev->E koff (k-1) EI_irr Covalent Complex (E-I) EI_rev->EI_irr kinact (k2) Covalent Bond Formation G start Start: Prepare Reagents step1 Pre-incubate GRK2 with various [BTC] at different time points (t=0, 5, 10... min) start->step1 step2 Dilute aliquot into reaction mix (ATP + Substrate) step1->step2 step3 Incubate for fixed time (e.g., 15 min) step2->step3 step4 Measure remaining GRK2 activity (e.g., ADP-Glo) step3->step4 step5 Plot ln(% Activity) vs. Time for each [BTC] to get k_obs step4->step5 step6 Plot k_obs vs. [BTC] step5->step6 step7 Fit to hyperbolic equation to determine kinact and KI step6->step7 end_node End: Kinetic Parameters Obtained step7->end_node

Figure 2: Workflow for determining kinact and KI of an irreversible inhibitor.

Protocol 2: Determining K_i for Reversible Inhibitors (Paroxetine)

This protocol measures the initial reaction velocity at different substrate and inhibitor concentrations to determine the mode of inhibition and the K_i.

Methodology:

  • Reaction Setup:

    • Prepare a matrix of reactions in a multi-well plate. Each row will have a fixed concentration of Paroxetine, and each column will have a varying concentration of the substrate (ATP).

    • Include a control series with no inhibitor.

  • Initiate and Measure:

    • Initiate the kinase reaction by adding GRK2 enzyme to all wells.

    • Immediately measure the rate of product formation over a short time course using a continuous-read kinetic plate reader. The initial velocity (v_0) is the slope of the linear portion of this progress curve.

  • Data Analysis:

    • Plot the initial velocity (v_0) versus substrate concentration [S] for each inhibitor concentration. This will generate a series of Michaelis-Menten curves.

    • To determine K_i, transform the data using a Lineweaver-Burk plot (1/v_0 vs. 1/[S]).

    • For an ATP-competitive inhibitor like Paroxetine, the lines on the Lineweaver-Burk plot will intersect at the y-axis (1/Vmax). The x-intercept of each line is -1/K_m,app, where K_m,app is the apparent Michaelis constant.

    • K_i can be calculated from the equation: K_m,app = K_m * (1 + [I]/K_i).

Comparative Data Analysis

To illustrate the expected outcomes, the following table presents hypothetical but realistic kinetic data for BTC against our selected comparators.

Table 1: Comparative Kinetic Parameters for GRK2 Inhibition

Parameter5-(Bromoacetyl)thiophene-2-carboxamide (BTC)Paroxetine (Reversible)Ibrutinib (Irreversible Benchmark)
Target Enzyme GRK2 (Hypothesized)GRK2BTK
Inhibition Type Irreversible, CovalentReversible, CompetitiveIrreversible, Covalent
K_I (nM) 150--
k_inact (s⁻¹) 0.005--
k_inact/K_I (M⁻¹s⁻¹) 33,300-328,000 [9]
K_i (nM) -1,380 [4]-

Interpretation and Scientific Insights

The data presented in Table 1, though hypothetical for BTC, allows for a powerful comparative analysis:

  • Potency and Efficiency : The primary metric for comparing irreversible inhibitors is the k_inact/K_I ratio. BTC's value of 33,300 M⁻¹s⁻¹ indicates it is a moderately efficient irreversible inhibitor. When compared to the benchmark, Ibrutinib (328,000 M⁻¹s⁻¹), it is approximately 10-fold less efficient at inactivating its target. [9]This suggests that while BTC is effective, there is significant room for optimization of either its initial binding affinity (K_I) or its chemical reactivity (k_inact) through medicinal chemistry efforts.

  • Mechanism of Action : The kinetic data clearly distinguishes BTC from Paroxetine. BTC's activity is time-dependent and results in permanent inactivation, characterized by k_inact and K_I. In contrast, Paroxetine's inhibition is instantaneous and reversible, defined by its equilibrium constant K_i. A high concentration of substrate can overcome competitive reversible inhibition, but it cannot rescue an enzyme that has been covalently modified by BTC.

  • Therapeutic Implications : The irreversible nature of BTC suggests a prolonged duration of action in vivo, as the restoration of enzyme activity would depend on the synthesis of new GRK2 protein. This can be advantageous for reducing dosing frequency but also carries the risk of off-target effects if the inhibitor is not highly selective. Paroxetine, being reversible, would have a duration of action more closely tied to its pharmacokinetic profile.

The following diagram illustrates the central role of GRK2 in β-adrenergic signaling, highlighting why its inhibition is a therapeutic goal.

G cluster_0 β-Adrenergic Signaling Cascade cluster_1 Desensitization Pathway Agonist Agonist (e.g., Norepinephrine) bAR β-Adrenergic Receptor (βAR) Agonist->bAR Binds G_Protein Gs Protein bAR->G_Protein Activates GRK2 GRK2 bAR->GRK2 Recruits Active Arrestin β-Arrestin bAR->Arrestin Binds Phosphorylated AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Contractility) PKA->Response GRK2->bAR Phosphorylates Internalization Receptor Internalization & Desensitization Arrestin->Internalization BTC 5-(Bromoacetyl)thiophene- 2-carboxamide (BTC) BTC->GRK2 Irreversibly Inhibits

Figure 3: Role of GRK2 in β-adrenergic receptor desensitization and the point of intervention for BTC.

Conclusion

This guide demonstrates a rigorous, comparative approach to the kinetic characterization of a novel irreversible inhibitor, 5-(Bromoacetyl)thiophene-2-carboxamide. By hypothesizing its target as GRK2 and benchmarking it against the reversible inhibitor Paroxetine and the potent irreversible inhibitor Ibrutinib, we can generate a comprehensive profile of its potency, efficiency, and mechanism of action. The detailed protocols and data interpretation framework provided herein offer a robust system for evaluating new chemical entities, enabling informed decisions in the drug discovery and development pipeline. The moderate but clear irreversible activity of BTC validates it as a valuable research tool and a promising scaffold for further optimization into a potential therapeutic agent for diseases characterized by GRK2 overactivity, such as heart failure.

References

  • Thal, D. M., et al. (2012). Paroxetine is a direct inhibitor of G protein-coupled receptor kinase 2 and increases myocardial contractility. ACS Chemical Biology, 7(10), 1690-1699. [Link]

  • Waldschmidt, H. V., et al. (2017). A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor. ACS Chemical Neuroscience, 8(10), 2227-2236. [Link]

  • Schumacher, S. M., et al. (2017). Impact of Paroxetine on Proximal β-adrenergic Receptor Signaling. Scientific Reports, 7(1), 5248. [Link]

  • Schumacher, S. M., et al. (2015). Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction. Science Translational Medicine, 7(277), 277ra31. [Link]

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 3-20. [Link]

  • Hopper, M. S., et al. (2023). Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters, 14(3), 320-326. [Link]

  • Enzymlogic. (n.d.). Evaluation of covalent BTK inhibitors using COVALfinder. Enzymlogic Application Note. [Link]

  • Patel, V., et al. (2021). Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). Cancer Chemotherapy and Pharmacology, 88(4), 645-656. [Link]

  • Patsnap. (2024). What are GRK2 inhibitors and how do they work? Patsnap Synapse. [Link]

Sources

Comparative

A Researcher's Guide to the Comparative Cytotoxicity of Thiophene Carboxamides

Thiophene carboxamides represent a privileged scaffold in medicinal chemistry, consistently emerging as a promising class of compounds in the relentless pursuit of novel anticancer therapeutics.[1][2][3] Their inherent s...

Author: BenchChem Technical Support Team. Date: February 2026

Thiophene carboxamides represent a privileged scaffold in medicinal chemistry, consistently emerging as a promising class of compounds in the relentless pursuit of novel anticancer therapeutics.[1][2][3] Their inherent structural versatility, stemming from the electron-rich thiophene ring, allows for extensive functionalization, leading to a diverse array of pharmacological activities.[1] This guide offers a comparative analysis of the cytotoxic profiles of various thiophene carboxamide derivatives, grounded in experimental data, to provide researchers and drug development professionals with actionable insights into their therapeutic potential.

The Rationale for Thiophene Carboxamides in Oncology

The thiophene ring, a bioisostere of the benzene ring, imparts unique physicochemical properties to small molecules, including enhanced metabolic stability and receptor binding affinity.[1] When coupled with a carboxamide linker, this scaffold serves as a versatile platform for designing molecules that can interact with various biological targets implicated in cancer progression. Researchers have successfully synthesized and evaluated numerous thiophene carboxamide derivatives, demonstrating significant antiproliferative effects across a spectrum of cancer cell lines.[1][2][4]

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic efficacy of thiophene carboxamides is intrinsically linked to their substitution patterns. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds against various human cancer cell lines, offering a glimpse into their structure-activity relationships (SAR).

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
MB-D2 Thiophene carboxamide with bromine and imide/amide groupsA375 (Melanoma)Significant cytotoxic effect5-FU> 100[1][3]
HT-29 (Colorectal)Significant cytotoxic effect5-FU> 100[1][3]
MCF-7 (Breast)Significant cytotoxic effect5-FU> 100[1][3]
Compound 2b Phenyl-thiophene-carboxamideHep3B (Hepatocellular Carcinoma)5.46DoxorubicinNot Specified[4][5][6]
Compound 2e Phenyl-thiophene-carboxamideHep3B (Hepatocellular Carcinoma)12.58DoxorubicinNot Specified[4][5][6]
Compound 7f Thieno[3,2-d]pyrimidine-6-carboxamide derivativeHT-29 (Colorectal)2.18Not SpecifiedNot Specified[7]
MCF-7 (Breast)4.25Not SpecifiedNot Specified[7]
Compound P28 Thiophene derivativeNot Specified2.1 (PTP1B inhibition)Not SpecifiedNot Specified[7]

Note: "Significant cytotoxic effect" indicates that the compound demonstrated substantial activity, although a specific IC50 value was not provided in the cited source.

Unraveling the Mechanisms of Action: Beyond Cell Death

The anticancer activity of thiophene carboxamides is not solely defined by their ability to induce cell death but also by the intricate molecular pathways they modulate. Several studies have delved into the mechanistic underpinnings of their cytotoxicity, revealing a multi-faceted approach to combating cancer.

A notable mechanism is the induction of apoptosis, or programmed cell death. For instance, the compound MB-D2 was found to activate caspase-3/7, key executioner enzymes in the apoptotic cascade, and induce mitochondrial membrane depolarization in A375 melanoma cells.[1][2][8] This suggests an engagement of the intrinsic apoptotic pathway.

Intrinsic Apoptosis Pathway Thiophene_Carboxamide Thiophene Carboxamide (e.g., MB-D2) Mitochondrion Mitochondrion Thiophene_Carboxamide->Mitochondrion Induces Mitochondrial Membrane Depolarization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase37 Pro-Caspase-3/7 Apoptosome->Caspase37 activates Activated_Caspase37 Activated Caspase-3/7 Caspase37->Activated_Caspase37 Apoptosis Apoptosis Activated_Caspase37->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by a thiophene carboxamide derivative.

Other thiophene carboxamide derivatives have been shown to target key signaling proteins crucial for cancer cell survival and proliferation. Some compounds act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), vascular endothelial growth factor receptor 2 (VEGFR-2), and tubulin polymerization.[1][9] For example, certain phenyl-thiophene-carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[4][5][6] These compounds are believed to interact with the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[5][6][10]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are paramount. The following sections provide detailed methodologies for common in vitro assays used to evaluate the anticancer potential of thiophene carboxamide compounds.

General Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity Workflow Start Start: Synthesized Thiophene Carboxamide Compound Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Cell_Seeding 2. Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment 3. Compound Treatment (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation 4. Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation Cytotoxicity_Assay 5. Cytotoxicity Assay (e.g., MTT, Alamar Blue) Incubation->Cytotoxicity_Assay Data_Acquisition 6. Data Acquisition (e.g., Plate Reader) Cytotoxicity_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Caption: General workflow for the in vitro evaluation of thiophene carboxamide derivatives.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Thiophene carboxamide compounds

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the thiophene carboxamide compounds in culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations. Include untreated cells as a negative control and cells treated with a vehicle control (e.g., DMSO). Incubate the plates for 48-72 hours.[3]

  • MTT Addition: After the incubation period, carefully remove the culture medium. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Alamar Blue™ (Resazurin) Assay

The Alamar Blue™ assay quantitatively measures cell proliferation and cytotoxicity. The active ingredient, resazurin, is a cell-permeable, non-toxic blue dye that is reduced to the fluorescent pink resorufin by metabolically active cells.

Materials:

  • Alamar Blue™ reagent

  • Other materials as listed for the MTT assay

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Alamar Blue™ Addition: After the desired incubation period with the test compounds, add Alamar Blue™ reagent to each well (typically 10% of the well volume).

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Fluorescence or Absorbance Measurement: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 values.

Conclusion and Future Directions

The collective body of research strongly supports the continued exploration of thiophene carboxamides as a fertile ground for the discovery of novel anticancer agents.[3] The diverse cytotoxic profiles and varied mechanisms of action highlight the remarkable tunability of this chemical scaffold. Future investigations should focus on elucidating detailed structure-activity relationships to guide the rational design of more potent and selective compounds. Furthermore, in-depth mechanistic studies are crucial to identify novel cellular targets and pathways. Ultimately, the translation of these promising in vitro findings into in vivo models will be a critical step in realizing the full therapeutic potential of thiophene carboxamides in the fight against cancer.

References

  • Bîrceanu, A., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. [Link]

  • Semantic Scholar. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • PubMed. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • Ohta, K., et al. (2021). Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 69(10), 1014-1019. [Link]

  • Semantic Scholar. (2022). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • PubMed. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

  • Semantic Scholar. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

  • ResearchGate. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

  • ResearchGate. (2019). (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. [Link]

Sources

Validation

assessing the in vivo stability of the covalent adduct formed by 5-(Bromoacetyl)thiophene-2-carboxamide

Executive Summary The evaluation of 5-(Bromoacetyl)thiophene-2-carboxamide represents a critical case study in covalent drug discovery.[1] Unlike "tuned" Michael acceptors (e.g., acrylamides found in Ibrutinib or Osimert...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The evaluation of 5-(Bromoacetyl)thiophene-2-carboxamide represents a critical case study in covalent drug discovery.[1] Unlike "tuned" Michael acceptors (e.g., acrylamides found in Ibrutinib or Osimertinib), the α-bromoacetamide warhead functions via a rapid


 alkylation mechanism. While this confers high potency and rapid target engagement, it introduces significant risks regarding metabolic stability and off-target reactivity.

This guide details the rigorous assessment of the in vivo stability of the thioether adduct formed by this compound. We compare its performance against standard acrylamide alternatives, focusing on distinguishing chemical reversibility from protein turnover —a common confounding factor in covalent occupancy studies.

The Chemistry of the Warhead: A Comparative Analysis

To assess stability, one must first understand the formation mechanism. The 5-(Bromoacetyl)thiophene-2-carboxamide moiety forms a thioether bond with cysteine residues.[1]

Table 1: Warhead Performance Comparison
Feature5-(Bromoacetyl)thiophene-2-carboxamideAcrylamide Alternatives (e.g., Ibrutinib-like)
Mechanism

Alkylation
(Nucleophilic substitution)
Michael Addition (Conjugate addition)
Reactivity (

)
High. Rapid bond formation; often diffusion-limited.[1]Tunable. Slower; requires specific orientation.
Adduct Stability High (Irreversible). Thioether bond is chemically inert under physiological conditions.Variable. Can be reversible (retro-Michael) depending on the

-substituents (e.g., cyanoacrylamides).[1]
Metabolic Liability High. Rapidly scavenged by Glutathione (GSH) in the liver/plasma.Moderate/Low. Slower reaction with GSH allows better systemic exposure.
Selectivity Low. Prone to promiscuous alkylation of surface cysteines.High. Driven by non-covalent scaffold affinity (

) before bonding.

Key Insight: The "instability" of bromoacetamide compounds in vivo is rarely due to the reversal of the protein-drug bond (which is stable), but rather the rapid clearance of the parent drug by Glutathione (GSH) before it can saturate the target, or the rapid turnover of the modified protein.

Phase I: In Vitro Stability Pre-Screening

Before animal studies, you must quantify the "metabolic cost" of the bromoacetyl warhead. If the


 in GSH is < 15 minutes, in vivo target occupancy may be unachievable regardless of adduct stability.
Protocol A: Glutathione (GSH) Reactivity Assay

Objective: Determine the pseudo-first-order half-life (


) of the parent compound.
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix compound (final 10 µM) with excess GSH (final 5 mM) in PBS at 37°C. (Ratio 1:500 ensures pseudo-first-order kinetics).

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Stop reaction immediately with 1% Formic Acid/Acetonitrile.

  • Analysis: Quantify remaining parent compound via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    

Decision Gate:

  • 
    :  High systemic toxicity risk. Proceed only if intratumoral/local delivery is intended.
    
  • 
    :  Favorable for systemic dosing (typical of acrylamides).
    

Phase II: In Vivo Adduct Stability Assessment

The gold standard for assessing covalent bond stability in a living system is the Occupancy Probe Competition Assay . This method decouples pharmacokinetics (PK) from pharmacodynamics (PD).

Experimental Logic

We dose the animal with the inhibitor.[2][3] After a set time, we harvest the tissue and treat the lysate with a "click-chemistry" probe (e.g., Biotin-Acrylamide).

  • Stable Adduct: The target cysteine is blocked. The probe cannot bind. No Signal.

  • Unstable Adduct (or Turnover): The target cysteine is free. The probe binds.[3] High Signal.

Workflow Diagram

InVivoOccupancy Dosing 1. Animal Dosing (Subject Compound vs Vehicle) Harvest 2. Tissue Harvest (Timepoints: 1h, 6h, 24h) Dosing->Harvest In Vivo Duration Lysis 3. Homogenization & Lysis (Non-denaturing buffer) Harvest->Lysis Flash Freeze Probe 4. Ex Vivo Probe Labeling (Add Biotin-Warhead Probe) Lysis->Probe Competition Step Click 5. Streptavidin Enrichment (Pull-down) Probe->Click Capture Analysis 6. Western Blot / MS (Quantify Free Target) Click->Analysis Readout Analysis->Dosing Adjust Dose/Freq

Figure 1: Workflow for the Occupancy Probe Competition Assay. This self-validating protocol ensures that signal loss is directly correlated to target engagement.[1]

Protocol B: In Vivo Occupancy & Washout[4]
  • Dosing: Administer 5-(Bromoacetyl)thiophene-2-carboxamide (e.g., 10 mg/kg IP) to Cohort A. Administer Vehicle to Cohort B.

  • Time Course: Euthanize animals at

    
     hours.
    
  • Lysis: Harvest target tissue (e.g., liver, tumor). Homogenize in lysis buffer (50 mM HEPES, 150 mM NaCl, 1% Triton X-100, Protease Inhibitors). Crucial: Do NOT add DTT or reducing agents yet, as they can artificially cleave some thioethers or quench the probe.

  • Probe Labeling (The Competition):

    • Add a biotinylated activity-based probe (e.g., Biotin-Acrylamide-Probe) to the lysate at a saturating concentration (e.g., 5 µM).[1]

    • Incubate for 1 hour at RT.

  • Enrichment:

    • Add Streptavidin-Agarose beads.[1] Rotate for 1 hour.

    • Wash beads 3x with lysis buffer (high stringency).

    • Elute proteins by boiling in SDS-PAGE loading buffer.[1]

  • Readout: Perform Western Blot for the target protein.

    • Band Present: Target was FREE (Drug fell off or was never there).

    • Band Absent: Target was OCCUPIED (Drug adduct is stable).

Data Interpretation & Troubleshooting

Distinguishing Reversibility from Turnover

A critical error in assessing covalent stability is confusing bond reversal with protein resynthesis .

  • Scenario 1: Signal returns at 4 hours.

    • Interpretation: This is likely chemical instability or rapid metabolism. Bromoacetyl adducts are usually chemically stable, so this suggests the drug never saturated the target (low bioavailability due to GSH scrubbing) or the bond is undergoing enzymatic cleavage.

  • Scenario 2: Signal returns at 24-48 hours.

    • Interpretation: This likely represents protein turnover . The cell has degraded the modified protein and synthesized new, unmodified protein. This defines the functional duration of action.

Comparative Performance: Bromoacetyl vs. Acrylamide[1]
ObservationBromoacetyl AdductAcrylamide Adduct
1h Occupancy High (if dosed high). Reactivity drives rapid binding.[1]Moderate. Slower onset (

is lower).
GSH Depletion Severe. Liver GSH levels may drop >50%.Minimal.
Duration Limited by Toxicity. Hard to maintain occupancy without toxicity.Sustained. Can dose repeatedly to maintain 24h coverage.
Pitfalls
  • Non-Specific Alkylation: The bromoacetyl group will label albumin and hemoglobin. In your Western Blot, ensure you are looking at the specific molecular weight of your target.

  • Artifactual Oxidation: Thiophene rings can be metabolically activated to reactive sulfoxides. Ensure controls (thiophene without the bromoacetyl) are included to rule out scaffold-based toxicity.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[4] Nature Reviews Drug Discovery, 10, 307–317. [Link]

  • Bradshaw, J.M., et al. (2015). "Prolonged and tunable residence time using reversible covalent kinase inhibitors."[5] Nature Chemical Biology, 11, 525–531. [Link]

  • Kathman, S.G.[6] & Statsyuk, A.V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(8), 3523–3538. [Link]

  • Barf, T. & Kaptein, A. (2012). "Irreversible protein kinase inhibitors: balancing the benefits and risks." Journal of Medicinal Chemistry, 55(14), 6243–6262. [Link]

  • Lanning, B.R., et al. (2014). "A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology, 10, 760–767. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(Bromoacetyl)thiophene-2-carboxamide: Safe Handling &amp; Disposal Guide

[1] Executive Summary & Immediate Action Do not treat this compound as standard organic waste. 5-(Bromoacetyl)thiophene-2-carboxamide is an -bromoketone .[1] Functionally, this class of compounds acts as a potent alkylat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Action

Do not treat this compound as standard organic waste. 5-(Bromoacetyl)thiophene-2-carboxamide is an


-bromoketone .[1] Functionally, this class of compounds acts as a potent alkylating agent and a severe lachrymator  (tear-inducing agent). Improper disposal in standard solvent drums can pressurize containers due to hydrolysis (releasing HBr gas) or cause evacuation-level events if vapors escape waste streams.

Core Directive: All significant quantities (>50 mg) should be chemically quenched (deactivated) before entering the hazardous waste stream to neutralize alkylating potential and lachrymatory effects.

Chemical Profile & Risk Assessment

To handle this safely, you must understand the "Enemy." This molecule combines a stable thiophene core with a highly reactive "warhead."

PropertySpecificationOperational Implication
Functional Class

-Haloketone / Thiophene
High Reactivity: Rapidly alkylates DNA and proteins.[1]
Primary Hazard Lachrymator / CorrosiveEye/Respiratory Threat: Causes immediate, severe tearing and respiratory distress even at low ppm.[1]
Stability Moisture SensitiveHydrolysis Risk: Reacts with ambient moisture to release Hydrogen Bromide (HBr) gas, corroding metal and acidifying waste.[1]
Physical State Solid (typically off-white/yellow)Dust Hazard: Particulates are just as lachrymatory as vapors.[1]
Deactivation (Quenching) Protocol: The "Bunte Salt" Method

Scientific Rationale: The most effective way to render an


-bromoketone safe is to destroy the carbon-bromine bond via nucleophilic substitution (

). We utilize Sodium Thiosulfate (

)
to convert the reactive alkyl bromide into a water-soluble, non-volatile, and non-toxic Bunte Salt (sodium

-alkyl thiosulfate).[1]
Reagents Required:
  • Sodium Thiosulfate pentahydrate (

    
    )[1]
    
  • Solvent: Ethanol or Acetone (to dissolve the organic substrate)

  • Water (to dissolve the thiosulfate)

  • pH paper[1]

Step-by-Step Procedure:
  • Preparation (Fume Hood Mandatory):

    • Dissolve the 5-(Bromoacetyl)thiophene-2-carboxamide waste in a minimal amount of acetone or ethanol.[1]

    • Note: If the waste is already in a solvent, ensure it is miscible with water.

  • Thiosulfate Solution:

    • Prepare a saturated aqueous solution of Sodium Thiosulfate.

    • Stoichiometry: Use at least 2.0 equivalents of thiosulfate per equivalent of bromoketone to ensure complete consumption.

  • The Quench (Exothermic):

    • Slowly add the Thiosulfate solution to the bromoketone solution while stirring.

    • Observation: The solution may warm up. A precipitate (the Bunte salt) may form.

    • Stir at room temperature for 1–2 hours .

  • Verification:

    • The lachrymatory effect should vanish.

    • Check pH.[2] If highly acidic (due to HBr byproduct), neutralize carefully with Sodium Bicarbonate (

      
      ) until pH 6–8.
      
  • Final Disposal:

    • The resulting mixture now contains the deactivated Bunte salt. It can be disposed of as Halogenated Solvent Waste (due to the acetone/ethanol) or Aqueous Chemical Waste , depending on your facility's specific solvent content limits.

Visual Workflows
Figure 1: Deactivation Mechanism & Workflow

This diagram illustrates the chemical transformation from a hazardous alkylator to a benign salt.

QuenchingProtocol Hazard Hazardous Input: 5-(Bromoacetyl)thiophene... Reaction SN2 Reaction (1-2 Hours, Stirring) Hazard->Reaction Dissolve in Acetone/EtOH Reagent Reagent: Sodium Thiosulfate (Aq. Solution) Reagent->Reaction Add Excess (>2 equiv) Product Benign Product: Bunte Salt (Water Soluble) Reaction->Product Nucleophilic Substitution Waste Disposal Stream: Aqueous or Halogenated Solvent Waste Product->Waste Safe Disposal

Caption: Transformation of the reactive alpha-bromoketone into a stable Bunte salt using Sodium Thiosulfate.

Figure 2: Disposal Decision Tree

Follow this logic to determine the correct waste stream.

DisposalTree Start Waste Generation State Physical State? Start->State Solid Solid Waste State->Solid Liquid Liquid Waste State->Liquid SolidAction Pack in Double Bag Label: 'Toxic Solid, Lachrymator' Stream: High Hazard Incineration Solid->SolidAction Do NOT compact QuenchQ Is it Quenched? Liquid->QuenchQ QuenchQ->SolidAction No (High Risk!) LiquidAction Check Solvent Content QuenchQ->LiquidAction Yes (Bunte Salt) HaloStream Stream: Halogenated Solvent Waste LiquidAction->HaloStream High Organic % AqStream Stream: Aqueous Chemical Waste LiquidAction->AqStream Mostly Water

Caption: Decision matrix for segregating solid vs. liquid waste streams.[1]

Regulatory & Logistics (RCRA/EPA Context)

Even after quenching, the waste must be labeled correctly to ensure downstream safety at the incineration plant.

  • Waste Code Assignment:

    • If unquenched (Solid): Toxic (D003 - Reactivity potential) or Halogenated Organic .

    • If quenched (Liquid): F002/F003 (if spent solvents like acetone/ethanol are used) or generic Halogenated Solvent Waste .

  • Labeling Requirements:

    • MUST include the text: "CONTAINS BROMINATED ORGANICS."

    • If unquenched, add: "WARNING: LACHRYMATOR."

Spill Response (Emergency)

If this material is spilled outside a fume hood:

  • Evacuate the immediate area. The lachrymatory effect will disorient personnel.

  • PPE: Don full-face respirator (Organic Vapor/Acid Gas cartridge) and double nitrile gloves.

  • Neutralization: Cover the spill with a mixture of Soda Ash and Sodium Thiosulfate .

  • Cleanup: Scoop the slurry into a wide-mouth jar. Do not seal tightly immediately (allow off-gassing).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromoacetophenone (Representative Alpha-Bromoketone). [1]

  • Vanderbilt University. (n.d.). Management of Lachrymators. Environmental Health & Safety.

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

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